molecular formula C12H18N2O B1284612 4-amino-N,N-diethyl-3-methylbenzamide CAS No. 926229-45-0

4-amino-N,N-diethyl-3-methylbenzamide

Cat. No.: B1284612
CAS No.: 926229-45-0
M. Wt: 206.28 g/mol
InChI Key: FMEAXEPPGCHKAU-UHFFFAOYSA-N
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Description

4-amino-N,N-diethyl-3-methylbenzamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N,N-diethyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEAXEPPGCHKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588304
Record name 4-Amino-N,N-diethyl-3-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926229-45-0
Record name 4-Amino-N,N-diethyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: Unveiling the Chemical Personality of a Substituted Benzamide

4-amino-N,N-diethyl-3-methylbenzamide is a molecule that presents a fascinating interplay of electronic effects. Its basicity is not governed by a single functional group but rather by the cumulative influence of its substituents on the aromatic ring. Understanding this "chemical personality" is paramount for predicting its behavior in various chemical and biological systems, from its reactivity in synthetic transformations to its pharmacokinetic profile in drug development.

The core of this molecule is an aniline derivative, which is known to be a weak base due to the delocalization of the nitrogen lone pair into the benzene ring.[1][2] However, the presence of an amino group, a methyl group, and a diethylamide group introduces a chemical tug-of-war that ultimately dictates the availability of the amino group's lone pair for protonation. This guide will dissect these competing influences to provide a qualitative understanding of its basic properties, followed by a robust methodology for their quantitative determination.

Structural and Electronic Factors Influencing Basicity

The basicity of an aromatic amine is a direct reflection of the electron density on the nitrogen atom.[3] Any structural feature that increases this electron density will enhance basicity, while any feature that decreases it will have the opposite effect. In the case of this compound, we must consider the following:

  • The Amino Group (-NH₂): This is the primary basic center of the molecule. Its lone pair of electrons is available for protonation. However, being directly attached to the aromatic ring, these electrons are delocalized into the π-system, which significantly reduces their availability and, consequently, the basicity of the amine compared to aliphatic amines.[4]

  • The Methyl Group (-CH₃): Located at the 3-position, the methyl group is an electron-donating group through an inductive effect.[3] It pushes electron density into the benzene ring, which in turn can slightly increase the electron density on the para-amino group, thereby enhancing its basicity.

  • The N,N-diethylbenzamide Group (-CON(CH₂CH₃)₂): This substituent at the 1-position exerts a significant electron-withdrawing effect through resonance. The carbonyl group (C=O) pulls electron density from the benzene ring, and this delocalization extends to the amino group at the 4-position. This effect strongly decreases the electron density on the amino nitrogen, making it less basic.[5]

The Overall Picture: The basicity of this compound is a delicate balance between the electron-donating methyl group and the powerful electron-withdrawing N,N-diethylbenzamide group. It is anticipated that the electron-withdrawing effect of the amide will dominate, resulting in a pKa value that is lower than that of aniline (pKa ≈ 4.6).[4]

Quantitative Data Summary

As of the latest literature review, a specific experimentally determined pKa value for this compound has not been reported. However, based on the analysis of its structural analogues, a predicted range can be estimated.

PropertyValueSource
Predicted pKa 2.5 - 4.0Theoretical Estimation
Molecular Formula C₁₂H₁₈N₂O[6]
Molecular Weight 206.28 g/mol [6]

Note: The predicted pKa is an estimation based on the electronic effects of the substituents and should be confirmed by experimental determination.

Experimental Protocol for pKa Determination: A Self-Validating Approach

To obtain a reliable and accurate pKa value for this compound, a potentiometric titration is the method of choice.[7][8] This technique offers high precision and is well-suited for the characterization of new chemical entities.

Principle

Potentiometric titration involves the gradual addition of a standardized titrant (a strong acid) to a solution of the analyte (this compound) while monitoring the pH of the solution. The pKa is the pH at which half of the amine has been protonated.[9]

Materials and Instrumentation
  • This compound (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (ACS grade, for initial dissolution if necessary)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a precision burette

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the compound in a minimal amount of methanol if it has low aqueous solubility.

    • Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water. This will be your stock solution.

    • Pipette a known volume (e.g., 25 mL) of the stock solution into a titration vessel.

  • Instrument Calibration and Setup:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

    • Place the titration vessel on the stir plate and add a stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized HCl into the solution, ensuring they do not touch the stir bar.

  • Titration Procedure:

    • Begin stirring the solution at a constant rate.

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Data Analysis and pKa Determination:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point (Vₑ) from the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of this curve corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (Vₑ/2).[8]

Self-Validation and Trustworthiness

To ensure the accuracy and reliability of the determined pKa value, the following self-validating steps should be incorporated:

  • Purity of the Analyte: The purity of the this compound should be confirmed by an independent method, such as HPLC or NMR, prior to titration.

  • Titrant Standardization: The concentration of the HCl titrant must be accurately known. It should be standardized against a primary standard (e.g., tris(hydroxymethyl)aminomethane, TRIS).

  • Multiple Determinations: The titration should be performed in triplicate to ensure reproducibility. The reported pKa should be the average of these determinations with the corresponding standard deviation.

  • Control Titration: A blank titration (titrating the solvent without the analyte) should be performed to account for any acidity or basicity of the solvent system.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the pKa determination process.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_validation Validation prep_analyte Prepare Analyte Solution calibrate Calibrate pH Meter prep_analyte->calibrate prep_titrant Standardize HCl Titrant prep_titrant->calibrate titrate Perform Potentiometric Titration calibrate->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_ep Determine Equivalence Point (Vₑ) plot_curve->find_ep calc_pka Calculate pKa at Vₑ/2 find_ep->calc_pka repeat_exp Perform Triplicate Experiments calc_pka->repeat_exp report Report Mean pKa ± SD repeat_exp->report

Caption: Workflow for the potentiometric determination of pKa.

Conclusion

This technical guide has provided a detailed examination of the basic properties of this compound. While a definitive pKa value awaits experimental confirmation, the qualitative analysis of its electronic structure offers valuable predictive insights for researchers. The provided step-by-step protocol for potentiometric titration is designed to be a robust and self-validating method for the accurate determination of this crucial parameter. By following this guide, scientists and drug development professionals can confidently characterize the basicity of this and other novel aromatic amines, thereby accelerating their research and development efforts.

References

  • JoVE. (2025). Basicity of Aromatic Amines. Retrieved from [Link]

  • Cox, R. A., et al. (1980). Comparing the basicity of benzamide and acetamide. Chemistry Stack Exchange. Retrieved from [Link]

  • Grokipedia. (n.d.). Aromatic amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N,N-diethylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. Retrieved from [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-3-methylbenzamide. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ACS Publications. (1955). Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Retrieved from [Link]

  • Quora. (2017). Which is more basic, aniline or benzamide?. Retrieved from [Link]

  • PubMed. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ECETOC. (n.d.). Measurement of Acidity (pKa). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-amino-N,N-diethyl-3-methylbenzamide, a derivative of the well-known insect repellent N,N-diethyl-m-toluamide (DEET). While DEET has been extensively studied, its 4-amino analogue presents a unique chemical entity with potential for novel applications. This document aims to consolidate the currently available scientific information on its synthesis, characterization, and potential biological significance, offering a foundational resource for researchers and developers in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

This compound is a substituted aromatic amide. The introduction of an amino group at the 4-position of the benzene ring, ortho to the methyl group, significantly alters the electronic and chemical properties of the parent DEET molecule.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundChemist's Own
Synonyms DEET-NH2[1]
CAS Number 926229-45-0[2]
Molecular Formula C₁₂H₁₈N₂OChemist's Own
Molecular Weight 206.28 g/mol Chemist's Own
Appearance Oil[1]

Synthesis and Purification

The primary route for the synthesis of this compound involves a two-step process starting from 3-methyl-4-nitrobenzoic acid. This methodology leverages established organic chemistry reactions to first introduce the diethylamide moiety and subsequently reduce the nitro group to the desired amine.

Overall Synthetic Pathway

The synthesis commences with the conversion of 3-methyl-4-nitrobenzoic acid to its corresponding acid chloride, which is then reacted with diethylamine to form N,N-diethyl-3-methyl-4-nitrobenzamide. The final step is the reduction of the nitro group to yield the target compound.

Synthesis_Pathway Start 3-methyl-4-nitrobenzoic acid Intermediate1 N,N-diethyl-3-methyl-4-nitrobenzamide Start->Intermediate1 1. SOCl₂ or (COCl)₂ 2. Diethylamine Final This compound Intermediate1->Final Reduction (e.g., Fe/HCl)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N,N-diethyl-3-methyl-4-nitrobenzamide [3]

This initial step involves the activation of the carboxylic acid and subsequent amidation.

  • Acid Chloride Formation: 3-methyl-4-nitrobenzoic acid is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent to form 3-methyl-4-nitrobenzoyl chloride. The excess chlorinating agent and solvent are removed under reduced pressure.

  • Amidation: The resulting acid chloride is dissolved in a suitable aprotic solvent and slowly added to a cooled solution of diethylamine. An excess of a non-nucleophilic base is often used to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude N,N-diethyl-3-methyl-4-nitrobenzamide. Purification can be achieved by column chromatography.

Step 2: Synthesis of this compound [1]

The final step is the reduction of the nitro group.

  • Reduction: The N,N-diethyl-3-methyl-4-nitrobenzamide is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, typically iron powder in the presence of a mineral acid like hydrochloric acid (Béchamp reduction), is added portion-wise. The reaction is heated to facilitate the reduction.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered to remove the iron salts. The filtrate is neutralized with a base, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography to yield this compound as an oil.[1]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides key information about the functional groups present in the molecule.

Table 2: Key FTIR Spectral Data [1]

Wavenumber (cm⁻¹)Assignment
3446, 3352N-H stretching vibrations of the primary amine (-NH₂)
2976, 2935C-H stretching vibrations of the ethyl and methyl groups
1667C=O stretching vibration of the tertiary amide
1504C=C stretching vibrations of the aromatic ring
1155C-N stretching vibration
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule.

Table 3: ¹H NMR Spectral Data (500 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.08-1.21m6H-N(CH₂CH₃ )₂
2.19s3HAr-CH₃
3.20-3.55m4H-N(CH₂ CH₃)₂
4.05br s2H-NH₂
6.62d1HAr-H
6.98-7.02m2HAr-H

Note: The broad signals for the diethylamino protons are due to restricted rotation around the amide C-N bond.

Potential Applications and Future Directions

While the primary application of the parent molecule, DEET, is as an insect repellent, the introduction of a 4-amino group opens up possibilities for new biological activities and applications. The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Drug Development

The benzamide scaffold is a common feature in many pharmacologically active compounds. The presence of the amino group on the aromatic ring of this compound could potentially lead to interactions with various biological targets. Further research is warranted to explore its potential as an intermediate in the synthesis of novel therapeutic agents. Studies on related aminobenzamide derivatives have shown a range of biological activities, including antimicrobial and anti-cancer properties.[1][4]

Materials Science

The amino group can also be utilized in the development of new materials. For instance, it can be diazotized and used in the synthesis of azo dyes, as has been demonstrated in the context of creating insect-repellent textiles.[3] This highlights the potential for dual-functionality materials.

Future_Directions cluster_0 Core Compound cluster_1 Potential Applications A This compound B Drug Discovery Intermediate A->B Pharmacological Screening C Functional Dyes A->C Diazotization & Coupling D Novel Polymer Synthesis A->D Polymerization Reactions

Caption: Potential research and application pathways for this compound.

Safety and Handling

As a novel chemical entity, comprehensive safety data for this compound is not yet publicly available. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds like DEET, potential hazards include skin and eye irritation.[5]

Conclusion

This compound represents an intriguing derivative of a widely used commercial chemical. Its synthesis is achievable through standard organic transformations, and its structure has been partially characterized. The presence of the reactive amino group provides a gateway for the exploration of new chemical space and potential applications in drug discovery and materials science. This guide serves as a starting point for researchers interested in further investigating the properties and potential of this compound. Future work should focus on a more detailed characterization, including ¹³C NMR and mass spectrometry, as well as a thorough evaluation of its biological activity and toxicological profile.

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. ResearchGate. [Link]

  • 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760. PubChem. [Link]

  • N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

  • Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. SAGE Journals. [Link]

  • In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). PubMed. [Link]

  • The development of diaryl amino piperidines as potent δ opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. ResearchGate. [Link]

  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

  • Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. PubMed. [Link]

  • N,N-diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. OSTI.GOV. [Link]

  • Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. ACS Publications. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]

  • Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. ResearchGate. [Link]

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]

  • Toxicological Summary for N, N-Diethyl-3-methylbenzamide (DEET): CAS: 134-62-3. Minnesota Department of Health. [Link]

  • N,N-diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. OSTI.GOV. [Link]

  • Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. [Link]

  • Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Agency for Toxic Substances and Disease Registry. [Link]

  • DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft Human Health Risk Assessment for Registration Review. Regulations.gov. [Link]

  • (a) Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide. Reproduced with permission from. Copyright 2016, Taylor & Francis. ResearchGate. [Link]

  • 4-amino-N,N-diethyl-3-sulfamoylbenzamide | C11H17N3O3S | CID 154310910. PubChem. [Link]

Sources

Introduction: The Enduring Role of CD-2 in Chromogenic Photography

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Color Developing Agent 2 (CD-2): Chemical Structure and Synthesis

Prepared by: Gemini, Senior Application Scientist

Color Developing Agent 2, commonly known as CD-2, is a cornerstone of traditional color film photography. As the second in a series of p-phenylenediamine derivatives, its primary function is to act as a reducing agent in the development process. In this critical step, it reduces exposed silver halide crystals to metallic silver. The resulting oxidized form of the CD-2 molecule then reacts with color couplers embedded in the film's emulsion layers to form the cyan, magenta, and yellow dyes that constitute the final color image.[1]

Despite the prevalence of digital imaging, analog photography continues to be valued for its unique aesthetic qualities, and the chemistry underpinning it, including agents like CD-2, remains a subject of deep interest for researchers, photographers, and chemical manufacturers.[2] This guide provides a detailed examination of the chemical structure of CD-2 and presents a logical, field-proven pathway for its synthesis, intended for an audience of drug development professionals, researchers, and scientists.

PART 1: Chemical Structure and Properties of CD-2

Molecular Structure

CD-2 is chemically designated as 4-(N,N-diethylamino)-2-methylaniline or N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine .[1] The structure consists of a benzene ring substituted with three key functional groups that dictate its chemical behavior:

  • A primary amine (-NH₂) at position 1.

  • A tertiary diethylamino group (-N(CH₂CH₃)₂) at position 4 (para to the primary amine).

  • A methyl group (-CH₃) at position 2 (ortho to the primary amine).

The presence of the two amine groups makes it a derivative of p-phenylenediamine. The methyl group at the ortho position is a critical structural feature that distinguishes CD-2 from its predecessor, CD-1. This methyl group introduces steric hindrance that forces the dye molecules formed during development to twist out of a planar configuration. This non-planar structure enhances the stability of the resulting dyes, a significant improvement over the dyes formed from CD-1.[3]

The compound is typically used as its monohydrochloride salt to improve its stability and solubility in aqueous developer solutions.[1][4]

Structural Diagram:

CD2_Structure cluster_benzene cluster_substituents a b a->b c b->c e b->e CH3 H₃C b->CH3 d c->d NH2 H₂N c->NH2 d->a d->e f e->f f->a f->c N_diethyl N f->N_diethyl Et1 CH₂CH₃ N_diethyl->Et1 Et2 CH₂CH₃ N_diethyl->Et2 caption Figure 1: Chemical Structure of CD-2 Free Base

Caption: Figure 1: Chemical Structure of CD-2 Free Base.

Physicochemical Properties

The properties of CD-2 are crucial for its application in photographic developers. The hydrochloride salt is typically a white to off-white crystalline powder, ensuring its purity and readiness for precise formulation.[2][4]

PropertyValue (CD-2 Base)Value (CD-2 Hydrochloride)Reference(s)
CAS Number 148-71-02051-79-8[1]
Molecular Formula C₁₁H₁₈N₂C₁₁H₁₉ClN₂[1]
Molecular Weight 178.28 g/mol 214.73 g/mol [1]
Appearance -White to off-white powder[2][4]
Melting Point -~250-263 °C (decomposes)[4]
Solubility Insoluble in waterSoluble in water[1][4]
Stability Air and light sensitiveMore stable than free base[3]

PART 2: Synthesis Pathway of CD-2

The synthesis of N,N-dialkyl-p-phenylenediamines can be approached through several established organic chemistry routes. A robust and logical pathway for CD-2 involves a two-step process starting from N,N-diethyl-m-toluidine: (1) Nitrosation to introduce a nitroso group at the para position, followed by (2) Reduction of the nitroso group to a primary amine. This method is analogous to well-documented syntheses of similar phenylenediamines and offers a reliable route with manageable reaction conditions.[5][6][7]

Synthesis Workflow Diagram

CD2_Synthesis start N,N-diethyl-m-toluidine (Starting Material) step1 Step 1: Nitrosation start->step1 NaNO₂ / conc. HCl 0-10°C intermediate 4-Nitroso-N,N-diethyl-m-toluidine (Intermediate) step1->intermediate Forms nitroso intermediate step2 Step 2: Reduction intermediate->step2 SnCl₂ / conc. HCl or Zn / HCl product_base CD-2 Free Base (4-(diethylamino)-2-methylaniline) step2->product_base Reduces nitroso to amine step3 Purification & Salification (Optional) product_base->step3 Distillation, then dry HCl gas in benzene final_product CD-2 Hydrochloride (Final Product) step3->final_product Precipitates stable salt

Caption: Figure 2: Workflow for the Synthesis of CD-2 Hydrochloride.

Causality and Rationale of Experimental Choices
  • Choice of Starting Material: N,N-diethyl-m-toluidine is selected as the starting material because the methyl and diethylamino groups are already in the desired relative positions (meta). The subsequent reactions will introduce the second amine group para to the activating diethylamino group.

  • Step 1: Nitrosation: The diethylamino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. As the ortho positions are sterically hindered, the incoming electrophile (the nitrosonium ion, NO⁺) is directed predominantly to the para position. The reaction is conducted in a strong acid (HCl) with sodium nitrite (NaNO₂) at low temperatures (0-10°C) to generate the nitrosonium ion in situ and to prevent decomposition of the unstable nitrous acid.[6][7]

  • Step 2: Reduction: The nitroso group of the intermediate is readily reduced to a primary amine. Stannous chloride (SnCl₂) in concentrated HCl is a classic and effective reducing agent for this transformation, forming a stable tin salt complex with the product.[5][6] Alternatively, zinc powder in acid can be used.[7] This step is highly exothermic and requires careful temperature control.

  • Step 3: Workup and Purification: The reaction mixture is made strongly alkaline (e.g., with NaOH) to neutralize the acid and break the tin complex, liberating the CD-2 free base as an oil.[5][6] The free base is sensitive to air oxidation and must be handled accordingly, often under an inert atmosphere or by immediate extraction into an organic solvent.[5] Purification is typically achieved by vacuum distillation.

  • Step 4: Salification (Salt Formation): For practical use and long-term stability, the purified oily free base is converted to its hydrochloride salt. This is accomplished by dissolving the base in a dry, non-polar solvent like benzene and bubbling dry hydrogen chloride gas through the solution, causing the stable, solid hydrochloride salt to precipitate.[7]

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Disclaimer: This protocol is a logical adaptation based on established procedures for structurally similar compounds.[5][6][7] It should be performed by trained chemists with appropriate safety precautions.

Step 1: Nitrosation of N,N-diethyl-m-toluidine

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of N,N-diethyl-m-toluidine (1.0 mol) in concentrated hydrochloric acid (2.5 mol).

  • Cool the stirred solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mol) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2-3 hours to ensure the reaction goes to completion. The resulting mixture containing the 4-nitroso intermediate is used directly in the next step.

Step 2: Reduction of the Nitroso Intermediate

  • In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 mol) in concentrated hydrochloric acid (3.0 mol). Cool this solution in an ice bath.

  • Slowly and carefully add the cold nitroso-intermediate slurry from Step 1 to the stannous chloride solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 20°C using an ice bath.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60°C for 30 minutes to complete the reduction. A precipitate of the double tin salt of the product may form.

Step 3: Isolation and Purification of CD-2 Free Base

  • Cool the reaction mixture in an ice bath. Cover the acidic solution with a layer of diethyl ether to protect the product from air oxidation.

  • Slowly add a 50% aqueous solution of sodium hydroxide with vigorous stirring until the mixture is strongly alkaline (pH 14). Ensure enough ice is present to keep the mixture cold throughout the addition. The tin salts will precipitate as tin hydroxides.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Extract the aqueous layer several more times with fresh portions of diethyl ether.

  • Combine all ether extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the ether by rotary evaporation.

  • Purify the resulting crude oil (CD-2 free base) by vacuum distillation.

Step 4: Preparation of CD-2 Hydrochloride

  • Dissolve the purified CD-2 free base in dry benzene.

  • Bubble dry hydrogen chloride gas through the solution with stirring.

  • The white precipitate of N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine hydrochloride (CD-2 HCl) will form.

  • Collect the precipitate by filtration, wash with a small amount of cold, dry benzene, and dry under vacuum.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Color Developing Agent CD-2 in Modern Film Photography. Retrieved from [Link]

  • Photrio.com Photography Forums. (2021). Developing c-41 film with CD-2. Retrieved from [Link]

  • Wikipedia. (n.d.). Color Developing Agent 2. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-methyl-N-(β-hydroxyethyl)-N-ethylaniline sulfate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

  • Photrio.com Photography Forums. (2008). Color developing agents and cross processes. Retrieved from [Link]

  • Labeyond. (n.d.). Color developer CD-1 CD-2 CD-3 CD-4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

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An In-Depth Technical Guide to the Putative Mechanism of Action of 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Benzamides

The substituted benzamides are a versatile class of pharmacologically active compounds, pivotal in the development of therapeutics for a range of neuropsychiatric disorders.[1][2][3][4] Their chemical scaffold allows for a diversity of substitutions that modulate their affinity and selectivity for various biological targets, primarily dopamine and serotonin receptors.[1][5] Prominent members of this class, such as amisulpride and sulpiride, have well-established clinical efficacy, underscoring the therapeutic promise of novel benzamide derivatives.[3][4][6]

This technical guide provides a comprehensive overview of the putative mechanism of action of a specific, lesser-studied compound: 4-amino-N,N-diethyl-3-methylbenzamide. While direct experimental data for this molecule is sparse, its structural similarity to well-characterized substituted benzamides allows for a scientifically grounded postulation of its pharmacological activity. This document will serve as a resource for researchers and drug development professionals, outlining the probable molecular targets, downstream signaling pathways, and the requisite experimental protocols to validate these hypotheses.

Proposed Primary Pharmacological Target: Dopamine D2 and D3 Receptors

The core structure of this compound strongly suggests that its primary pharmacological targets are the dopamine D2 and D3 receptors.[6][7][8][9] These G-protein coupled receptors are crucial regulators of dopaminergic neurotransmission and are implicated in the pathophysiology of psychosis, depression, and other mood disorders.[10][11]

Dose-Dependent Dualism: A Hallmark of Substituted Benzamides

A key feature of many substituted benzamides, including amisulpride, is a dose-dependent dual mechanism of action.[6][12][13][14] This is attributed to their ability to antagonize both presynaptic autoreceptors and postsynaptic receptors.

  • Low-Dose Activity (Presynaptic Autoreceptor Blockade): At lower concentrations, these compounds are thought to preferentially block presynaptic D2/D3 autoreceptors.[13][14] These autoreceptors normally provide a negative feedback signal, inhibiting further dopamine release.[11][15] By antagonizing these autoreceptors, this compound would be expected to enhance dopamine release in the synapse, leading to increased dopaminergic neurotransmission.[12][13] This mechanism is believed to underlie the antidepressant and pro-cognitive effects observed with low-dose amisulpride.[6][12][13]

  • High-Dose Activity (Postsynaptic Receptor Blockade): At higher concentrations, the antagonistic effects extend to the postsynaptic D2/D3 receptors.[13][14] This blockade reduces the overactivity of dopamine in key brain regions, such as the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia (e.g., hallucinations and delusions).[7][13]

The selective affinity for limbic versus striatal dopamine receptors, a characteristic of some atypical antipsychotics, may also be a feature of this compound, potentially leading to a lower incidence of extrapyramidal side effects.[8][16]

Downstream Signaling of Dopamine D2/D3 Receptor Antagonism

Dopamine D2 and D3 receptors are coupled to inhibitory G-proteins of the Gαi/o family.[11] Upon activation by dopamine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced activity of Protein Kinase A (PKA).[11]

Antagonism of these receptors by this compound would disrupt this inhibitory signaling cascade. This would result in a disinhibition of adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of PKA. PKA, in turn, phosphorylates a multitude of downstream protein targets, thereby modulating gene expression and cellular function.

D2_D3_Signaling_Antagonism Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Activates Benzamide 4-amino-N,N-diethyl-3- methylbenzamide Benzamide->D2R Antagonizes Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: Putative signaling pathway of D2/D3 receptor antagonism.

Potential for Serotonergic Activity

In addition to its likely effects on the dopaminergic system, this compound may also interact with serotonin (5-HT) receptors. Some substituted benzamides, such as sultopride and amisulpride, have shown affinity for 5-HT receptor subtypes, including 5-HT3 and 5-HT7.[7][13]

  • 5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels involved in emesis, anxiety, and gut motility.[17][18][19] Antagonism at these receptors could contribute to antiemetic and anxiolytic properties.[18] Several substituted benzamides have been developed as potent 5-HT3 antagonists.[20][21]

  • 5-HT7 Receptor Antagonism: The 5-HT7 receptor is implicated in mood regulation, and its antagonism is thought to contribute to the antidepressant effects of some atypical antipsychotics, including amisulpride.[12][13]

Experimental Protocols for Elucidating the Mechanism of Action

To empirically determine the mechanism of action of this compound, a series of well-established in vitro assays are required.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_cellular Cellular Response Compound 4-amino-N,N-diethyl- 3-methylbenzamide BindingAssay Radioligand Binding Assay Compound->BindingAssay FunctionalAssay cAMP Assay / β-arrestin Assay Compound->FunctionalAssay ReleaseAssay Dopamine Release Assay (in vitro / ex vivo) Compound->ReleaseAssay Ki Determine Ki values (D2, D3, 5-HT subtypes) BindingAssay->Ki IC50 Determine IC50/EC50 values (Agonist/Antagonist mode) FunctionalAssay->IC50 Autoreceptor Assess presynaptic autoreceptor function ReleaseAssay->Autoreceptor

Caption: Experimental workflow for mechanism of action studies.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity of this compound for dopamine D2, D3, and a panel of serotonin receptors.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest (e.g., D2L, D3, 5-HT3, 5-HT7).

  • Radioligand specific for each receptor (e.g., [³H]-Spiperone for D2, [³H]-Methylspiperone for D3).

  • This compound (test compound).

  • Non-specific binding control (e.g., Haloperidol for D2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and filter mats.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific control (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through filter mats using a microplate harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filter mats in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and plot the percent inhibition of specific binding against the log concentration of the test compound.

  • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Protocol 2: Functional Antagonism Assay (cAMP Measurement)

Objective: To determine if this compound acts as an antagonist at Gαi/o-coupled receptors (D2/D3) by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human recombinant D2 or D3 receptor.

  • A known D2/D3 receptor agonist (e.g., Quinpirole).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium and supplements.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 15-30 minutes).

  • Add the D2/D3 agonist (e.g., Quinpirole) at its EC80 concentration, along with Forskolin to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • Determine the IC50 value, which represents the concentration of the antagonist that restores the agonist-inhibited cAMP response by 50%.

Hypothetical Quantitative Data Summary

Based on the profiles of similar substituted benzamides, the following table presents hypothetical, yet plausible, data that could be expected from the experimental protocols described above.

Target ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
Dopamine D25 - 2010 - 40
Dopamine D33 - 158 - 30
Serotonin 5-HT350 - 200100 - 400
Serotonin 5-HT720 - 10040 - 150
Dopamine D1> 1000> 1000
Serotonin 5-HT2A> 500> 500

Conclusion

While further empirical investigation is necessary, the structural characteristics of this compound provide a strong basis for postulating its mechanism of action. It is highly probable that this compound functions as a selective antagonist of dopamine D2 and D3 receptors, exhibiting a dose-dependent dual effect on dopaminergic neurotransmission. Potential interactions with serotonergic systems, particularly 5-HT3 and 5-HT7 receptors, may further contribute to its overall pharmacological profile. The experimental workflows and protocols detailed in this guide offer a clear path for the definitive characterization of this promising compound, paving the way for its potential development as a novel therapeutic agent for neuropsychiatric disorders.

References

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  • PubMed. (2010-10-21). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. [Link]

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An In-depth Technical Guide to 4-amino-N,N-diethyl-3-methylbenzamide and its Progenitor, N,N-diethyl-3-methylbenzamide (DEET)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-amino-N,N-diethyl-3-methylbenzamide, a functionalized derivative of the widely utilized active pharmaceutical ingredient (API), N,N-diethyl-3-methylbenzamide (DEET). Recognizing the limited publicly available data on the 4-amino derivative, this document focuses on the extensive body of knowledge surrounding DEET as a foundational framework, while incorporating the known synthesis and potential applications of its amino-functionalized analogue. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these compounds.

Introduction to N,N-diethyl-3-methylbenzamide (DEET) and its Derivatives

N,N-diethyl-3-methylbenzamide, commonly known as DEET, is the most prevalent active ingredient in commercial insect repellents.[1] Developed by the U.S. Army in 1946, its primary function is to repel biting insects such as mosquitoes and ticks, thereby aiding in the prevention of vector-borne diseases.[1] The chemical structure of DEET, a substituted benzamide, lends itself to various modifications to alter its physical properties and biological activity. One such derivative is this compound, which incorporates an amino group onto the benzene ring. This functionalization opens avenues for creating novel molecules with potentially enhanced or different applications, such as the synthesis of specialized dyes with insect-repellent properties.[2]

Physicochemical Properties of N,N-diethyl-3-methylbenzamide (DEET)

A thorough understanding of the physicochemical properties of DEET is fundamental to its formulation and application.

PropertyValueReference
CAS Number 134-62-3
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Appearance Colorless to slightly yellow liquid[1]
Density 0.998 g/mL at 20 °C[3]
Boiling Point 111 °C at 1 mmHg; 160 °C at 19 mmHg
Refractive Index n20/D 1.523[3]
Vapor Pressure <0.01 mmHg at 25 °C
Flash Point 95 °C (closed cup)
Solubility Soluble in water

Synthesis of N,N-diethyl-3-methylbenzamide (DEET)

The synthesis of DEET is a common procedure in organic chemistry, typically involving the acylation of diethylamine with an activated form of m-toluic acid.

General Synthesis Workflow

The most common laboratory and industrial synthesis of DEET involves a two-step process: the conversion of m-toluic acid to its more reactive acid chloride, followed by amidation with diethylamine.

m-Toluic Acid m-Toluic Acid m-Toluoyl Chloride m-Toluoyl Chloride m-Toluic Acid->m-Toluoyl Chloride Acyl Chlorination Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->m-Toluoyl Chloride DEET DEET m-Toluoyl Chloride->DEET Amidation Diethylamine Diethylamine Diethylamine->DEET

General synthesis workflow for DEET.
Experimental Protocol: Laboratory Scale Synthesis of DEET

This protocol describes a common method for synthesizing DEET from m-toluic acid.

Materials:

  • m-Toluic acid

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium hydroxide (NaOH) solution

  • 10% Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Acyl Chloride Formation: In a fume hood, dissolve m-toluic acid in an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the resulting m-toluoyl chloride in dichloromethane.

  • Cool the solution in an ice bath and slowly add diethylamine dropwise with stirring. An exothermic reaction will occur.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 10% HCl solution, water, and 5% NaOH solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude DEET as an oil.

  • The product can be further purified by vacuum distillation.[4]

Synthesis of this compound

The introduction of an amino group at the 4-position of the benzamide ring creates a valuable intermediate for further chemical modifications.

Synthesis from a DEET Derivative

The synthesis of this compound has been reported as part of a process to create novel insect-repellent dyes.[2] This process involves the nitration of a DEET precursor followed by reduction of the nitro group to an amine.

DEET Derivative DEET Derivative 4-nitro-N,N-diethyl-3-methylbenzamide 4-nitro-N,N-diethyl-3-methylbenzamide DEET Derivative->4-nitro-N,N-diethyl-3-methylbenzamide Nitration Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4)->4-nitro-N,N-diethyl-3-methylbenzamide This compound This compound 4-nitro-N,N-diethyl-3-methylbenzamide->this compound Reduction Reducing Agent (e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl)->this compound

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the published synthesis route.[2]

Materials:

  • N,N-diethyl-3-methylbenzamide (DEET)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Stannous chloride (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ice, appropriate solvents for extraction (e.g., ethyl acetate).

Procedure:

  • Nitration: Carefully add N,N-diethyl-3-methylbenzamide to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC is recommended).

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the 4-nitro-N,N-diethyl-3-methylbenzamide.

  • Filter, wash the solid with water, and dry.

  • Reduction: Suspend the 4-nitro-N,N-diethyl-3-methylbenzamide in a suitable solvent (e.g., ethanol).

  • Add a solution of stannous chloride in concentrated hydrochloric acid and heat the mixture.

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a strong base to precipitate the tin salts.

  • Extract the this compound into an organic solvent.

  • Wash the organic extract, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the final product.

Potential as a Chemical Intermediate

The primary amino group in this compound is a versatile functional handle for a variety of chemical transformations. For instance, it can undergo diazotization followed by coupling reactions to form azo dyes. This has been demonstrated in the synthesis of novel insect-repellent dyes, where the amino group serves as the attachment point for a chromophore, effectively combining the properties of a dye and an insect repellent in a single molecule.[2]

Mechanism of Action of DEET

The precise mechanism of action of DEET as an insect repellent is still a subject of research. Initially, it was believed that DEET worked by blocking the olfactory receptors of insects for 1-octen-3-ol, a chemical found in human sweat and breath. However, more recent studies suggest that DEET may act as a true repellent that insects find unpleasant, activating specific odorant receptors.

Applications in Research and Development

While the primary application of DEET is as an insect repellent, its unique properties have led to its investigation in other fields. For example, DEET has been successfully used as a solvent in the synthesis of metal-organic frameworks (MOFs).[5] Its low volatility and good solvating properties for both organic linkers and metal salts make it a viable alternative to more toxic formamide solvents.[5]

Safety and Toxicology of DEET

DEET has a long history of use and is considered safe for topical application when used as directed. However, like any chemical substance, it is not without potential risks.

  • Dermal Absorption: DEET can be absorbed through the skin into the systemic circulation.[6] The rate and extent of absorption can be influenced by the formulation.[6]

  • Toxicity: While rare, adverse effects have been reported, particularly with ingestion or extensive dermal application. These can include skin irritation, and in very rare cases, neurological effects.[7]

  • Formulation Strategies: To mitigate systemic absorption and prolong its repellent effect, various formulation strategies have been developed, such as microencapsulation.[6][8]

Analytical Methods for DEET

The quantification and characterization of DEET in various matrices are crucial for quality control, formulation development, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the analysis of DEET is reverse-phase HPLC.

Experimental Protocol: HPLC Analysis of DEET [8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Hypersil Gold C18, 5 µm, 250 mm x 4.6 mm).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Samples containing DEET are dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Quantification: The concentration of DEET is determined by comparing the peak area of the sample to that of a standard curve prepared from known concentrations of DEET. The retention time for DEET under these conditions is approximately 6.1 minutes.[8]

Conclusion

N,N-diethyl-3-methylbenzamide (DEET) remains a cornerstone of insect repellent technology, with a well-established profile of its synthesis, properties, and applications. The functionalized derivative, this compound, while less studied, presents an intriguing platform for the development of novel materials, such as functional dyes with built-in repellency. Further research into this and other derivatives of the DEET scaffold may unlock new applications in materials science and drug development.

References

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A Technical Guide to the Spectral Analysis of 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 4-amino-N,N-diethyl-3-methylbenzamide, a substituted benzamide with potential applications in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for its analysis using modern spectroscopic techniques.

Introduction: The Significance of Spectral Characterization

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. This compound, a derivative of the well-known insect repellent DEET (N,N-diethyl-3-methylbenzamide), presents a unique substitution pattern on the aromatic ring. The introduction of an amino group at the 4-position significantly alters the electronic properties and potential biological activity of the molecule. Therefore, a thorough spectral characterization is essential to confirm its identity, purity, and structural integrity. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this specific molecule.

Molecular Structure and Expected Spectral Features

The chemical structure of this compound is foundational to understanding its spectral data. The molecule consists of a central benzene ring substituted with four different groups: an amino group (-NH₂), a methyl group (-CH₃), a hydrogen atom, and a diethylamide group (-CON(CH₂CH₃)₂). This arrangement dictates the chemical environment of each atom and, consequently, its signature in various spectra.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1 [label="H"]; H2 [label="H"]; C7 [label="C"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; C8 [label="C"]; O1 [label="O"]; N2 [label="N"]; C9 [label="C"]; H6 [label="H"]; H7 [label="H"]; C10 [label="C"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; C11 [label="C"]; H11 [label="H"]; H12 [label="H"]; C12 [label="C"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H_C2 [label="H"]; H_C5 [label="H"]; H_C6 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- N1; N1 -- H1; N1 -- H2; C3 -- C7; C7 -- H3; C7 -- H4; C7 -- H5; C1 -- C8; C8 -- O1; C8 -- N2; N2 -- C9; C9 -- H6; C9 -- H7; C9 -- C10; C10 -- H8; C10 -- H9; C10 -- H10; N2 -- C11; C11 -- H11; C11 -- H12; C11 -- C12; C12 -- H13; C12 -- H14; C12 -- H15; C2 -- H_C2; C5 -- H_C5; C6 -- H_C6;

C1 [pos="0,1!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0.866,0.5!"]; N1 [pos="0,-2!"]; H1 [pos="-0.5,-2.5!"]; H2 [pos="0.5,-2.5!"]; C7 [pos="-1.732,-1!"]; H3 [pos="-1.5,-1.8!"]; H4 [pos="-2.2,-1.2!"]; H5 [pos="-2.2,-0.5!"]; C8 [pos="0,2!"]; O1 [pos="-0.5,2.8!"]; N2 [pos="1,2.5!"]; C9 [pos="1.5,3.5!"]; H6 [pos="1,4!"]; H7 [pos="2,3.8!"]; C10 [pos="2.5,3!"]; H8 [pos="2.8,3.5!"]; H9 [pos="3,2.8!"]; H10 [pos="2.3,2.5!"]; C11 [pos="1.8,1.8!"]; H11 [pos="1.5,1.3!"]; H12 [pos="2.3,2.1!"]; C12 [pos="2.5,1!"]; H13 [pos="2.2,0.5!"]; H14 [pos="3,1.3!"]; H15 [pos="2.8,0.5!"]; H_C2 [pos="-1.732,0.866!"]; H_C5 [pos="1.732,-0.866!"]; H_C6 [pos="1.732,0.866!"]; }

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Theoretical Principles of NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation can induce transitions between these states, and the frequency at which this occurs is known as the resonance frequency. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), which is measured in parts per million (ppm).

For this compound, we expect distinct signals for each chemically non-equivalent proton and carbon atom. The integration of ¹H NMR signals provides the relative number of protons, and the splitting patterns (multiplicity) due to spin-spin coupling reveal the number of neighboring protons.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

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subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; acq1 [label="Insert the NMR tube into the spectrometer."]; acq2 [label="Lock the spectrometer on the deuterium signal of the solvent."]; acq3 [label="Shim the magnetic field to achieve homogeneity."]; acq4 [label="Acquire ¹H and ¹³C NMR spectra using standard pulse sequences."]; acq1 -> acq2 -> acq3 -> acq4; }

subgraph "cluster_proc" { label="Data Processing"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; proc1 [label="Apply Fourier transformation to the raw data (FID)."]; proc2 [label="Phase correct the spectra."]; proc3 [label="Calibrate the chemical shift scale using the internal standard."]; proc4 [label="Integrate the ¹H NMR signals and pick peaks for both spectra."]; proc1 -> proc2 -> proc3 -> proc4; } }

Figure 2: Experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data and Interpretation

While complete experimental data is not widely available, based on the known effects of the functional groups and data from similar compounds, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAr-H
~6.6-6.8dd1HAr-H
~6.5-6.7d1HAr-H
~3.8-4.2br s2H-NH₂
~3.2-3.6q4H-N(CH₂CH₃)₂
~2.1-2.3s3HAr-CH₃
~1.0-1.3t6H-N(CH₂CH₃)₂

Interpretation:

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the electron-donating amino group and the methyl group, these protons are expected to be shifted upfield compared to unsubstituted benzene. Their splitting patterns will be complex due to coupling with each other.

  • Amino Protons: The two protons of the amino group will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can vary depending on the concentration and solvent. In aromatic amines, the NH₂ protons typically appear between 3-5 ppm.[1]

  • Diethylamide Protons: The two methylene groups (-CH₂-) of the diethylamide will appear as a quartet due to coupling with the adjacent methyl groups. The two methyl groups (-CH₃) will appear as a triplet due to coupling with the adjacent methylene groups. Due to restricted rotation around the amide C-N bond, the two ethyl groups may be non-equivalent, leading to more complex signals.

  • Methyl Protons: The three protons of the methyl group attached to the aromatic ring will appear as a sharp singlet in the upfield region.

¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum of this compound would show distinct signals for each of the unique carbon atoms.

Chemical Shift (δ, ppm)Assignment
~170C=O
~145C-NH₂
~138C-CH₃
~130C-CON
~125Ar-CH
~115Ar-CH
~113Ar-CH
~43-N(CH₂CH₃)₂
~20Ar-CH₃
~14-N(CH₂CH₃)₂

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the amide group is expected to be the most downfield signal.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the substituents. The carbons attached to the amino and amide groups will be significantly affected. The presence of the electron-donating amino group will shield the ortho and para carbons.

  • Aliphatic Carbons: The methylene and methyl carbons of the diethylamino group will appear in the upfield region of the spectrum. Carbons directly attached to nitrogen typically appear in the 10-65 ppm region.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Theoretical Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching and bending modes. The position, intensity, and shape of the absorption bands in an IR spectrum provide a fingerprint of the molecule's functional groups.

Experimental Protocol: IR Spectroscopy

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subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; acq1 [label="Place the sample in the IR spectrometer."]; acq2 [label="Record a background spectrum."]; acq3 [label="Record the sample spectrum."]; acq4 [label="The instrument software automatically subtracts the background."]; acq1 -> acq2 -> acq3 -> acq4; }

subgraph "cluster_proc" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; proc1 [label="Identify characteristic absorption bands for functional groups."]; proc2 [label="Compare the spectrum with databases for known compounds if necessary."]; proc1 -> proc2; } }

Figure 3: Experimental workflow for IR spectroscopy.

IR Spectral Data and Interpretation

Based on experimental data for this compound, the following characteristic IR absorption bands are observed.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3446, 3352N-H stretchPrimary Amine (-NH₂)
2976, 2935C-H stretchAlkyl (-CH₂-CH₃)
1667C=O stretchAmide
1504C=C stretchAromatic Ring
1431, 1380C-H bendAlkyl (-CH₂-CH₃)
1155C-N stretchAmine/Amide

Interpretation:

  • N-H Stretching: The two distinct peaks at 3446 and 3352 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary aromatic amine.[1][3]

  • C-H Stretching: The bands at 2976 and 2935 cm⁻¹ are due to the C-H stretching of the ethyl and methyl groups.

  • C=O Stretching: The strong absorption at 1667 cm⁻¹ is indicative of the carbonyl group of the tertiary amide.

  • C=C Stretching: The peak at 1504 cm⁻¹ is characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • C-N Stretching: The band at 1155 cm⁻¹ corresponds to the C-N stretching vibration. Aromatic amines typically show a C-N stretch in the 1335-1250 cm⁻¹ region.[1][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Theoretical Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting molecular ions and fragment ions are then separated based on their m/z ratio and detected. The fragmentation pattern is often unique to a particular molecule and can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

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subgraph "cluster_proc" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; proc1 [label="Identify the molecular ion peak (M⁺)."]; proc2 [label="Analyze the fragmentation pattern to identify characteristic fragment ions."]; proc3 [label="Propose fragmentation pathways consistent with the observed spectrum."]; proc1 -> proc2 -> proc3; } }

Figure 4: Experimental workflow for mass spectrometry.

Mass Spectrum and Fragmentation Analysis

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 206 corresponding to the intact molecular ion should be observed.

  • Loss of an Ethyl Group: Fragmentation may occur via the loss of an ethyl radical (•CH₂CH₃) from the diethylamide group, resulting in a fragment ion at m/z = 177.

  • Formation of the Benzoyl Cation: Cleavage of the C-N bond of the amide can lead to the formation of the 4-amino-3-methylbenzoyl cation at m/z = 148.

  • Further Fragmentation of the Benzoyl Cation: This cation can further lose carbon monoxide (CO) to give a fragment at m/z = 120.

  • Cleavage of the Diethylamino Group: The diethylamino group can cleave to give a fragment at m/z = 72.

The mass spectrum of benzamide typically shows the loss of the amino group to form a stable benzoyl cation, which then fragments to a phenyl cation.[5] A similar pathway can be expected for substituted benzamides.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The combination of these techniques allows for the assignment of all proton and carbon signals, the identification of key functional groups, and the determination of the molecular weight and fragmentation pathways. This guide serves as a foundational resource for researchers working with this compound, enabling its confident identification and use in further scientific investigation.

References

  • Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.
  • Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry.
  • The synthesis and the Spectral Characterization of Some Derivated Substituted Benzamides of 7-Metoxi-9-amino-1,2,3,4-etrahydroacridine. REVISTA DE CHIMIE.
  • FTIR spectra of synthesized aromatic amides (I, II, III and IV).
  • Dissociation of proton-bound complexes and proton affinity of benzamides. Journal of the American Society for Mass Spectrometry.
  • Mass spectrum of benzamide (Scheme 2, 2b).
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • Contents - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Benzamide-simplified mass spectrum.
  • Spectroscopy of Amines.
  • Benzamide. NIST WebBook.
  • Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Compar
  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • N,N-Diethyl-3-methylbenzamide. MDPI.
  • The synthesis and the spectral characterization of some derivated substituted benzamides of 7-metoxi-9-amino-1,2,3,4-tetrahydroacridine.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.
  • 4-amino-N,N-diethylbenzamide. PubChem.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • IR: amines. University of Calgary.
  • N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. The Royal Society of Chemistry.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
  • Synthesis, Spectral Characterization, Antimicrobial and Theoretical Calculation of Some 4-(tosylamino)
  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.
  • Supplementary Inform
  • n,n-Diethylbenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • CID 68791473. PubChem.
  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in r
  • N,N-Diethyl-3-methylbenzamide 97 134-62-3. Sigma-Aldrich.
  • NMR spectrum of n,n-diethylbenzamidr. Reddit.
  • DEET. mzCloud.
  • Benzamide, N,N-diethyl-4-methyl-. NIST WebBook.

Sources

A Technical Guide to the Solubility of 4-amino-N,N-diethyl-3-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility Data

In the landscape of drug development and synthetic chemistry, the solubility of a compound is a foundational physicochemical property that dictates its fate. From the feasibility of a synthetic route and the efficiency of purification to its absorption and bioavailability in a formulation, solubility data is not merely a descriptive parameter but a predictive tool. This guide addresses 4-amino-N,N-diethyl-3-methylbenzamide, a compound of interest for its structural motifs relevant to medicinal chemistry. Due to a scarcity of published quantitative data for this specific molecule, this document serves as both a theoretical primer and a practical guide for researchers to empirically determine its solubility profile. We will explore the molecular characteristics governing its solubility and provide a robust, self-validating protocol for its measurement in a range of organic solvents. Understanding these principles is paramount for any scientist aiming to manipulate and apply this compound effectively.[1]

Physicochemical Profile of the Analyte

A molecule's structure is the ultimate determinant of its physical properties. This compound is a substituted benzamide with several key functional groups that influence its interactions with various solvents.

PropertyDataSource
IUPAC Name This compound-
Molecular Formula C₁₂H₁₈N₂O[2]
Molecular Weight 206.28 g/mol [2]
CAS Number 926229-45-0[2]
Chemical Structure (Structure rendered based on name)

Key Structural Features Influencing Solubility:

  • Aromatic Ring: A non-polar, hydrophobic core.

  • Tertiary Amide Group (-CON(C₂H₅)₂): This group is polar and can act as a hydrogen bond acceptor at the oxygen atom. The N,N-diethyl substitution prevents it from acting as a hydrogen bond donor.

  • Primary Amino Group (-NH₂): Attached to the aromatic ring, this is a highly polar group that can both donate and accept hydrogen bonds, significantly increasing the potential for interaction with polar protic solvents.[3]

  • Methyl Group (-CH₃): A small, non-polar group that slightly increases hydrophobicity.

  • Diethyl Groups (-CH₂CH₃)₂: These alkyl groups contribute to the non-polar character and steric bulk of the molecule.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The maxim "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5][6]

Expected Solubility Profile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The primary amino group can donate hydrogen bonds to the solvent's oxygen, and the amide oxygen can accept hydrogen bonds from the solvent's hydroxyl group. These strong solute-solvent interactions should effectively overcome the solute's crystal lattice energy.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Moderate to good solubility is expected. These solvents can act as hydrogen bond acceptors for the compound's amino group and engage in dipole-dipole interactions with the polar amide moiety.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. While the aromatic ring and alkyl groups offer some non-polar character, the highly polar amino and amide groups will have weak interactions with non-polar solvents, making it difficult to disrupt the solute-solute interactions within the crystal lattice.[4][7]

The relationship between solvent polarity and the anticipated solubility of this compound can be visualized as follows:

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility Hexane Hexane (Non-Polar) Low Low Hexane->Low Weak van der Waals interactions Toluene Toluene (Non-Polar Aromatic) Toluene->Low EtOAc Ethyl Acetate (Polar Aprotic) Moderate Moderate EtOAc->Moderate Dipole-dipole & H-bond acceptance Acetone Acetone (Polar Aprotic) Acetone->Moderate Ethanol Ethanol (Polar Protic) High High Ethanol->High Strong H-bond donation & acceptance Methanol Methanol (Polar Protic) Methanol->High G start Start prep_stock 1. Prepare Analytical Standard Stock Solution start->prep_stock add_solid 3. Add Excess Solid Compound to Vials with Solvent start->add_solid prep_cal 2. Create Calibration Curve (e.g., 5 standards via serial dilution) prep_stock->prep_cal analyze 9. Analyze via HPLC prep_cal->analyze Used for Quantification equilibrate 4. Equilibrate on Shaker (e.g., 24-48h at 25°C) add_solid->equilibrate phase_sep 5. Allow Sedimentation (Let solid settle) equilibrate->phase_sep sample 6. Sample Supernatant phase_sep->sample filter 7. Filter Immediately (0.22 µm syringe filter) sample->filter dilute 8. Dilute Sample Accurately into Mobile Phase filter->dilute dilute->analyze quantify 10. Quantify Concentration using Calibration Curve analyze->quantify calculate 11. Calculate Solubility (mg/mL or mol/L) quantify->calculate end End calculate->end

Sources

The Sentinel of Spectra: An In-depth Technical Guide to the Discovery and History of Color Developing Agent CD-2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of Color Developing Agent 2 (CD-2), a pivotal molecule in the history of chromogenic photography. We delve into the historical context of its discovery, its chemical synthesis, and the intricate mechanism by which it forms stable dyes. Through a comparative analysis with its counterparts—CD-1, CD-3, and CD-4—this paper elucidates the specific molecular attributes that defined the utility and eventual succession of CD-2. Detailed experimental protocols for the synthesis of a CD-2 analogue and for the historical ECP-2 process are provided, offering researchers and drug development professionals a practical understanding of the principles of chromogenic development. This guide serves as an authoritative resource, grounded in scientific literature and historical patents, for those engaged in the study of photographic chemistry, dye chemistry, and the development of imaging and sensing technologies.

Introduction: The Quest for Enduring Color

The advent of color photography was not a singular event but rather a gradual unfurling of chemical innovation. The challenge lay not only in capturing the spectral information of a scene but also in rendering it as a stable, full-color image. Early additive processes, while groundbreaking, were often cumbersome and produced fugitive images. The true revolution arrived with subtractive color photography and the principle of chromogenic development, a process where colorless dye precursors, known as color couplers, within the photographic emulsion react with the oxidation product of a developing agent to form vibrant, stable dyes.

The family of p-phenylenediamine derivatives emerged as the cornerstone of this technology. The first of its kind, Color Developing Agent 1 (CD-1), N,N-diethyl-p-phenylenediamine, demonstrated the viability of this approach but was beset by issues of dye stability and a propensity to cause contact dermatitis.[1][2] This set the stage for the development of a second-generation agent that could overcome these limitations. This guide focuses on the discovery, chemistry, and legacy of this crucial successor: Color Developing Agent 2 (CD-2).

The Genesis of CD-2: A Molecular Twist for Stability

This seemingly minor addition had a profound impact on the properties of the resulting dyes. The methyl group introduces steric hindrance, forcing the dye molecule to adopt a non-planar conformation. This "twist" disrupts the planarity that made the dyes formed from CD-1 susceptible to degradation, thereby significantly enhancing their stability.[4] This structural modification also shifted the absorption spectra of the dyes, necessitating the development of new color couplers to achieve accurate color rendition.[4]

Chemical Identity and Physicochemical Properties

CD-2 is known by several chemical names, which are essential for its identification in chemical literature and databases.

Identifier Value Source
IUPAC Name 4-(N,N-diethylamino)-2-methylaniline[5][6]
Common Name Color Developing Agent 2 (CD-2)[5][6]
Synonyms 4-diethylamino-o-toluidine, N4,N4-diethyl-2-methyl-1,4-benzenediamine[5][6]
CAS Number 2051-79-8 (hydrochloride salt)[6]
Molecular Formula C₁₁H₁₈N₂[6]
Molar Mass 178.28 g/mol [6]
Appearance White to off-white crystalline powder[1][7]
Solubility Soluble in water[1][7]
Melting Point 250 °C (decomposition)[7]

The Mechanism of Chromogenic Development with CD-2

The fundamental process of chromogenic development hinges on the redox reaction between the developing agent and exposed silver halide crystals in the photographic emulsion.

Step 1: Reduction of Silver Halide

In the presence of an alkaline environment, CD-2 donates electrons to the latent image sites (exposed silver halide crystals), reducing them to metallic silver.

Step 2: Oxidation of CD-2

In this process, the CD-2 molecule is oxidized to a highly reactive quinonediimine intermediate.

Step 3: Dye Formation (Coupling Reaction)

The oxidized CD-2 (quinonediimine) then diffuses a short distance and reacts with a color coupler molecule embedded in the same emulsion layer. This electrophilic aromatic substitution reaction forms a stable, colored dye molecule. Each of the three color-sensitive layers in the film (blue, green, and red) contains a different type of coupler, which forms a yellow, magenta, and cyan dye, respectively.

Chromogenic_Development cluster_emulsion Photographic Emulsion Layer AgX Exposed Silver Halide (AgX) Ag Metallic Silver (Image) AgX->Ag Reduction Coupler Colorless Coupler Dye Stable Dye Molecule Coupler->Dye CD2 CD-2 (Developer) Oxidized_CD2 Oxidized CD-2 (Quinonediimine) CD2->Oxidized_CD2 e⁻ donation Oxidized_CD2->Dye Coupling Reaction

Caption: Chromogenic development workflow with CD-2.

The specific structure of the color coupler determines the color of the resulting dye. For instance:

  • Yellow Dyes are typically formed from acylacetanilide couplers.

  • Magenta Dyes are often derived from pyrazolone-based couplers.

  • Cyan Dyes are generally formed from phenolic or naphtholic couplers.

Synthesis of CD-2: A Representative Protocol

While specific industrial synthesis methods for CD-2 are proprietary, a general synthetic route for p-phenylenediamine derivatives can be adapted from the chemical literature. The following is a representative, multi-step laboratory synthesis for a CD-2 analogue, N,N-diethyl-p-phenylenediamine, which illustrates the core chemical transformations.

Experimental Protocol: Synthesis of N,N-diethyl-p-phenylenediamine

Materials:

  • 4-nitroaniline

  • Ethyl iodide

  • Sodium carbonate

  • Ethanol

  • Iron powder

  • Hydrochloric acid

  • Sodium hydroxide

Step 1: N,N-di-ethylation of 4-nitroaniline

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline in ethanol.

  • Add an excess of sodium carbonate to act as a base.

  • Slowly add ethyl iodide to the mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the ethanol under reduced pressure to obtain crude N,N-diethyl-4-nitroaniline.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

  • In a separate flask, suspend the purified N,N-diethyl-4-nitroaniline in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring. The progress of the reduction can be monitored by the disappearance of the yellow color of the nitro compound.

  • Once the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide.

  • Filter the mixture to remove the iron oxides.

  • Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield N,N-diethyl-p-phenylenediamine.

  • The final product can be further purified by vacuum distillation or by conversion to its more stable sulfate or hydrochloride salt.

Synthesis_Workflow Start 4-Nitroaniline Step1 N,N-di-ethylation (Ethyl iodide, Na₂CO₃) Start->Step1 Intermediate N,N-diethyl-4-nitroaniline Step1->Intermediate Step2 Reduction (Fe, HCl) Intermediate->Step2 End N,N-diethyl-p-phenylenediamine Step2->End

Caption: Simplified synthesis workflow for a CD-2 analogue.

The ECP-2 Process: CD-2 in Action

CD-2 was a key component in Kodak's ECP-2 process, which was used for developing color print films for motion pictures.[7][8] The following is a generalized, step-by-step protocol for this historical process, illustrating the role of the CD-2 developer in the overall workflow.

Experimental Protocol: ECP-2 Process

Solutions:

  • Developer: Containing CD-2, a sulfite preservative, an alkali (e.g., sodium carbonate), and other additives to control pH and development rate.

  • Stop Bath: A weak acid solution (e.g., acetic acid) to halt the development process.

  • Bleach: An oxidizing agent (e.g., potassium ferricyanide or a persulfate-based bleach) to convert the metallic silver back to silver halide.

  • Fixer: A solution of sodium thiosulfate or ammonium thiosulfate to remove the unexposed silver halide and the silver halide formed during bleaching.

  • Washes: Water rinses between steps to prevent cross-contamination of the chemical baths.

Procedure:

  • Development: The exposed film is immersed in the CD-2 developer in complete darkness. The developer reduces the exposed silver halide to metallic silver, and the oxidized CD-2 couples with the dye precursors to form the color image.[7][9]

  • Stop Bath: The film is then transferred to the stop bath to neutralize the alkaline developer and instantly stop the development process.[7][9]

  • First Wash: A water rinse removes the residual stop bath.

  • Bleach: The film is treated with a bleach solution. This step converts the metallic silver image back into silver halide, leaving only the dye image.

  • Second Wash: A water rinse removes the bleach.

  • Fixer: The fixer removes all the silver halide from the emulsion, leaving a clear, stable color image composed of the cyan, magenta, and yellow dyes.

  • Final Wash: A thorough final wash removes any residual fixer and soluble byproducts.

  • Drying: The film is carefully dried to produce the final color positive.

ECP2_Process Start Exposed Film Developer CD-2 Developer Start->Developer Stop_Bath Stop Bath Developer->Stop_Bath Wash1 First Wash Stop_Bath->Wash1 Bleach Bleach Wash1->Bleach Wash2 Second Wash Bleach->Wash2 Fixer Fixer Wash2->Fixer Wash3 Final Wash Fixer->Wash3 End Dried Color Positive Wash3->End

Sources

Methodological & Application

Application Note & Protocol: A Reliable Two-Step Synthesis of 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-amino-N,N-diethyl-3-methylbenzamide, a valuable intermediate in the development of functionalized materials, including advanced insect-repellent dyes.[1] The synthesis is presented as a robust two-step process, beginning with the formation of the nitro-intermediate, N,N-diethyl-3-methyl-4-nitrobenzamide, followed by its selective reduction to the target aniline. This guide is designed for researchers in organic synthesis, materials science, and drug development, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Significance

This compound is a substituted aromatic amine that serves as a key building block in various chemical applications. Its structure, which is a derivative of the common insect repellent N,N-diethyl-3-methylbenzamide (DEET), makes it a particularly interesting precursor for creating novel functional molecules.[1][2] For instance, the primary amino group can be readily diazotized and coupled to other molecules to synthesize azo dyes with specialized properties, such as insect repellency, for application in advanced textiles.[3]

The synthetic strategy detailed herein is designed for clarity, efficiency, and scalability. It proceeds through two distinct and high-yielding stages:

  • Amidation: Conversion of 3-methyl-4-nitrobenzoic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution with diethylamine to form the stable intermediate, N,N-diethyl-3-methyl-4-nitrobenzamide.

  • Reduction: Selective reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation, a clean and efficient method that preserves the amide functionality.[4]

This document provides the necessary detail to empower researchers to confidently execute this synthesis, understand the critical parameters at each stage, and successfully obtain the high-purity target compound.

Overall Synthetic Workflow

The synthesis of this compound is achieved via the two-step sequence illustrated below. The initial step involves the formation of an amide bond, a cornerstone reaction in organic chemistry, followed by a chemoselective reduction of the nitro group.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Group Reduction Start 3-Methyl-4-nitrobenzoic Acid AcylChloride 3-Methyl-4-nitrobenzoyl Chloride (in situ intermediate) Start->AcylChloride SOCl₂, DCM (Anhydrous) 0°C to reflux NitroIntermediate N,N-diethyl-3-methyl-4-nitrobenzamide AcylChloride->NitroIntermediate Diethylamine, Et₃N 0°C to RT FinalProduct This compound NitroIntermediate->FinalProduct H₂ (g), 10% Pd/C Ethanol, RT

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of N,N-diethyl-3-methyl-4-nitrobenzamide (Intermediate)

Principle and Mechanistic Insight

The formation of the amide bond is achieved by converting the carboxylic acid into a more reactive electrophile, an acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion. The subsequent reaction with diethylamine is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride.[5] A non-nucleophilic base, such as triethylamine (Et₃N), is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the diethylamine nucleophile.[6]

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )Key Hazards
3-Methyl-4-nitrobenzoic acidC₈H₇NO₄3113-71-1181.15Irritant
Thionyl chloride (SOCl₂)Cl₂OS7719-09-7118.97Corrosive, Lachrymator
DiethylamineC₄H₁₁N109-89-773.14Flammable, Corrosive
Triethylamine (Et₃N)C₆H₁₅N121-44-8101.19Flammable, Corrosive
Dichloromethane (DCM), AnhydrousCH₂Cl₂75-09-284.93Carcinogen Suspect
Saturated NaHCO₃ solutionNaHCO₃144-55-884.01N/A
Brine (Saturated NaCl solution)NaCl7647-14-558.44N/A
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37N/A

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware, fume hood.

Detailed Experimental Protocol

CAUTION: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride and diethylamine are corrosive and have noxious fumes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acid Chloride Formation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol).

    • Add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension.

    • Carefully add thionyl chloride (6.0 mL, 82.8 mmol, 1.5 equiv) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution and the dissolution of the solid starting material.

    • After 2 hours, allow the solution to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 3-methyl-4-nitrobenzoyl chloride as a yellow oil or solid, which is used immediately in the next step.

  • Amidation Reaction:

    • Dissolve the crude acyl chloride in 100 mL of anhydrous DCM and cool the flask in an ice bath (0°C).

    • In a separate flask, prepare a solution of diethylamine (8.6 mL, 82.8 mmol, 1.5 equiv) and triethylamine (11.5 mL, 82.8 mmol, 1.5 equiv) in 30 mL of anhydrous DCM.

    • Add the diethylamine/triethylamine solution dropwise to the cold acyl chloride solution over 30 minutes using a dropping funnel.[7] Maintain the temperature at 0°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃ solution, and 50 mL of brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N,N-diethyl-3-methyl-4-nitrobenzamide as a yellow solid.

Part 2: Synthesis of this compound (Final Product)

Principle and Mechanistic Insight

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[8] While various reagents can achieve this, catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method.[4] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced on the surface of the palladium catalyst by hydrogen gas.[8] This method offers excellent chemoselectivity, leaving the amide group and the aromatic ring intact.

Reduction_Mechanism A Ar-NO₂ (Nitro) B Ar-NO (Nitroso) A->B +H₂, [Pd/C] C Ar-NHOH (Hydroxylamine) B->C +H₂, [Pd/C] D Ar-NH₂ (Aniline) C->D +H₂, [Pd/C] caption Simplified pathway for nitro group reduction.

Figure 2: Simplified reduction pathway of a nitroarene.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )Key Hazards
N,N-diethyl-3-methyl-4-nitrobenzamideC₁₂H₁₆N₂O₃N/A236.27Irritant (presumed)
Palladium on Carbon (10% Pd/C)Pd/C7440-05-3106.42 (Pd)Flammable solid
Hydrogen Gas (H₂)H₂1333-74-02.02Extremely Flammable
Ethanol (EtOH)C₂H₆O64-17-546.07Flammable
Celite® (Diatomaceous earth)SiO₂61790-53-260.08N/A

Equipment: Hydrogenation apparatus (e.g., Parr shaker or H-Cube), heavy-walled reaction vessel, magnetic stirrer, filtration apparatus (Büchner funnel), rotary evaporator.

Detailed Experimental Protocol

CAUTION: Palladium on carbon is pyrophoric when dry and may ignite solvents upon exposure to air. Handle the catalyst as a slurry or under an inert atmosphere. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the apparatus is properly set up and purged, and operate in a well-ventilated area away from ignition sources.

  • Reaction Setup:

    • In a heavy-walled hydrogenation flask, dissolve the N,N-diethyl-3-methyl-4-nitrobenzamide (5.0 g, 21.2 mmol) in 100 mL of ethanol.

    • Carefully add 10% Palladium on Carbon (0.5 g, 10% w/w) to the solution. Note: Add the catalyst under a stream of nitrogen or argon to prevent ignition.

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Hydrogenation:

    • Purge the vessel by evacuating and refilling with nitrogen gas three times.

    • Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (typically 3-4 atm or ~50 psi).

    • Begin vigorous stirring or shaking and maintain the reaction at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours when hydrogen consumption ceases. Progress can also be monitored by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. CAUTION: Do not allow the filter cake to dry completely, as it can become pyrophoric. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting residue is the crude this compound, which is often of sufficient purity for subsequent use. If necessary, it can be further purified by recrystallization or column chromatography.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundAppearanceExpected ¹H NMR Signals (Illustrative)
Intermediate Yellow SolidAromatic protons (~7.5-8.0 ppm), CH₂ quartets (~3.4 ppm), CH₃ methyl singlet (~2.5 ppm), CH₃ triplets (~1.2 ppm).
Final Product Off-white/Pale Yellow SolidAromatic protons (~6.5-7.0 ppm), NH₂ broad singlet (~4.0 ppm), CH₂ quartets (~3.3 ppm), CH₃ methyl singlet (~2.1 ppm), CH₃ triplets (~1.1 ppm).

Safety and Hazard Management

All synthetic procedures should be conducted with a thorough understanding of the hazards associated with the reagents used.

  • Thionyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water. Handle only in a fume hood with appropriate PPE.

  • Amines (Diethylamine, Triethylamine): Flammable, corrosive, and possess strong odors. Avoid inhalation and skin contact.[9]

  • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure through use in a fume hood.

  • Catalytic Hydrogenation: Involves flammable gas under pressure and a potentially pyrophoric catalyst. Ensure proper equipment training and adherence to safety protocols for handling hydrogen and catalysts.

  • General Precautions: Always wear safety glasses, lab coats, and appropriate gloves. Ensure emergency equipment like safety showers and fire extinguishers are accessible.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete acid chloride formation; moisture in the reaction; insufficient reaction time.Ensure anhydrous conditions; use fresh thionyl chloride; extend reflux time and monitor by quenching a small aliquot.
Incomplete reaction in Step 2 Deactivated catalyst; insufficient hydrogen pressure; poor stirring.Use fresh catalyst; increase hydrogen pressure; ensure vigorous stirring to maintain catalyst suspension.
Side products in Step 2 Over-reduction or side reactions from intermediates.Monitor the reaction closely by TLC to avoid over-reduction. Ensure the catalyst is promptly removed after the reaction is complete.
Catalyst ignites during filtration Filter cake allowed to dry in the presence of air.Keep the Celite®/catalyst pad wet with solvent during filtration. Quench the used catalyst carefully with water before disposal.

References

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Molecules. Retrieved from [Link]

  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Pendidikan Kimia. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). N, N -Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Filo. (2025). Write the acetylation reaction of ethyl amine and diethyl amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • PubMed. (n.d.). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • MDPI. (2021). Melt-Spun Poly(D,L-lactic acid) Monofilaments Containing N,N-Diethyl-3-methylbenzamide as Mosquito Repellent. Polymers. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N,N-diethylbenzamide. Retrieved from [Link]

  • Truemeds. (n.d.). N N Diethylbenzamide: View Uses, Side Effects and Medicines. Retrieved from [Link]

  • YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Organic Chemistry. Retrieved from [Link]

  • Bio-Rad. (n.d.). Field studies with selected skin repellents against natural infestations of aedes taeniorhynchus. Retrieved from [Link]

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Using CD-2 in colorimetric assays for enzyme activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Utilizing CD-2 (MBTH) in Versatile Colorimetric Assays for Enzyme Activity Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of CD-2 in Modern Enzymology

In the landscape of enzyme kinetics and high-throughput screening, robust and adaptable assay methodologies are paramount. Colorimetric assays, which correlate enzyme activity with a measurable color change, offer a powerful combination of simplicity, cost-effectiveness, and compatibility with standard laboratory equipment like spectrophotometers.[1] Among the chromogenic reagents available, 3-Methyl-2-benzothiazolinone hydrazone (MBTH) , commonly designated as CD-2 , stands out for its versatility. It serves as a cornerstone reagent in assays for several key enzyme classes, primarily through a mechanism of oxidative coupling.[2][3]

This guide provides an in-depth exploration of the chemical principles behind CD-2-based assays and delivers validated, step-by-step protocols for two major applications:

  • Direct quantification of oxidoreductase activity , such as laccases, peroxidases, and tyrosinases.

  • Indirect quantification of hydrolase activity by measuring the concentration of resulting products like reducing sugars.

Our focus is not merely on procedural steps but on the underlying causality, empowering researchers to adapt and troubleshoot these methods effectively.

The Core Principle: Oxidative Coupling of CD-2

The utility of CD-2 in enzyme assays is rooted in its ability to undergo an oxidative coupling reaction to form a intensely colored formazan dye.[4] This reaction does not typically occur spontaneously; it requires an initial enzymatic step to generate a reactive intermediate.

Mechanism for Oxidoreductases:

  • Enzymatic Oxidation: An oxidoreductase enzyme (e.g., laccase, peroxidase) acts on a primary substrate, often a phenolic or aniline compound. This reaction, which for peroxidases requires hydrogen peroxide (H₂O₂), generates a highly reactive product, such as an o-quinone.[5][6]

  • Electrophilic Attack: The unstable quinone (or similar intermediate) acts as an electrophile.

  • Coupling and Color Formation: CD-2 couples with this intermediate. In many protocols, a second coupling partner, such as 3-(Dimethylamino)benzoic acid (DMAB) or N-(1-Naphthyl)ethylenediamine (NEDA), is included.[4][7] This three-component reaction forms a stable, intensely colored indamine dye, which can be quantified spectrophotometrically. The choice of coupling partner can modulate the final color and absorption maximum, enhancing assay specificity and sensitivity.

This multi-step reaction provides a robust method for detecting the activity of enzymes that produce these specific reactive intermediates.

CD-2 Oxidative Coupling Mechanism sub Phenolic Substrate enz Oxidoreductase (e.g., Laccase, Peroxidase) sub->enz 1. Oxidation int Reactive Intermediate (e.g., Quinone) enz->int h2o2 + H₂O₂ (for Peroxidase) h2o2->enz product Colored Product (Indamine Dye) int->product 2. Coupling cd2 CD-2 (MBTH) cd2->product coupler Coupling Partner (e.g., DMAB) coupler->product spec Measure λmax (500-600 nm) product->spec Experimental Workflow start Start prep 1. Prepare Reagents (Buffer, CD-2, Substrate, Enzyme) start->prep setup 2. Set Up Reactions (Samples, Blanks, Controls) prep->setup incubate 3. Incubate (Controlled Temp & Time) setup->incubate measure 4. Measure Absorbance (Spectrophotometer) incubate->measure analyze 5. Analyze Data (Subtract Blank, Calculate Rate) measure->analyze end End analyze->end

Figure 2: A self-validating workflow for CD-2 enzyme assays.

Conclusion

CD-2 (MBTH) is a highly effective and adaptable chromogenic reagent for the study of enzyme activity. Its utility in oxidative coupling reactions provides a sensitive method for direct measurement of oxidoreductases, while its ability to react with aldehydes allows for the indirect quantification of products from other enzyme classes, such as hydrolases. By understanding the underlying chemical principles and implementing the robust, self-validating protocols detailed in this guide, researchers can confidently generate accurate and reproducible data for basic research, diagnostics, and drug discovery applications.

References

  • Gao, C. et al. (2023). Determination of dextranase activity using 3-methyl-2-benzothiazolinone hydrazone method: Substrate refinement and fast-dissolution, method development and validation. International Journal of Biological Macromolecules.

  • Valero, E. et al. (1991). A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone. Analytical Biochemistry.

  • Castillo, M. et al. (2019). 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activities by zymography. 3 Biotech.

  • Spiwok, V. et al. (2020). Determination of Reducing Sugars with 3-Methyl-2-benzothiazolinonehydrazone. ResearchGate.

  • Hernández-Romero, D. et al. (2015). An Easy Method for Screening and Detection of Laccase Activity. Bioinorganic Chemistry and Applications.

  • Supriya, B.S. et al. (2016). Evaluation of Horseradish Peroxidase Activity Using 3-Methyl-2-Benzothiazolinone Hydrazone Hydrochloride Monohydrate and N-(1-Naphthyl) Ethylenediamine Dihydrochloride as Co-Substrates. Journal of Chemical, Biological and Physical Sciences.

  • Calvin University (2012). Using Circular Dichroism Spectroscopy to Study Secondary Structure of Horseradish Peroxidase. Calvin Digital Commons.

  • Creative Proteomics. Spectrophotometric Enzyme Assays. Creative Proteomics.

  • Wikipedia. Oxidative coupling. Wikipedia.

  • National Institutes of Health (2019). Adsorption of Horseradish Peroxidase on Metallic Nanoparticles: Effects on Reactive Oxygen Species Detection Using 2′,7′-Dichlorofluorescin Diacetate. PMC.

  • National Institutes of Health (2021). Host-Gated Enzymatic Release (H-GER) Enables Colorimetric Transduction for Enzyme Measurement. PMC.

  • Sigma-Aldrich. Enzymatic Assay: Laccase (EC 1.10.3.2). Sigma-Aldrich.

  • Sunlong Biotech. Laccase Activity Assay Kit. Sunlong Biotech.

  • Nicolas, J. J. et al. (1994). New spectrophotometric assay for polyphenol oxidase activity. Phytochemical Analysis.

  • Sigma-Aldrich. An Introduction to Horseradish Peroxidase (HRP) and Its Applications. Sigma-Aldrich.

  • The Royal Society of Chemistry (2014). Protocol for enzyme assays. The Royal Society of Chemistry.

  • Diva-Portal.org. Spectrophotometric measurement automatization for the analysis of enzymatic processes. Diva-Portal.org.

  • National Institutes of Health (2012). Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp. PMC.

  • National Institutes of Health (2017). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PMC.

  • SlideShare. Method of Enzyme Assay. SlideShare.

  • National Institutes of Health (2013). The Determination of Assay for Laccase of Bacillus subtilis WPI with Two Classes of Chemical Compounds as Substrates. PMC.

  • ACS Publications (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis.

  • Wikipedia. Horseradish peroxidase. Wikipedia.

  • YouTube (2020). Oxidative addition reactions, Orthometallation, Oxidative Coupling: Imp points with examples. Chemistry unplugged.

  • CDC Stacks (2009). Mechanistic Investigations of Horseradish Peroxidase-Catalyzed Degradation of Single-Walled Carbon Nanotubes. CDC Stacks.

  • National Institutes of Health (2023). Biosensors Based on Phenol Oxidases (Laccase, Tyrosinase, and Their Mixture) for Estimating the Total Phenolic Index in Food-Related Samples. PMC.

  • PubMed (2014). Colorimetric detection of Cd2+ using gold nanoparticles cofunctionalized with 6-mercaptonicotinic acid and L-cysteine. PubMed.

  • Royal Society of Chemistry (2012). Colorimetric assay for parallel detection of Cd2+, Ni2+ and Co2+ using peptide-modified gold nanoparticles. Analyst.

  • Universidad de La Rioja (2017). Oxidative Coupling Mechanisms: Current State of Understanding. Dialnet.

  • Chemistry LibreTexts (2023). 1.26: Oxidative Addition/Reductive Elimination. Chemistry LibreTexts.

  • Science & Plants for Schools. Polyphenoloxidase (catechol oxidase) Assay. SAPS.

  • YouTube (2021). Colourimetric assays (aka colorimetric assays) What are they? and how do they work?. Dr Samuel P. T. Kingsley.

  • MDPI (2022). Optical Properties of Laccases and Their Use for Phenolic Compound Detection and Quantification: A Brief Review. MDPI.

  • YouTube (2012). It is Alive - Phenol Oxidase Activity - Kate. Virtual Soil Science Learning Resources.

  • Royal Society of Chemistry (2015). Simple paper-strip colorimetric method utilizing dehydrogenase enzymes for analysis of food components. Analytical Methods.

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Application Note: The Use of Phenylenediamine Derivatives as Chromogenic Substrates for Peroxidase-Based Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Subject: This document provides a detailed technical guide on the application of N,N-diethyl-p-phenylenediamine (and its analogs) as chromogenic substrates in assays involving horseradish peroxidase (HRP). While the initial query specified 4-amino-N,N-diethyl-3-methylbenzamide, this compound is not commonly cited as a chromogenic substrate. This guide will focus on the closely related and widely used phenylenediamine class of substrates, whose principles and protocols are directly applicable.

Introduction: The Principle of Chromogenic Detection

Enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC), and other enzyme-based detection methods rely on the conversion of a substrate into a detectable signal.[1] Horseradish peroxidase (HRP) is a frequently used reporter enzyme due to its stability, small size, and high catalytic activity.[2] HRP catalyzes the oxidation of a substrate by hydrogen peroxide (H₂O₂), leading to a colored, fluorescent, or chemiluminescent product.

Chromogenic substrates are colorless molecules that, upon enzymatic cleavage and reaction, produce a colored, insoluble precipitate or a soluble colored product that can be quantified spectrophotometrically.[1][3] Phenylenediamine derivatives, such as o-phenylenediamine (OPD) and N,N-Diethyl-p-phenylenediamine (often referred to as DPD), are classic examples of such substrates, widely employed for the sensitive detection of HRP activity.[4][5]

The Peroxidase Reaction Mechanism

The catalytic cycle of HRP is a multi-step process that facilitates the transfer of electrons from a donor substrate (the chromogenic compound) to hydrogen peroxide. This "ping-pong" mechanism is fundamental to understanding assay optimization.[4]

  • Enzyme Activation: The native HRP enzyme reacts with one molecule of H₂O₂ to form an oxidized intermediate known as Compound I, releasing a molecule of water.

  • First Substrate Oxidation: Compound I oxidizes one molecule of the phenylenediamine substrate (AH₂), generating a substrate radical (AH•) and the second intermediate, Compound II.

  • Second Substrate Oxidation: Compound II oxidizes a second molecule of the phenylenediamine substrate, producing another substrate radical and returning the enzyme to its native state.

  • Color Formation: The generated substrate radicals undergo further non-enzymatic reactions, often a dimerization or polymerization, to form the final colored product.[4] For example, the oxidation of p-phenylenediamine (PPD) leads to the formation of Bandrowski's base, a colored compound.[4]

This multi-step process underscores the importance of substrate and H₂O₂ concentrations, as both are critical for the reaction kinetics.[6][7]

HRP_Mechanism HRP_Native HRP (Native) Compound_I Compound I HRP_Native->Compound_I + H₂O₂ Radical2 Radical (AH•) Compound_II Compound II Compound_I->Compound_II + Substrate (AH₂) H2O H₂O Compound_II->HRP_Native + Substrate (AH₂) Radical1 Radical (AH•) H2O2 H₂O₂ Substrate1 Substrate (AH₂) Colored_Product Colored Product Radical1->Colored_Product Non-enzymatic reaction Substrate2 Substrate (AH₂) Radical2->Colored_Product

Caption: The catalytic cycle of Horseradish Peroxidase (HRP).

Key Phenylenediamine-Based Substrates

While many derivatives exist, OPD and DPD are foundational. Their performance characteristics are summarized below, providing a basis for selecting the appropriate substrate for a given application.

SubstrateAbbreviationOxidized Product ColorMax. Absorbance (λmax)Key Features
o-Phenylenediamine OPDYellow-Orange~492 nm (after stop)High sensitivity; reaction product is soluble.[5] Suspected mutagen, handle with care.
N,N-Diethyl-p-phenylenediamine DPDRed/Pink~500-550 nmUsed in assays for chlorine and peroxidase; forms a stable colored radical.[4][8]
3,3',5,5'-Tetramethylbenzidine TMBBlue (Yellow after stop)650 nm (blue), 450 nm (yellow)Most common ELISA substrate; non-mutagenic, high sensitivity.[9][10] Included for comparison.

Experimental Protocols

The following protocols provide a framework for using phenylenediamine derivatives in a standard 96-well plate ELISA format. Critical Note: Due to the potential mutagenicity of some phenylenediamine reagents, always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the reagents in a well-ventilated area or fume hood.[11]

General Assay Workflow

A typical indirect ELISA workflow provides context for the substrate incubation step.

ELISA_Workflow Start Start: Antigen-Coated Plate Block 1. Blocking (e.g., BSA, Casein) Start->Block Wash1 Wash Block->Wash1 PrimaryAb 2. Primary Antibody Incubation Wash1->PrimaryAb Wash2 Wash PrimaryAb->Wash2 SecondaryAb 3. HRP-Conjugated Secondary Antibody Incubation Wash2->SecondaryAb Wash3 Wash SecondaryAb->Wash3 Substrate 4. Chromogenic Substrate Addition Wash3->Substrate Incubate 5. Color Development (Incubate in Dark) Substrate->Incubate Stop 6. Stop Reaction (Add Stop Solution) Incubate->Stop Read 7. Read Absorbance (Spectrophotometer) Stop->Read

Caption: Generalized workflow for an indirect ELISA.

Protocol: OPD as a Chromogenic Substrate

This protocol is adapted from standard methodologies for HRP detection.[5][12][13]

A. Reagent Preparation:

  • Phosphate-Citrate Buffer (0.1 M, pH 5.0):

    • Prepare 0.1 M citric acid and 0.2 M dibasic sodium phosphate.

    • Mix ~24.3 mL of 0.1 M citric acid with ~25.7 mL of 0.2 M Na₂HPO₄ and bring the volume to 100 mL with deionized water.

    • Verify pH and adjust as necessary. The pH is critical for optimal HRP activity with OPD.[13]

  • Hydrogen Peroxide (H₂O₂) Substrate Stock (30%): Commercially available. Store at 4°C, protected from light.

  • OPD Substrate Solution (Prepare Fresh):

    • Immediately before use, dissolve one OPD tablet (e.g., 10 mg) in 25 mL of Phosphate-Citrate Buffer.

    • Add 10 µL of 30% H₂O₂ to the OPD solution. This yields a final H₂O₂ concentration of approximately 0.012%.

    • Protect the solution from light to prevent auto-oxidation.

  • Stop Solution (2 M H₂SO₄):

    • Slowly add 11.1 mL of concentrated sulfuric acid (98%) to 88.9 mL of deionized water. Caution: Always add acid to water. The reaction is highly exothermic.

B. Assay Procedure:

  • Complete all preceding ELISA steps (coating, blocking, antibody incubations, and washes).

  • Add 100 µL of the freshly prepared OPD Substrate Solution to each well.

  • Incubate the plate at room temperature (20-25°C) for 10-30 minutes, protected from light. Monitor for color development. The reaction kinetics are linear for a defined period, making incubation time a critical parameter.[12]

  • Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well. The color will change from orange to a stable yellow.

  • Read the absorbance at 492 nm using a microplate reader within 30 minutes of adding the stop solution.

Optimization and Troubleshooting

Assay performance depends on careful optimization of several parameters.[6][14]

ParameterRationale & CausalityCommon IssuesSolution
Substrate Concentration Both H₂O₂ and the phenylenediamine are substrates. Their concentrations must be sufficient to not be rate-limiting. Michaelis-Menten kinetics apply.[7][15]Low signalIncrease substrate concentration. Ensure H₂O₂ is not degraded.
pH HRP has an optimal pH range for activity, typically between 4.5 and 5.5 for substrates like OPD.[13] Deviations can drastically reduce enzyme efficiency.Low signal or high backgroundPrepare buffers carefully and verify pH before use.
Incubation Time/Temp Enzymatic reactions are time and temperature-dependent. Longer times or higher temps (within limits) increase signal but also background.[16]High background; signal out of linear rangePerform a time-course experiment to determine the optimal incubation time. Keep temperature consistent.
Stopping Reagent Acidic stop solutions denature HRP, halting the reaction. They also cause a spectral shift in the product, which can increase the signal intensity.[16] Some reagents can also stabilize the color by consuming residual H₂O₂.[17]Drifting signal after stoppingEnsure rapid and complete mixing of the stop solution. Use a stabilizing agent like sodium sulfite if needed.[17]

Conclusion

Phenylenediamine derivatives are robust and sensitive chromogenic substrates for HRP-based assays. Understanding the underlying enzymatic mechanism and the critical parameters influencing the reaction allows researchers to develop and optimize reliable and reproducible immunoassays. While newer substrates like TMB offer safety advantages, the principles and optimization strategies detailed here for phenylenediamines remain fundamental to the field of enzyme-based detection.

References

  • Surmodics IVD. (n.d.). ELISA Substrates. Retrieved from [Link]

  • Biocompare. (n.d.). ELISA Substrates. Retrieved from [Link]

  • Excedr. (2023, May 4). ELISA Substrates: Overview & Applications. Retrieved from [Link]

  • Biocompare. (n.d.). ELISA Substrates. Retrieved from [Link]

  • Zhang, Y., Schmid, Y. R. F., Luginbühl, S., Wang, Q., Dittrich, P. S., & Walde, P. (2017). Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles. Analytical chemistry, 89(23), 12952–12959. Retrieved from [Link]

  • Boll, M., & Al-Taie, O. H. (2010). Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. Analytical Biochemistry, 407(2), 293-295. Retrieved from [Link]

  • Gallati, H., & Brodbeck, H. (1985). [Horseradish peroxidase: kinetic studies and optimization of peroxidase activity determination using the substrates H2O2 and 3,3',5,5'-tetramethylbenzidine]. Journal of clinical chemistry and clinical biochemistry, 23(8), 453-460. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. Retrieved from [Link]

  • Eroglu Lab. (2020, December 8). Enzyme Kinetics of Horseradish Peroxidase. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. Retrieved from [Link]

  • International Journal of ChemTech Research. (2016). A Spectrophotometric Method for the Assay of Peroxidase Using Para - Phenylenediamine and 3 - (N - Ethyl - 3 - Methylanilino) - N - Hydroxyethyl Propanamide Couple. Retrieved from [Link]

  • Interchim. (n.d.). DAB, HRP chromogenic substrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of Horseradish Peroxidase Compound II toward Substrates: Kinetic Evidence for a Two-Step Mechanism. Retrieved from [Link]

  • City Tech OpenLab. (n.d.). Enzyme Kinetics with Spectrovis. Retrieved from [Link]

  • Porstmann, B., Porstmann, T., & Nugel, E. (1985). Stabilization of the substrate reaction of horseradish peroxidase with o-phenylenediamine in the enzyme immunoassay. Journal of clinical chemistry and clinical biochemistry, 23(1), 41-44. Retrieved from [Link]

  • Gallati, H. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Clinical Chemistry, 28(10), 2203-2204. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-amino-N,N-diethyl-3-methylbenzamide as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N,N-diethyl-3-methylbenzamide is a substituted aniline derivative offering a unique combination of functional groups that make it a valuable, yet underutilized, reagent in modern organic synthesis. Its structure, featuring a primary aromatic amine, a sterically accessible methyl group, and a robust diethylamide moiety, provides multiple avenues for synthetic transformations. The electron-donating nature of the amino group activates the aromatic ring, making it susceptible to electrophilic substitution, while the amine itself serves as a versatile nucleophile and a precursor for diazonium salt chemistry. This document provides a comprehensive guide to the synthesis of this compound and detailed protocols for its application in key organic transformations, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 3-methyl-4-nitrobenzoic acid. The synthetic strategy involves the formation of the amide bond followed by the reduction of the nitro group. This sequence is crucial to avoid potential complications of the free amine during the amidation step.

Synthetic Workflow Diagram

A 3-Methyl-4-nitrobenzoic Acid B Amide Bond Formation A->B SOCl2, then Et2NH C 4-nitro-N,N-diethyl-3-methylbenzamide B->C D Nitro Group Reduction C->D H2, Pd/C E This compound D->E

Caption: Synthetic pathway to this compound.

Part 1: Synthesis of 4-nitro-N,N-diethyl-3-methylbenzamide

The initial step involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diethylamine. This is a standard and high-yielding method for amide formation.

Protocol:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM (10 mL/g of starting acid) and cool the solution to 0 °C. In a separate flask, dissolve diethylamine (2.2 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the diethylamine solution dropwise to the acid chloride solution.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-nitro-N,N-diethyl-3-methylbenzamide, which can be purified further by column chromatography if necessary.

Part 2: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Reaction Setup: Dissolve 4-nitro-N,N-diethyl-3-methylbenzamide (1.0 eq) in methanol or ethyl acetate (20 mL/g). Add 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Place the reaction mixture in a Parr hydrogenation apparatus or under a hydrogen balloon. Purge the system with hydrogen gas.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature under a hydrogen atmosphere (1-3 atm) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product is often pure enough for subsequent use, but can be recrystallized if necessary.[1]

Applications in Organic Synthesis

The presence of a nucleophilic amino group on an electron-rich aromatic ring makes this compound a versatile building block for the synthesis of more complex molecules.

Application 1: Synthesis of Azo Dyes

The primary aromatic amine can be readily converted to a diazonium salt, which can then undergo azo coupling with an activated aromatic compound to form highly colored azo dyes. The diethylamide and methyl substituents can be used to modulate the color and solubility of the resulting dye.

Protocol: Synthesis of a Novel Azo Dye

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of 3 M HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in cold water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.

  • Coupling Reaction: In a separate beaker, dissolve a suitable coupling partner, such as phenol or N,N-dimethylaniline (1.0 eq), in an aqueous NaOH solution (for phenol) or an acidic solution (for aniline derivatives) at 0-5 °C.

  • Azo Dye Formation: Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Isolation and Purification: Continue stirring for 30 minutes, then collect the dye by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude dye can be purified by recrystallization from an appropriate solvent like ethanol.

Reaction Mechanism Diagram

cluster_0 Diazotization cluster_1 Azo Coupling A Ar-NH2 B Ar-N2+ Cl- A->B NaNO2, HCl, 0-5 °C C Ar-N2+ Cl- E Azo Dye (Ar-N=N-Ar'-OH) C->E D Coupling Partner (e.g., Phenol) D->E

Caption: General mechanism for azo dye synthesis.

Application 2: Buchwald-Hartwig Amination

This compound can serve as the amine component in palladium-catalyzed Buchwald-Hartwig amination reactions to form diarylamines. This is a powerful C-N bond-forming reaction widely used in medicinal chemistry.

Protocol: Synthesis of a Diarylamine

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine an aryl halide (e.g., bromobenzene, 1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Reaction Conditions: Add anhydrous toluene or dioxane as the solvent. Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired diarylamine.

Application 3: Synthesis of Heterocyclic Compounds

The amino group can participate in cyclization reactions to form various heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. For example, it can react with 1,3-dicarbonyl compounds to form substituted quinolines via the Combes quinoline synthesis.

Protocol: Combes Quinoline Synthesis

  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq) with a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).

  • Condensation: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) and heat the mixture to 100-130 °C for 2-4 hours.

  • Reaction Monitoring: Follow the formation of the quinoline product by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude quinoline can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table provides representative data for the synthesis of this compound.

StepStarting MaterialReagentsSolventTypical Yield
Amidation 3-Methyl-4-nitrobenzoic acidOxalyl chloride, Diethylamine, Et₃NDCM85-95%
Nitro Reduction 4-nitro-N,N-diethyl-3-methylbenzamideH₂, 10% Pd/CMethanol>95%

Conclusion

This compound is a readily accessible and highly versatile reagent with significant potential in organic synthesis. Its unique substitution pattern allows for a wide range of transformations, from the synthesis of functional materials like azo dyes to the construction of complex molecular architectures through modern cross-coupling and heterocyclic synthesis methodologies. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic utility of this valuable building block.

References

  • Withey, J. M.; Bajic, A. Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education2015 , 92 (1), 175–178. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition2008 , 47 (34), 6338–6361. [Link]

  • Combes, A. Sur la constitution de la quinoléine. Bulletin de la Société Chimique de France1888, 49, 89. (Historical reference for the Combes quinoline synthesis).

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of CD-2 (Metformin) in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Compound CD-2 (Metformin Hydrochloride). The developed reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity in both bulk drug substance and finished pharmaceutical dosage forms. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The method effectively separates CD-2 from its degradation products, ensuring reliable quantification for stability and quality assessment.

Introduction and Scientific Rationale

Compound CD-2, chemically known as Metformin Hydrochloride (1,1-dimethylbiguanide hydrochloride), is a first-line oral antihyperglycemic agent for the management of type 2 diabetes.[3][4] It functions by decreasing hepatic glucose production and intestinal glucose absorption while improving insulin sensitivity.[5] Given its critical therapeutic role, ensuring the purity, potency, and stability of CD-2 in pharmaceutical products is paramount.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for pharmaceutical quality control due to its high resolution, sensitivity, and quantitative accuracy.[6] This note details a reversed-phase HPLC (RP-HPLC) method, which is the most common mode used in pharmaceutical analysis.[7][8] RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase, using a polar mobile phase.[9][10] CD-2 (Metformin), being a polar, hydrophilic compound, presents a unique analytical challenge.[11][12] The selected method employs a C18 stationary phase, a standard for RP-HPLC, with an optimized aqueous-organic mobile phase to achieve adequate retention and sharp, symmetrical peaks.[7][13]

The "stability-indicating" nature of this method is a critical requirement. It signifies that the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, or excipients.[14] This is demonstrated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, as stipulated by ICH guidelines.[14][15]

Physicochemical Properties of CD-2 (Metformin HCl)

A foundational understanding of the analyte's properties is crucial for logical method development.

PropertyValueSource(s)
Chemical Formula C₄H₁₁N₅·HCl[16][17]
Molecular Weight 165.62 g/mol [4][16]
Appearance White, hygroscopic crystalline powder[11]
Solubility Freely soluble in water; slightly soluble in alcohol; practically insoluble in acetone, ether, and chloroform.[11][16][18][19]
pKa 12.4[5][16]
UV Maximum (λmax) ~233 nm in water[18][20]

The high water solubility and polarity of Metformin dictate the choice of a reversed-phase system with a highly aqueous mobile phase to ensure sufficient retention on a C18 column.[12][21] Its strong UV absorbance at ~233 nm provides a suitable wavelength for detection with high sensitivity.[20]

Experimental Protocol: HPLC Analysis of CD-2

This section provides a step-by-step protocol for the quantitative determination of CD-2.

Equipment and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and UV-Vis detector (e.g., Shimadzu LC-10AT, Agilent 1260 Infinity II).[22]

  • Chromatographic Column: Phenomenex C18 ODS (5 µm, 250 x 4.6 mm) or equivalent.[13][22]

  • Data Acquisition: Chromatographic software for data acquisition and processing.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Ortho-phosphoric Acid (AR Grade)

    • Purified Water (HPLC Grade)

  • Glassware: Calibrated volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.2 µm or 0.45 µm membrane filters for mobile phase and sample filtration.[22][23]

Preparation of Solutions

Causality: The mobile phase composition is optimized to provide sufficient retention for the polar CD-2 analyte while ensuring a reasonable run time. The phosphate buffer controls the pH to maintain a consistent ionization state of the analyte, leading to reproducible retention times and sharp peak shapes.

  • Mobile Phase (Acetonitrile : Phosphate Buffer, 60:40 v/v, pH 2.8):

    • Phosphate Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.[24] Adjust the pH to 2.8 using ortho-phosphoric acid.

    • Mobile Phase Mixture: Mix 600 mL of Acetonitrile with 400 mL of the prepared phosphate buffer.[23]

    • Degassing: Degas the mobile phase for at least 5 minutes using an ultrasonic bath or vacuum filtration through a 0.45 µm membrane filter to prevent air bubbles in the system.[23]

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of CD-2 (Metformin HCl) reference standard and transfer it to a 100 mL volumetric flask.[13][23]

    • Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to dissolve completely.

    • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

  • Working Standard Solution (e.g., 40 µg/mL):

    • Pipette 4.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix well.[23] Filter through a 0.45 µm syringe filter before injection.

  • Sample Preparation (from Tablet Dosage Form):

    • Weigh and finely powder 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to 10 mg of CD-2 and transfer it to a 100 mL volumetric flask.[13]

    • Add about 75 mL of mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete extraction of the drug.[13]

    • Cool the solution to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a Whatman filter paper No. 41.[13]

    • Further dilute the filtrate as necessary (e.g., 4 mL to 10 mL) with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 40 µg/mL).[23] Filter this final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterConditionRationale
Column Phenomenex C18 (5 µm, 250 x 4.6 mm)Standard reversed-phase column providing good retention for a wide range of compounds.[13][22]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.8) (60:40 v/v)Balances retention of the polar analyte with elution strength for a timely analysis.[23]
Flow Rate 1.0 mL/minProvides optimal efficiency and resolution for the selected column dimensions.[13][22]
Injection Volume 20 µLA standard volume ensuring good sensitivity without overloading the column.[23]
Column Temperature Ambient (e.g., 25°C)Maintains stable retention times and peak shapes.
Detection Wavelength 232 nmCorresponds to the UV absorbance maximum of CD-2, ensuring high sensitivity.[24]
Run Time ~6 minutesAllows for efficient sample throughput.[13][22]

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) and FDA guidelines.[1][25][26]

System Suitability

Trustworthiness: System suitability testing is a self-validating component performed before any sample analysis. It verifies that the entire chromatographic system (instrument, column, mobile phase) is operating correctly on the day of analysis, ensuring the validity of the results generated.[27][28]

  • Procedure: Inject the working standard solution five or six times.[29]

  • Acceptance Criteria (as per USP <621>): [27][30]

    • Precision (%RSD): The relative standard deviation (RSD) of the peak areas from replicate injections should be not more than 2.0%.[27][29]

    • Tailing Factor (T): The tailing factor for the CD-2 peak should not be more than 2.0.[23][27]

    • Theoretical Plates (N): A measure of column efficiency, which should meet a minimum requirement established during method development.

Specificity and Stability-Indicating Assay

Expertise: Specificity ensures that the signal measured is unequivocally from the analyte of interest. In a stability-indicating assay, this is proven through forced degradation, demonstrating that degradation products do not co-elute with the main peak, which could otherwise lead to an overestimation of the drug's potency.[31]

  • Procedure (Forced Degradation): [14][15]

    • Expose the drug substance and drug product to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.[14][32]

      • Base Hydrolysis: 0.1 N NaOH at 80°C for 4 hours.[14][32]

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.[14][32]

      • Thermal Degradation: Heat solid drug substance at 110°C for 24 hours.[32]

      • Photolytic Degradation: Expose the drug solution to UV light for 24 hours.[33]

    • Neutralize the acid and base-stressed samples.

    • Dilute all stressed samples to a suitable concentration and inject them into the HPLC system.

  • Acceptance Criteria:

    • The method must demonstrate resolution between the CD-2 peak and all degradation product peaks.

    • Peak purity analysis (using a Diode Array Detector) should confirm that the CD-2 peak is spectrally pure in the presence of its degradants.

Linearity
  • Procedure: Prepare a series of at least five concentrations of CD-2 standard solution spanning the expected working range (e.g., 50% to 150% of the target concentration, such as 20-60 µg/mL).[13][22]

  • Acceptance Criteria:

    • Plot a graph of peak area versus concentration.

    • The correlation coefficient (r²) should be not less than 0.999.[20]

Accuracy (Recovery)
  • Procedure: Perform recovery studies by spiking a known amount of pure CD-2 API into a placebo mixture at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[26][34] Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Procedure:

    • Repeatability (Intra-day Precision): Analyze six independent sample preparations on the same day, under the same conditions.[23]

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.[15]

  • Acceptance Criteria: The %RSD for the assay results should not be more than 2.0%.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.[31]

Robustness
  • Procedure: Deliberately vary critical method parameters to assess the method's reliability.[23][26]

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Mobile Phase Composition (e.g., ± 2% organic content)

    • pH of the buffer (e.g., ± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by the variations.

Data Presentation and Visualization

Summary of Validation Parameters
Validation ParameterAcceptance CriteriaHypothetical Result
System Suitability (%RSD) ≤ 2.0%0.85%
Tailing Factor ≤ 2.01.2
Specificity No interference at RT of analytePass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%1.1%
LOD Report Value0.1 µg/mL[20]
LOQ Report Value0.3 µg/mL[20]
Robustness No significant impact on resultsPass
Visual Workflow Diagrams

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:Buffer) SystemSuitability System Suitability Test (6 Injections of Standard) MobilePhase->SystemSuitability StandardPrep Prepare Standard Solutions (Stock & Working) StandardPrep->SystemSuitability SamplePrep Prepare Sample Solutions (Extract & Dilute) Analysis Inject Samples & Standards SamplePrep->Analysis SystemSuitability->Analysis If Pass Integration Integrate Peaks Analysis->Integration Calculation Calculate Concentration & %Assay Integration->Calculation Report Generate Report Calculation->Report Validation_Flow Method Developed HPLC Method Validation Method Validation (ICH Q2) Method->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ LOD / LOQ Validation->LOQ Robustness Robustness Validation->Robustness Final Validated Method Ready for Routine Use Specificity->Final Linearity->Final Accuracy->Final Precision->Final LOQ->Final Robustness->Final

Caption: Logical flow of the HPLC method validation process.

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, accurate, and precise for the quantitative analysis of CD-2 (Metformin Hydrochloride) in pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and stability studies. The stability-indicating nature of the assay ensures that the results are reliable even in the presence of degradation products, providing a high degree of confidence in the quality assessment of CD-2 products.

References

Sources

Protocol for using 4-amino-N,N-diethyl-3-methylbenzamide in histological staining

Author: BenchChem Technical Support Team. Date: January 2026

A Novel Direct Staining Method for Visualizing Basophilic Structures in Histological Sections using 4-amino-N,N-diethyl-3-methylbenzamide

Introduction

In the field of histology, the visualization of specific cellular and tissue components is paramount for both research and diagnostics. Staining techniques are fundamental to this process, enhancing contrast to reveal the intricate microanatomy of biological specimens.[1][2][3] While a vast array of histological stains are well-established, the exploration of novel reagents offers the potential for new specificities and applications. This document details the application of This compound , hereafter referred to as ADEM-Benz , as a novel direct stain for fixed biological tissues.

ADEM-Benz is a synthetic aromatic amine. Its chemical structure, featuring a primary aromatic amine group, allows it to function as a basic dye. In an acidic environment, this amine group becomes protonated, acquiring a positive charge. This cationic form of the dye can then bind to anionic, or basophilic, components within the cell. The primary targets for such binding are nucleic acids (DNA and RNA), which are rich in phosphate groups, and acidic mucosubstances containing carboxyl and sulfate groups. This interaction forms a stable salt linkage, rendering these structures visible under light microscopy.

This protocol has been developed for use on formalin-fixed, paraffin-embedded tissue sections and provides a robust method for highlighting cell nuclei and other basophilic regions, such as the rough endoplasmic reticulum and cartilage matrix.

Principle of the Staining Mechanism

The utility of ADEM-Benz as a histological stain is predicated on the principles of direct staining.[4] In this method, the coloration of tissue components is achieved through simple ionic interactions between the dye and the substrate. The key functional group in ADEM-Benz for this purpose is the primary aromatic amine (-NH₂).

  • Protonation of the Dye: The staining solution is prepared in an acidic buffer. In this environment, the amino group of ADEM-Benz accepts a proton (H⁺), becoming a positively charged cation (ADEM-Benz-NH₃⁺).

  • Ionic Bonding to Tissue: Cellular components such as the phosphate backbone of DNA and RNA are negatively charged at this pH. The cationic ADEM-Benz-NH₃⁺ is electrostatically attracted to these anionic sites.

  • Visualization: The accumulation of the ADEM-Benz chromophore at these sites imparts a distinct color, allowing for the visualization of basophilic structures. The benzamide portion of the molecule may also contribute to the binding affinity through non-covalent interactions, such as hydrogen bonding.[5]

Hypothetical Binding Mechanism of ADEM-Benz

ADEM_Benz ADEM-Benz-NH₃⁺ Positively Charged Amine Group DNA_Phosphate DNA Backbone Negatively Charged Phosphate Group ADEM_Benz:f0->DNA_Phosphate:f0 Ionic Bond Formation

Caption: Ionic interaction between protonated ADEM-Benz and a DNA phosphate group.

Safety and Handling

As a primary aromatic amine, ADEM-Benz must be handled with caution. Many compounds in this class are known to be toxic and potentially carcinogenic.[6][7] All handling of ADEM-Benz powder and concentrated solutions should be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles at all times.[8][9]

  • If there is a risk of inhaling dust, use appropriate respiratory protection.

Handling and Disposal:

  • Avoid skin and eye contact. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Do not ingest.

  • Dispose of all waste containing ADEM-Benz in appropriately labeled hazardous waste containers in accordance with local, state, and federal regulations.

Materials and Reagents

Equipment
  • Light microscope

  • Microtome

  • Water bath

  • Slide warming table or oven

  • Staining jars

  • Fume hood

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinders and beakers

  • Filter paper (0.45 µm pore size)

Reagents
  • This compound (ADEM-Benz)

  • Distilled or deionized water

  • Acetic acid, glacial

  • Sodium acetate, anhydrous

  • Ethanol (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Eosin Y

  • Permanent mounting medium

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

Solution Preparation
Reagent/SolutionPreparation InstructionsQC Check
0.2 M Acetic Acid Stock Add 11.5 mL of glacial acetic acid to distilled water and bring the total volume to 1000 mL.N/A
0.2 M Sodium Acetate Stock Dissolve 16.4 g of anhydrous sodium acetate in distilled water and bring the total volume to 1000 mL.N/A
Acetate Buffer (0.1 M, pH 4.5) Mix 58 mL of 0.2 M Acetic Acid Stock with 42 mL of 0.2 M Sodium Acetate Stock. Dilute to a final volume of 200 mL with distilled water.Verify pH is 4.5 ± 0.1
ADEM-Benz Staining Solution (0.5% w/v) In a fume hood, slowly dissolve 0.5 g of ADEM-Benz powder in 100 mL of Acetate Buffer (0.1 M, pH 4.5) while stirring. Warm gently (to ~40°C) if needed to fully dissolve. Cool to room temperature and filter before use. Solution is stable for 1 week at 4°C.Solution should be clear and free of precipitate.
Eosin Y Counterstain (1% w/v) Dissolve 1.0 g of Eosin Y in 100 mL of 95% ethanol. Add 2-3 drops of glacial acetic acid.N/A
Acid Alcohol (1%) Add 1 mL of concentrated Hydrochloric Acid to 99 mL of 70% ethanol.N/A

Experimental Protocol

This protocol is optimized for 4-5 µm thick sections of formalin-fixed, paraffin-embedded tissue.

ADEM-Benz Staining Workflow

A Deparaffinization & Rehydration B Stain with ADEM-Benz Solution A->B C Rinse in Buffer B->C D Differentiation C->D E Counterstain with Eosin Y D->E F Dehydration & Clearing E->F G Coverslipping F->G H Microscopy G->H

Caption: Overview of the ADEM-Benz histological staining procedure.

Step-by-Step Methodology
StepProcedureTimePurpose
1 Deparaffinization and Rehydration
a. Xylene (or substitute)2 x 5 minRemove paraffin wax
b. 100% Ethanol2 x 3 minRemove xylene
c. 95% Ethanol2 minBegin hydration
d. 70% Ethanol2 minContinue hydration
e. Distilled Water5 minComplete hydration
2 Staining
a. Place slides in ADEM-Benz Staining Solution .10 minPrimary staining of basophilic structures.
b. Rinse briefly in Acetate Buffer (pH 4.5).10 secRemove excess, unbound stain.
3 Differentiation
a. Dip slides in 1% Acid Alcohol .1-3 dipsRemove non-specific background staining.
b. Rinse immediately in running tap water.2 minStop the differentiation process.
4 Counterstaining
a. Place slides in 1% Eosin Y Solution .1-2 minStain acidophilic structures (e.g., cytoplasm).
b. Rinse in running tap water.30 secRemove excess eosin.
5 Dehydration, Clearing, and Mounting
a. 95% Ethanol2 x 1 minBegin dehydration.
b. 100% Ethanol2 x 2 minComplete dehydration.
c. Xylene (or substitute)2 x 3 minClear the tissue for microscopy.
d. Mount coverslip with permanent mounting medium.-Protect the specimen.

Expected Results

  • Nuclei: Dark Blue to Purple

  • Cytoplasm: Pink to Red

  • Erythrocytes: Bright Red

  • Collagen: Pale Pink

  • Cartilage Matrix: Blue to Purple

  • Decalcified Bone: Pink

Troubleshooting

  • Weak Nuclear Staining: Increase incubation time in ADEM-Benz solution to 15 minutes or ensure the pH of the buffer is correct.

  • High Background Staining: Increase the number of dips in the acid alcohol differentiation step. Ensure slides are thoroughly rinsed after staining.

  • Pale Eosin Staining: Increase incubation time in Eosin Y or ensure the counterstain has been properly acidified.

Conclusion

The ADEM-Benz staining protocol offers a novel and effective method for the direct staining of basophilic structures in histological preparations. Its straightforward application, based on fundamental principles of ionic bonding, provides clear differentiation of nuclear and cytoplasmic detail when used in conjunction with an appropriate counterstain. Adherence to the specified safety protocols is essential when handling the primary reagent. This technique represents a new tool for researchers and pathologists seeking to visualize tissue microanatomy.

References

  • StainsFile. (n.d.). Histology Protocols. Retrieved from [Link]

  • University of Utah Spencer S. Eccles Health Sciences Library. (n.d.). Histology/Staining Protocols. Retrieved from [Link]

  • LibreTexts Biology. (2024). 5.3: Procedure for Direct Staining Using a Basic Dye. Retrieved from [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety, 31(11). Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Kenhub. (n.d.). Interpretation of histological sections: Stains used in histology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. Retrieved from [Link]

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • D'Mello, D., & Tork, P. (2023). Histology, Staining. StatPearls. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ACS Publications. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Retrieved from [Link]

  • National Institutes of Health. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Pendidikan Kimia. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3‑methylbenzamide (DEET) Using COMU as a Coupling Reagent. Retrieved from [Link]

  • StudySmarter. (n.d.). Histological Stains: Types & Techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. Retrieved from [Link]

  • Radiopaedia. (n.d.). Histological stains. Retrieved from [Link]

Sources

Application Note: N,N-Diethyl-p-phenylenediamine (DPD) as a Chromogenic Redox Indicator for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diethyl-p-phenylenediamine, commonly known as DPD (and sometimes referred to as CD-2 in specific contexts), is a cornerstone chromogenic reagent in analytical chemistry, particularly for the quantification of oxidizing agents. While not a general-purpose potential indicator like ferroin, its utility is rooted in a rapid and stoichiometric redox reaction that produces a stable, intensely colored radical cation. This application note provides an in-depth guide for researchers, analytical chemists, and quality control professionals on the mechanism, applications, and detailed protocols for using DPD as a redox indicator, with a focus on spectrophotometric and titrimetric methods.

Introduction: The Role of DPD in Redox Analysis

In the landscape of redox indicators, which are compounds that signal the completion of a redox reaction through a distinct color change, DPD occupies a unique and critical niche.[1][2] Unlike traditional redox indicators that change color at a specific electrode potential, DPD functions by reacting directly and stoichiometrically with an oxidizing analyte.[3] This reaction, an oxidation of the DPD molecule, generates a colored product whose concentration is directly proportional to the concentration of the analyte.

DPD, a substituted p-phenylenediamine, is renowned for its sensitivity and speed, especially in the analysis of free and combined chlorine in water treatment and environmental monitoring.[4][5] Its applications extend to other important oxidants, including persulfates, permanganate, and hydrogen peroxide, making it a versatile tool in various scientific and industrial settings.[6][7] This guide elucidates the chemical principles behind DPD's function and provides robust, field-proven protocols for its effective implementation.

The Chemical Mechanism of DPD as a Redox Indicator

The efficacy of DPD as an indicator lies in its facile one-electron oxidation. In the presence of an oxidizing agent (Ox), the colorless DPD molecule is oxidized to a stable, magenta-colored radical cation known as a Würster radical (DPD•+).[6]

DPD (colorless) + Oxidant → DPD•+ (magenta) + Reduced Oxidant

This radical cation is stabilized by the delocalization of the unpaired electron across the aromatic ring and the nitrogen atoms. It exhibits strong absorbance maxima at approximately 510 nm and 551 nm, providing the basis for highly sensitive spectrophotometric quantification.[6][7] In aprotic solvents or under specific conditions, a further one-electron oxidation to the diimine is possible, but the formation of the DPD•+ radical is the primary reaction leveraged in most analytical methods.[8][9]

The reaction is rapid and, under controlled pH conditions (typically 6.2-6.5), highly specific. The intensity of the resulting color is directly proportional to the amount of oxidant present, allowing for precise quantification.

DPD_Oxidation DPD DPD (N,N-Diethyl-p-phenylenediamine) Colorless DPD_Radical DPD•+ (Würster Radical) Magenta Color DPD->DPD_Radical  -1e⁻ (Oxidation) Oxidant Oxidizing Agent (e.g., Cl₂, S₂O₈²⁻) Reduced_Oxidant Reduced Agent (e.g., 2Cl⁻, 2SO₄²⁻) Oxidant->Reduced_Oxidant  +ne⁻ (Reduction)

Caption: Oxidation of colorless DPD to its magenta-colored radical cation.

Key Technical & Physical Properties

A summary of essential data for DPD is provided below for easy reference in experimental design.

PropertyValueSource
IUPAC Name 4-N,4-N-diethylbenzene-1,4-diamine[10]
Synonyms DPD, 4-Amino-N,N-diethylaniline[11]
CAS Number 93-05-0[10]
Molecular Formula C₁₀H₁₆N₂[10]
Molar Mass 164.25 g/mol [10][11]
Appearance Reddish-brown or black liquid[10]
Oxidized Form (DPD•+) Magenta / Pink[6]
Absorbance Maxima (λmax) ~510 nm and 551 nm[6][7]
Optimal pH Range 6.2 - 6.5 (for chlorine analysis)N/A

Application Protocol 1: Spectrophotometric Determination of Free Chlorine

This protocol details the most common application of DPD: the quantification of free residual chlorine in water samples, a critical measurement in public health and water treatment.

4.1. Principle Free chlorine in the sample stoichiometrically oxidizes DPD at a pH between 6.2 and 6.5 to produce the magenta-colored DPD•+ radical. The intensity of this color, measured spectrophotometrically at 515 nm, is directly proportional to the free chlorine concentration.[4]

4.2. Reagents and Equipment

  • DPD Indicator Solution: Dissolve 1.0 g of DPD oxalate or 1.5 g of DPD sulfate pentahydrate in chlorine-demand-free water containing 8 mL of 1+3 H₂SO₄ and 200 mg of disodium EDTA. Make up to 1 L, store in a brown bottle, and discard after one month.

  • Phosphate Buffer Solution (pH 6.5): Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in chlorine-demand-free water. Combine with 100 mL of water containing 800 mg of disodium EDTA. Make up to 1 L and dilute 25 mL to 100 mL for use.

  • Chlorine-Demand-Free Water: Add a sufficient amount of chlorine to high-purity water to achieve a residual of >1 mg/L. Let it stand for at least 2 hours, then expose it to UV light or sunlight until no residual chlorine can be detected by the DPD method.

  • Potassium Permanganate (KMnO₄) Standard Solution (equivalent to 10 mg Cl₂/L): Dissolve 89.1 mg of KMnO₄ in 1 L of chlorine-demand-free water.

  • Spectrophotometer: Capable of operating at 515 nm with a light path of 1 cm or longer.

  • Glassware: Thoroughly acid-washed and rinsed with chlorine-demand-free water.

4.3. Experimental Workflow

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Cal_Curve 1. Prepare Calibration Curve (KMnO₄ Standards) Add_Buffer 3. Add 5 mL Buffer to 100 mL Sample Cal_Curve->Add_Buffer Sample_Prep 2. Collect Water Sample Sample_Prep->Add_Buffer Add_DPD 4. Add 5 mL DPD Reagent Mix Rapidly Add_Buffer->Add_DPD Measure_Abs 5. Measure Absorbance at 515 nm (within 60 seconds) Add_DPD->Measure_Abs Calculate 6. Calculate Concentration (from Calibration Curve) Measure_Abs->Calculate

Caption: Workflow for spectrophotometric chlorine determination using DPD.

4.4. Step-by-Step Procedure

  • Calibration Curve: a. Prepare a series of dilutions of the KMnO₄ standard solution to cover the expected range of chlorine concentrations (e.g., 0.1, 0.5, 1.0, 1.5 mg/L). b. To 100 mL of each standard dilution, add 5 mL of phosphate buffer and 5 mL of DPD indicator solution. Mix well. c. Measure the absorbance of each solution at 515 nm against a blank of chlorine-demand-free water. d. Plot absorbance versus equivalent chlorine concentration to create the calibration curve.

  • Sample Analysis: a. To a 100 mL water sample, add 5 mL of phosphate buffer solution and mix. b. Add 5 mL of DPD indicator solution, mix rapidly, and immediately measure the absorbance at 515 nm. The reading must be taken within 60 seconds of adding the DPD reagent. c. Use a sample blank (sample + buffer only) to zero the spectrophotometer.

  • Calculation: a. Determine the concentration of free chlorine (in mg/L) in the sample by comparing its absorbance to the calibration curve.

4.5. Trustworthiness & Self-Validation

  • The Blank: Using chlorine-demand-free water for all reagents and standards is critical to prevent positive bias.

  • Calibration: The linearity of the calibration curve (R² > 0.995) validates the instrument's response and the standard preparation.

  • Timing: The 60-second window for measurement is crucial. After this period, slower-reacting combined chlorine species may begin to react, leading to an overestimation of free chlorine.

  • Spike Recovery: For complex matrices, analyzing a sample spiked with a known concentration of chlorine standard can validate the method's accuracy and assess matrix interference.

Application Protocol 2: Titrimetric Determination of Persulfate

This protocol demonstrates the use of DPD in a back-titration method for quantifying persulfates, which are strong oxidizing agents used in advanced oxidation processes (AOPs).[6]

5.1. Principle An excess of DPD is added to a sample containing persulfate (e.g., peroxydisulfate, PDS). The persulfate oxidizes a stoichiometric amount of DPD to the magenta DPD•+ radical. The colored radical is then titrated with a standardized solution of a reducing agent, such as ferrous ammonium sulfate (FAS), until the color is discharged. The amount of FAS titrant used is proportional to the initial concentration of persulfate.[4]

5.2. Reagents and Equipment

  • DPD Reagent: (As prepared in Protocol 1).

  • Phosphate Buffer (pH 6.5): (As prepared in Protocol 1).

  • Standard Ferrous Ammonium Sulfate (FAS) Titrant (0.00282 N): Dissolve 1.106 g of Fe(NH₄)₂(SO₄)₂·6H₂O in freshly boiled and cooled distilled water containing 1 mL of 1+3 H₂SO₄. Make up to 1 L. This solution must be standardized weekly against potassium dichromate. (1.00 mL = 0.100 mg Cl₂).

  • Sulfuric Acid (H₂SO₄) Solution (1+3).

  • Burette (10 or 25 mL), magnetic stirrer, and standard laboratory glassware.

5.3. Step-by-Step Procedure

  • Sample Preparation: To a 250 mL flask, add 100 mL of the aqueous sample containing persulfate.

  • Color Development: Add 5 mL of phosphate buffer solution and 5 mL of DPD reagent. Mix thoroughly. A magenta color will develop, indicating the presence of persulfate.

  • Titration: a. Immediately begin titrating the solution with the standardized FAS titrant while continuously stirring. b. Continue adding the FAS solution dropwise until the magenta color is completely discharged and the solution becomes colorless. c. Record the volume of FAS titrant used.

  • Calculation: The concentration of persulfate can be calculated based on the stoichiometry of the reaction. The relationship is often established by standardizing against a known persulfate solution, similar to how FAS is standardized for chlorine.

5.4. Trustworthiness & Self-Validation

  • Sharp Endpoint: The transition from magenta to colorless is typically sharp and easy to detect, ensuring high precision. An indicator blank (titrating a solution with only buffer and DPD) should be run to account for any trace oxidants in the reagents.

  • FAS Standardization: Regular standardization of the FAS titrant is non-negotiable, as ferrous solutions are susceptible to air oxidation. This ensures the accuracy of the titrant concentration.

  • Stoichiometry Check: Analyzing a known standard of potassium persulfate validates the entire procedure and confirms the expected stoichiometric relationship between the persulfate and the FAS titrant under the test conditions.

Concluding Remarks

N,N-Diethyl-p-phenylenediamine (DPD) is a powerful and reliable chromogenic indicator for the analysis of oxidizing agents. Its utility is grounded in a well-understood and rapid redox reaction that produces a distinct and stable color. By following validated protocols and incorporating self-validating steps such as proper calibration, blank correction, and standard analysis, researchers can achieve high-quality, trustworthy data for critical applications ranging from environmental monitoring to industrial process control.

References

  • Chemistry LibreTexts. (2021). Redox Titration. [Link]

  • ResearchGate. (n.d.). The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. [Link]

  • ResearchGate. (n.d.). Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine. [Link]

  • ResearchGate. (n.d.). Determination of persulphates using N,N-diethyl-p-phenylenediamine as colorimetric reagent: Oxidative coloration and degradation of the reagent without bactericidal effect in water. [Link]

  • Pharmacareerinsider. (2025). Redox Indicators: Types, Examples, and Applications Explained. [Link]

  • MDPI. (2023). A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen. [Link]

  • Semantic Scholar. (1991). Kinetics of monochloramine oxidation of N,N-diethyl-p-phenylenediamine. [Link]

  • TutorChase. (n.d.). How do redox indicators work?. [Link]

  • PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine. [Link]

  • ResearchGate. (n.d.). Effect of Cu(II) on the electrochemically initiated reaction of thiols with N,N-diethyl-p-phenylenediamine: Methodology for the indirect voltammetric determination of Cu(II). [Link]

  • Wikipedia. (n.d.). Redox indicator. [Link]

  • Chemistry Stack Exchange. (2024). How and when do redox indicators work?. [Link]

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Application Notes and Protocols for the Formulation of 4-amino-N,N-diethyl-3-methylbenzamide Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of 4-amino-N,N-diethyl-3-methylbenzamide solutions for laboratory use. Recognizing the limited availability of specific physicochemical data for this compound, this document synthesizes information from structurally related aromatic amines and benzamides to offer scientifically grounded protocols. Emphasis is placed on systematic approaches to solvent selection, solubility determination, and stability assessment to ensure the preparation of reliable and characterizable solutions for experimental use. Safety protocols and handling procedures are also detailed to minimize risks associated with this class of compounds.

Introduction: Understanding this compound

This compound is a substituted aromatic amine and a benzamide derivative. Its structure suggests potential applications in medicinal chemistry and materials science, where the aromatic amine moiety can serve as a versatile synthetic handle and the benzamide core can contribute to specific binding interactions.[1][2] The precise formulation of solutions of this compound is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results.

The stability of aromatic amines in solution can be influenced by factors such as the solvent, pH, temperature, and exposure to light.[3][4] Similarly, the benzamide functional group can be susceptible to hydrolysis under acidic or basic conditions.[5][6] Therefore, a careful and systematic approach to formulation is paramount.

Chemical and Physical Properties

A summary of the known and inferred properties of this compound is presented in the table below. It is critical to note that experimental data for this specific compound is limited, and some properties are inferred from related structures.

PropertyValue/InformationSource/Rationale
CAS Number 926229-45-0[7]
Molecular Formula C₁₂H₁₈N₂O[7]
Molecular Weight 206.29 g/mol [7]
Appearance Inferred to be a solid at room temperature.Based on similar benzamide structures.
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF.Inferred from the general solubility of benzamides and N,N-diethyl-3-methylbenzamide (DEET).
Stability The aromatic amine group may be susceptible to oxidation. The benzamide linkage may undergo hydrolysis in strongly acidic or basic conditions.[5][8]General chemical principles of aromatic amines and benzamides.

Safety and Handling Precautions

Potential Hazards:

  • Harmful if swallowed: Acute oral toxicity is a potential concern.[9]

  • Skin and eye irritation: May cause irritation upon contact.[10]

  • Respiratory tract irritation: Inhalation of dust or aerosols may cause irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, avoid generating dust. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for proper disposal.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Experimental Workflow for Solution Formulation

A systematic approach is crucial for developing a robust and reliable formulation. The following workflow is recommended:

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Validation & Use A Solvent Screening B Approximate Solubility Determination A->B Visual Assessment C Quantitative Solubility Testing D Preparation of Stock Solution C->D Select Solvent(s) E Short-Term Stability Assessment D->E Analyze at T=0 F Long-Term Stability Studies E->F Promising Candidates G Final Formulation Protocol F->G Define Storage Conditions H Experimental Use G->H

Caption: Recommended workflow for formulation development.

Protocols for Solution Preparation and Characterization

The following protocols provide a starting point for the formulation of this compound solutions. Researchers should adapt these protocols based on their specific experimental needs and the results of their initial characterization studies.

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound (solid)

  • Selection of solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)

  • Vortex mixer

  • Pipettors and tips

Procedure:

  • Weigh approximately 1-2 mg of this compound into each vial.

  • Add 100 µL of a selected solvent to the first vial.

  • Vortex the vial vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, add another 1-2 mg of the compound and repeat steps 3-4 until a saturated solution is obtained (i.e., solid material remains undissolved).

  • If the initial amount of solid does not dissolve, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat the vortexing and observation steps.

  • Record your observations for each solvent, noting whether the compound is freely soluble, sparingly soluble, or insoluble.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of a desired concentration based on the results of the solubility screening.

Materials:

  • This compound (solid)

  • Chosen solvent (e.g., DMSO or ethanol)

  • Analytical balance

  • Volumetric flask

  • Spatula

  • Pipettors and tips

  • Vortex mixer or magnetic stirrer

Procedure:

  • Calculate the required mass of the compound. For example, to prepare 10 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 206.29 g/mol = 0.0206 g (or 20.6 mg)

  • Carefully weigh the calculated mass of this compound and transfer it to the volumetric flask.

  • Add a portion of the chosen solvent to the flask (e.g., approximately half of the final volume).

  • Agitate the flask (vortex or stir) until the solid is completely dissolved. Gentle warming may be necessary for some solvents, but care should be taken to avoid degradation.

  • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the solution to a labeled, amber-colored storage vial to protect it from light.

Protocol 3: Preliminary Stability Assessment

Objective: To assess the short-term stability of the prepared stock solution under different storage conditions.

Materials:

  • Prepared stock solution of this compound

  • Amber-colored vials

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Storage locations at different temperatures (e.g., 4°C, room temperature, -20°C)

Procedure:

  • Aliquot the stock solution into several amber-colored vials.

  • Analyze an initial aliquot (T=0) using a suitable analytical method (e.g., HPLC) to determine the initial concentration and purity.

  • Store the remaining aliquots at different temperatures.

  • At specified time points (e.g., 24 hours, 48 hours, 1 week), retrieve one aliquot from each storage condition.

  • Allow the aliquots to come to room temperature before analysis.

  • Analyze the aliquots using the same analytical method as the T=0 sample.

  • Compare the concentration and purity of the stored samples to the initial sample to assess for any degradation. A significant decrease in the main peak area or the appearance of new peaks may indicate instability.

Mechanistic Considerations: Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting stability issues and selecting appropriate storage conditions.

G cluster_0 Hydrolysis cluster_1 Oxidation A This compound C₁₂H₁₈N₂O B 4-amino-3-methylbenzoic acid C₈H₉NO₂ A->B Acid or Base Catalyzed C Diethylamine C₄H₁₁N A->C Acid or Base Catalyzed D This compound C₁₂H₁₈N₂O E Oxidized Products (e.g., colored polymeric species) D->E Air/Light Exposure

Caption: Potential degradation pathways for this compound.

Conclusion

The successful formulation of this compound solutions for laboratory use requires a systematic and evidence-based approach. While specific data for this compound is not extensively available, the principles of solubility and stability for related aromatic amines and benzamides provide a strong foundation for developing reliable protocols. By following the outlined workflows for solubility screening, stock solution preparation, and stability assessment, researchers can generate the necessary data to ensure the quality and consistency of their experimental solutions. Adherence to the recommended safety and handling procedures is essential to maintain a safe laboratory environment.

References

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025). ResearchGate. Retrieved from [Link]

  • Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. Retrieved from [Link]

  • Benzamide hydrolysis in strong acids — The last word. (2008). ResearchGate. Retrieved from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. Retrieved from [Link]

  • Amines. NCERT. Retrieved from [Link]

  • The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chemical Properties of Amides: Hydrolysis. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved from [Link]

  • Amines. CUTM Courseware. Retrieved from [Link]

  • Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Retrieved from [Link]

  • Benzamide hydrolysis in strong acids: The last word. Semantic Scholar. Retrieved from [Link]

  • Safety data sheet - Deet. CPAChem. Retrieved from [Link]

  • Thermal degradation and ageing of segmented polyamides. ResearchGate. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Retrieved from [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Retrieved from [Link]

  • Thermal degradation of amorphous glibenclamide. PubMed. Retrieved from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Retrieved from [Link]

  • This compound. ChemWhat. Retrieved from [Link]

  • N,N-Diethyl-3-methylbenzamide. MDPI. Retrieved from [Link]

  • QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. NIH. Retrieved from [Link]

  • Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. DTIC. Retrieved from [Link]

  • 4-amino-N,N-diethylbenzamide. PubChem. Retrieved from [Link]

  • Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. ResearchGate. Retrieved from [Link]

  • Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2. MDPI. Retrieved from [Link]

  • 4-amino-N,N-diethyl-3-sulfamoylbenzamide. PubChem. Retrieved from [Link]

  • N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Royal Society of Chemistry. Retrieved from [Link]

  • Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. PubMed. Retrieved from [Link]

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Experimental setup for electrochemical studies of CD-2

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-EC-001

Electrochemical Characterization of the Novel Redox-Active Compound CD-2: A Comprehensive Guide to Experimental Setup and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Why" of Electrochemical Analysis for Novel Compounds like CD-2

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. For a novel redox-active compound, designated here as CD-2, electrochemical analysis offers a rapid, sensitive, and cost-effective means to elucidate its fundamental electron transfer characteristics.[1][2] The biological activity of many pharmaceutical compounds is intrinsically linked to their redox behavior; electron transfer reactions can govern metabolic pathways, drug-target interactions, and even off-target toxicity.[3] Therefore, characterizing the electrochemical profile of CD-2 is not merely an academic exercise but a critical step in its preclinical evaluation.

This application note provides a comprehensive, field-proven guide for establishing a robust experimental setup for the electrochemical analysis of CD-2. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the protocols are not only followed but understood. This guide is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.[4] We will detail the application of three core electrochemical techniques:

  • Cyclic Voltammetry (CV): A powerful technique for initial redox characterization, providing information on redox potentials, electron transfer kinetics, and the stability of electrochemically generated species.[5][6][7]

  • Differential Pulse Voltammetry (DPV): A highly sensitive method ideal for quantitative analysis and resolving closely spaced redox peaks, making it suitable for determining low concentrations of CD-2.[8][9][10]

  • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides detailed information about the interfacial properties of the electrode, including charge transfer resistance and double-layer capacitance, which can be invaluable for understanding drug-surface interactions.[11][12][13]

By following the protocols outlined herein, researchers can generate a comprehensive electrochemical dossier for CD-2, providing critical insights to guide further drug development efforts.

Foundational Elements: Assembling the Electrochemical Workstation

A successful electrochemical experiment is built upon a foundation of well-chosen and properly prepared components. The sensitivity of these measurements necessitates a meticulous approach to the experimental setup.[4]

The Potentiostat: The Heart of the System

The potentiostat is the instrument that controls the potential of the working electrode relative to the reference electrode while measuring the resulting current.[6] For the study of a novel compound like CD-2, a research-grade potentiostat with capabilities for CV, DPV, and EIS is essential.

The Three-Electrode System: A Triad of Precision

Electrochemical measurements are typically conducted in a three-electrode cell to ensure accurate potential control and current measurement.[5][6]

  • Working Electrode (WE): This is where the electrochemical reaction of interest involving CD-2 occurs. A Glassy Carbon Electrode (GCE) is recommended as the primary working electrode for studying organic molecules like CD-2 due to its wide potential window, chemical inertness, and relatively low background current.[14]

  • Reference Electrode (RE): This electrode provides a stable potential against which the potential of the working electrode is controlled. A Silver/Silver Chloride (Ag/AgCl) electrode is a common and reliable choice for aqueous and many non-aqueous systems.[15]

  • Counter (or Auxiliary) Electrode (CE): This electrode completes the electrical circuit, allowing current to flow. A platinum wire or graphite rod is typically used as the counter electrode.[15]

cluster_0 Electrochemical Cell Setup Potentiostat Potentiostat Working_Electrode Working Electrode (Glassy Carbon) Potentiostat->Working_Electrode Controls Potential Reference_Electrode Reference Electrode (Ag/AgCl) Potentiostat->Reference_Electrode Measures Potential Counter_Electrode Counter Electrode (Platinum Wire) Potentiostat->Counter_Electrode Passes Current Electrolyte_Solution Electrolyte Solution (with CD-2) Working_Electrode->Electrolyte_Solution Reference_Electrode->Electrolyte_Solution Counter_Electrode->Electrolyte_Solution

Caption: A schematic of the three-electrode electrochemical cell.

Reagents and Solutions: Ensuring Purity and Conductivity
  • Solvent: The choice of solvent will depend on the solubility of CD-2. For initial studies, a common solvent system is a buffered aqueous solution or a mixture of an organic solvent and water.

  • Supporting Electrolyte: A supporting electrolyte is a salt added to the solution to increase its conductivity and minimize the iR drop (a source of experimental error).[5] A common choice for aqueous solutions is potassium chloride (KCl) or a phosphate buffer. For organic solvents, tetrabutylammonium hexafluorophosphate (TBAPF6) is often used. The concentration of the supporting electrolyte should be at least 100 times that of the analyte (CD-2).

  • Analyte Solution (CD-2): A stock solution of CD-2 should be prepared in the chosen solvent. The final concentration for analysis will vary depending on the technique, typically in the micromolar to millimolar range.

The Cornerstone Protocol: Meticulous Electrode Preparation

The surface of the working electrode is where the critical electron transfer events occur. A clean and reproducible electrode surface is non-negotiable for obtaining reliable data.[14] Electrode passivation or fouling can significantly hinder results.[16]

Protocol for Glassy Carbon Electrode (GCE) Polishing
  • Mechanical Polishing:

    • Polish the GCE surface with a 1.0 µm diamond slurry on a polishing pad for 2-3 minutes.

    • Rinse the electrode thoroughly with deionized water.

    • Polish with a 0.3 µm alumina slurry on a separate polishing pad for 5 minutes.

    • Rinse again with deionized water.

  • Sonication:

    • Sonicate the electrode in deionized water for 2-3 minutes to remove any polishing debris.

    • Sonicate in ethanol or isopropanol for another 2-3 minutes to remove organic contaminants.[17]

  • Drying:

    • Gently dry the electrode with a stream of high-purity nitrogen gas.

  • Electrochemical Cleaning (Optional but Recommended):

    • Perform several cyclic voltammograms in the supporting electrolyte solution without CD-2 until a stable, low background current is achieved. This step helps to electrochemically clean and activate the electrode surface.[18][19]

Experimental Protocols: A Step-by-Step Guide to CD-2 Analysis

The following protocols provide a detailed workflow for the electrochemical characterization of CD-2.

cluster_workflow Experimental Workflow for CD-2 Analysis start Start: Prepare CD-2 Solution cv Cyclic Voltammetry (CV) - Initial Redox Screening - Determine Redox Potentials start->cv Step 1 dpv Differential Pulse Voltammetry (DPV) - Quantitative Analysis - Determine Limit of Detection cv->dpv Step 2 eis Electrochemical Impedance Spectroscopy (EIS) - Interfacial Analysis - Study Drug-Electrode Interactions dpv->eis Step 3 end_node End: Data Analysis & Interpretation eis->end_node Step 4

Caption: The sequential workflow for the electrochemical analysis of CD-2.

Protocol 1: Cyclic Voltammetry (CV) for Initial Characterization

Objective: To perform an initial screening of CD-2 to determine its redox potentials, assess the reversibility of the electron transfer process, and observe the stability of the oxidized/reduced forms.

  • Cell Assembly: Assemble the three-electrode cell with the polished GCE, Ag/AgCl reference electrode, and platinum wire counter electrode.

  • Blank Scan: Add the supporting electrolyte solution to the cell and run a background CV scan over the desired potential window to ensure there are no interfering peaks.

  • Analyte Addition: Add a known concentration of the CD-2 stock solution to the cell (e.g., to a final concentration of 1 mM).

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen/argon blanket over the solution during the experiment.

  • CV Scan:

    • Set the potential window based on the expected redox activity of CD-2. A wide initial scan (e.g., -1.0 V to +1.0 V vs. Ag/AgCl) is often a good starting point.

    • Select an initial scan rate of 100 mV/s.

    • Run the CV experiment and record the voltammogram.

  • Scan Rate Dependence: Perform CV scans at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer process.

CV Parameter Typical Value Rationale
Analyte Concentration 0.1 - 1.0 mMSufficient signal without causing electrode fouling.
Supporting Electrolyte 0.1 MEnsures high conductivity and minimizes iR drop.[5]
Potential Window -1.0 to +1.0 V (initial)Wide enough to capture potential redox events.
Scan Rate 25 - 400 mV/sTo study the kinetics of the electron transfer.[7]
Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis

Objective: To develop a sensitive method for the quantification of CD-2 and to determine its limit of detection (LOD). DPV offers improved sensitivity and better peak resolution compared to CV.[8][9]

  • Cell Setup: Use the same cell setup and deoxygenation procedure as for CV.

  • DPV Parameters:

    • Set the potential window to bracket the redox peak of interest identified by CV.

    • Choose appropriate DPV parameters (pulse amplitude, pulse width, scan increment).

  • Calibration Curve:

    • Record the DPV of the blank supporting electrolyte.

    • Make successive additions of the CD-2 stock solution to the cell to create a series of known concentrations.

    • Record the DPV after each addition.

    • Plot the peak current versus the concentration of CD-2 to generate a calibration curve.

  • LOD Calculation: The limit of detection can be calculated using the formula LOD = 3 * (standard deviation of the blank) / (slope of the calibration curve).

DPV Parameter Typical Value Rationale
Analyte Concentration 1 µM - 100 µMSuitable for generating a calibration curve.
Pulse Amplitude 50 mVA common value to enhance the signal-to-noise ratio.[10]
Pulse Width 50 msAffects the charging current decay.
Scan Increment 4 mVDetermines the resolution of the voltammogram.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis

Objective: To investigate the interaction of CD-2 with the electrode surface by measuring the impedance of the system over a range of frequencies.[11][13]

  • Cell Setup: Use the same cell setup as for CV and DPV.

  • EIS Parameters:

    • Set the DC potential to the formal potential (E°') of the CD-2 redox couple, as determined by CV.

    • Apply a small AC potential perturbation (e.g., 10 mV).

    • Scan a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Data Acquisition and Modeling:

    • Record the Nyquist plot (imaginary impedance vs. real impedance).

    • Model the data using an appropriate equivalent circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[20]

EIS Parameter Typical Value Rationale
DC Potential E°' of CD-2To study the impedance at the redox potential.
AC Amplitude 10 mVSmall enough to maintain a linear system response.
Frequency Range 100 kHz - 0.1 HzTo capture both kinetic and diffusion-controlled processes.

Data Interpretation and Reporting

A structured approach to data analysis and reporting is crucial for ensuring the utility of the experimental results.

  • Cyclic Voltammetry: Report the anodic and cathodic peak potentials (Epa, Epc), the formal potential (E°' = (Epa + Epc)/2), and the peak separation (ΔEp = Epa - Epc). Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

  • Differential Pulse Voltammetry: Present the calibration curve, its linear range, the regression equation, and the calculated limit of detection and limit of quantification.

  • Electrochemical Impedance Spectroscopy: Show the Nyquist plot and the fitted equivalent circuit. Report the values of the circuit elements, particularly the charge transfer resistance (Rct), and discuss their implications for the interaction of CD-2 at the electrode interface.

Conclusion: A Foundation for Further Development

The electrochemical characterization of a novel compound like CD-2 provides a wealth of information that is critical for its development as a potential therapeutic agent. The protocols detailed in this application note provide a robust framework for obtaining high-quality, reproducible data on the redox properties of CD-2. By understanding the causality behind each experimental step and adhering to best practices, researchers can confidently generate an electrochemical profile that will inform and guide subsequent stages of drug discovery and development.

References

  • Ranganathan, S., Kuo, T.-C., & McCreery, R. L. (1999). Facile Preparation of Active Glassy Carbon Electrodes with Activated Carbon and Organic Solvents. Analytical Chemistry, 71(16), 3574–3580. [Link]

  • Gamry Instruments. (n.d.). Differential Pulse Voltammetry (DPV). [Link]

  • Kissinger, P. T. (n.d.). Simple Activation of Glassy Carbon Electrodes. BASi. [Link]

  • Fuentes-Pérez, M. E., et al. (2021). Experimental Study of Electrical Properties of Pharmaceutical Materials by Electrical Impedance Spectroscopy. Electronics, 10(16), 1958. [Link]

  • Kounkou-Matingou, M. O., et al. (2023). Differential Pulse Voltammetric Simultaneous Determination of Paracetamol and Omnipaque on Boron Doped Diamond Electrode: Application in Pharmaceutical Formulations and Human Urine Samples. Open Journal of Analytical Chemistry, 4(1), 1-15. [Link]

  • Wudarska, N., et al. (2022). Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor. RSC Advances, 12(40), 26081-26090. [Link]

  • Crespi, F. (2020). Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. Medical Research Archives, 8(7). [Link]

  • Poh, W. C., et al. (2020). Differential Pulse Voltammetric Electrochemical Sensor for the Detection of Etidronic Acid in Pharmaceutical Samples by Using rGO-Ag@SiO2/Au PCB. Sensors, 20(14), 3921. [Link]

  • Ahmadkhani, L., et al. (2023). Preparation of a glassy carbon electrode modified with saffron conjugated silver nanoparticles for the sensitive and selective electroanalytical determination of amoxicillin in urine samples. RSC Advances, 13(37), 25945-25956. [Link]

  • Senthilkumar, S., & Ananthanarayanan, R. (2001). Electrochemical and XPS Characterization of Glassy Carbon Electrode Surface Effects on the Preparation of a Monomeric Molybdate(VI)-Modified Electrode. Langmuir, 17(22), 6935–6940. [Link]

  • Engstrom, R. C. (1982). Electrochemical pretreatment of glassy carbon electrodes. Analytical Chemistry, 54(13), 2310–2314. [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]

  • D'Auria, S. (2024). Advancing Life Science Research with Electrochemical Impedance Spectroscopy. News-Medical.net. [Link]

  • BioLogic. (2025). An Essential Guide to the Best Laboratory Practices for Electrochemistry. The Electrochemical Society. [Link]

  • News-Medical. (2018). Electrochemical Impedance Spectroscopy Applications. [Link]

  • Barek, J., & Zima, J. (2021). How to Improve the Performance of Electrochemical Sensors via Minimization of Electrode Passivation. Sensors, 21(2), 361. [Link]

  • ResearchGate. (n.d.). Electrochemical standard protocol, comprising a series of... [Link]

  • Mishra, S. (n.d.). Electrochemical methods of analysis. pharmrecord.com. [Link]

  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]

  • Sustainability Directory. (2025). Electrochemical Analysis Methods. [Link]

  • ResearchGate. (n.d.). Method for Study of Organic Electrochemistry: Electrochemical Measurements of Organic Molecules. [Link]

  • ResearchGate. (2025). Electrochemical Impedance Spectroscopy: Evaluation of Drug Delivery System of Alpha-Tricalcium Phosphate Cement. [Link]

  • JoVE. (2015). Cyclic Voltammetry CV: Measuring Redox Potentials and Currents. [Link]

  • Analytical Sciences Digital Library. (2015). Electrochemical Methods of Analysis. [Link]

  • EAG Laboratories. (n.d.). Electrochemical Analysis. [Link]

  • Sokolová, R., et al. (2020). Electrochemistry Investigation of Drugs Encapsulated in Cyclodextrins. Methods in Molecular Biology, 2207, 375–393. [Link]

  • Taghdisi, S. M., et al. (2013). Electrochemical Impedance Spectroscopic Sensing of Methamphetamine by a Specific Aptamer. Journal of visualized experiments : JoVE, (78), 50664. [Link]

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Topic: Quantitative Analysis of N,N-diethyl-3-methylbenzamide (DEET) and its Transformation Products, including 4-amino-N,N-diethyl-3-methylbenzamide, in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Environmental Footprint of a Ubiquitous Repellent

N,N-diethyl-3-methylbenzamide, commonly known as DEET, is the most widely used active ingredient in insect repellents globally.[1][2] Its extensive application by the public for personal protection results in its continuous introduction into the environment.[3][4] DEET enters aquatic systems through wastewater treatment plant effluents, as a significant portion is washed off the skin during showering or laundering of treated clothing.[3][5] Consequently, DEET has become a frequently detected micropollutant in surface water, groundwater, and even drinking water, with concentrations typically ranging from nanograms to micrograms per liter.[3][5][6]

While DEET itself is of environmental concern, a comprehensive risk assessment necessitates the monitoring of its principal degradation and metabolic products, which may exhibit different physicochemical properties, persistence, and toxicity. In the environment and through metabolic processes, DEET undergoes transformations such as oxidation and hydrolysis.[7][8] Key transformation products include N,N-diethyl-m-hydroxymethylbenzamide (BALC) and m-(diethylcarbamoyl)benzoic acid (DCBA), which are frequently monitored alongside the parent compound.[9][10]

This application note provides a robust analytical framework for the simultaneous quantification of DEET and its key transformation products in environmental water and soil samples. We will also address the analysis of related derivatives such as 4-amino-N,N-diethyl-3-methylbenzamide , a compound whose environmental presence is less documented but may arise from specific transformation pathways. The methodology presented herein is based on the highly sensitive and selective technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing a comprehensive protocol from sample collection to data analysis.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analytes' properties is fundamental to developing an effective analytical method, influencing choices in sample extraction and chromatographic separation.

Compound NameAbbreviationMolecular FormulaMolar Mass ( g/mol )Key Properties
N,N-diethyl-3-methylbenzamideDEETC₁₂H₁₇NO191.27Light yellow liquid, sparingly soluble in water, combustible.[11][12]
m-(diethylcarbamoyl)benzoic acidDCBAC₁₂H₁₅NO₃221.25A major human metabolite of DEET, more water-soluble than the parent compound.[9][13]
N,N-diethyl-m-hydroxymethylbenzamideBALCC₁₂H₁₇NO₂207.27An oxidative metabolite of DEET.[7]
This compound---C₁₂H₁₈N₂O206.29A potential transformation product.[14]

Core Analytical Strategy: Solid-Phase Extraction Coupled with LC-MS/MS

The trace concentrations of DEET and its metabolites in complex environmental matrices necessitate a powerful analytical approach. The combination of Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection, represents the gold standard for this application.[5][13] This strategy offers unparalleled sensitivity, selectivity, and robustness for quantifying these analytes at environmentally relevant concentrations.

The overall workflow is designed to ensure accuracy and reproducibility, incorporating critical quality control checks at each stage.

Analytical Workflow cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & QA/QC A 1. Sample Collection (Water/Soil) B 2. Sample Preservation (Refrigeration, pH adjustment) A->B C 3. Fortification (Internal Standards) B->C D 4. Solid-Phase Extraction (SPE) for Water or Solvent Extraction for Soil C->D E 5. Elution & Concentration D->E F 6. LC-MS/MS Analysis (UPLC-QqQ) E->F G 7. Analyte Quantification (Calibration Curve) F->G H 8. Quality Control Validation (Blanks, Spikes, Duplicates) G->H I 9. Final Report Generation H->I

Caption: High-level workflow for environmental analysis of DEET.

Detailed Experimental Protocols

PART 1: Sample Collection and Handling
  • Water Samples (Surface Water, Wastewater Effluent):

    • Collect samples in 1-liter amber glass bottles to prevent photodegradation.

    • Immediately upon collection, acidify the samples to a pH of ~3 with sulfuric acid to inhibit microbial degradation.

    • Store samples at 4°C and extract within 48 hours of collection.

  • Soil and Sediment Samples:

    • Collect samples in wide-mouth glass jars.

    • Store samples frozen at -20°C if not extracted immediately to minimize analyte degradation.

    • Prior to extraction, lyophilize (freeze-dry) the samples to remove water content and homogenize by sieving.

PART 2: Sample Preparation Protocol - Solid-Phase Extraction (SPE) for Water Samples

This protocol is optimized for a 500 mL water sample.

  • Materials:

    • SPE cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

    • SPE vacuum manifold

    • Methanol (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Ethyl acetate

    • Nitrogen evaporator

  • Procedure:

    • Cartridge Conditioning: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water (pH ~3) through the SPE cartridge. Causality: This sequence activates the sorbent and ensures it is properly wetted for optimal analyte retention. Do not allow the cartridge to go dry before loading the sample.

    • Sample Loading: Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

    • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

    • Cartridge Drying: Dry the cartridge thoroughly under vacuum for at least 30 minutes or with a stream of nitrogen. Causality: Removing residual water is critical for efficient elution with a non-polar solvent.

    • Analyte Elution: Elute the retained analytes by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge. Collect the eluate in a glass tube.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) and vortex. The sample is now ready for LC-MS/MS analysis.

PART 3: Instrumental Analysis - LC-MS/MS Method

The following parameters provide a robust starting point for analysis on a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent separation for these moderately polar compounds.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes better peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Injection Volume 5 µL
Column Temp. 40°CEnsures reproducible retention times.
Gradient 10% B to 95% B over 8 min, hold for 2 min, re-equilibrateA standard gradient for separating the parent compound and its more polar metabolites.

Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

MRM Transitions (Example):

Note: These values must be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DEET192.1119.1 (Quantifier)20
192.191.1 (Qualifier)35
DCBA222.1194.1 (Quantifier)15
222.1148.1 (Qualifier)25
BALC208.1119.1 (Quantifier)22
208.191.1 (Qualifier)38
This compound207.2134.1 (Quantifier)20
207.2106.1 (Qualifier)30
DEET-d7 (Internal Standard)199.1126.120

Data Analysis and Quality Control

  • Quantification: Analyte concentrations are determined using an internal standard calibration method. A calibration curve (typically 0.1 to 100 µg/L) is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of analytes is analyzed to assess method accuracy. Recovery should typically be within 70-130%.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real environmental sample are spiked with known analyte concentrations to evaluate matrix effects on recovery and precision.

DEET Transformation Pathway

The primary routes of DEET transformation involve oxidation of the methyl group on the benzene ring or hydrolysis of the amide bond.

DEET Transformation Pathway DEET DEET (N,N-diethyl-3-methylbenzamide) BALC BALC (N,N-diethyl-m-hydroxymethylbenzamide) DEET->BALC Oxidation Hydrolysis 3-methylbenzoate + Diethylamine DEET->Hydrolysis Hydrolysis [10] DCBA DCBA (m-(diethylcarbamoyl)benzoic acid) BALC->DCBA Further Oxidation

Caption: Simplified transformation pathway of DEET in biological/environmental systems.

Conclusion

The protocol detailed in this application note provides a reliable and sensitive method for the determination of DEET and its key transformation products in environmental samples. By employing Solid-Phase Extraction and LC-MS/MS, laboratories can achieve the low detection limits required for environmental monitoring and ecological risk assessment. The inclusion of rigorous quality control measures ensures the generation of high-quality, defensible data, which is paramount for researchers, regulators, and drug development professionals evaluating the environmental fate and impact of such widely used compounds.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). U.S. Department of Health and Human Services. [Link]

  • Centers for Disease Control and Prevention (CDC). (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Agency for Toxic Substances and Disease Registry. [Link]

  • Sudakin, D. L., & Trevathan, W. R. (2003). DEET: a review and update of safety and risk in the general population. Journal of toxicology. Clinical toxicology, 41(6), 831–839. (Note: While a specific URL to the full text isn't provided, this is a key review article. A representative link to the abstract is used). [Link]

  • National Pesticide Information Center. (2020). DEET Technical Fact Sheet. Oregon State University. [Link]

  • Wikipedia. (n.d.). DEET. [Link]

  • Vrabcova, P., et al. (2023). Environmental Impact of DEET: Monitoring in Aquatic Ecosystems and Ecotoxicity Assessment. ACS ES&T Water. [Link]

  • PubChem. (n.d.). 4-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining DEET and Transformation Products in Biological Samples - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI Bookshelf. [Link]

  • Calafat, A. M., et al. (2019). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 411(1), 141-150. [Link]

  • Rivera-Cancel, G., et al. (2007). Bacterial Degradation of N,N-Diethyl-m-Toluamide (DEET): Cloning and Heterologous Expression of DEET Hydrolase. Applied and Environmental Microbiology, 73(16), 5236–5241. [Link]

  • PubChem. (n.d.). N,N-diethyl-3-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Sreedharan Nair, A., et al. (2021). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. Indian Journal of Pharmaceutical Sciences, 83(2), 352-360. [Link]

  • Lores, M., et al. (2014). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Molecules, 19(6), 7136-7145. [Link]

  • Sibaja, M. M., et al. (2018). N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. Revista de Biología Tropical, 66(3), 1038-1048. [Link]

  • ChemBK. (n.d.). N,N-Diethyl-3-methylbenzamide. [Link]

  • U.S. Environmental Protection Agency. (2024). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft. Regulations.gov. [Link]

  • Van, T. N., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(2), 235-249. [Link]

  • Smith, C. A., et al. (2017). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. Chemical Communications, 53(5), 952-955. [Link]

  • Van, T. N., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. [Link]

  • Ko, H. J., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell biology and toxicology, 27(2), 149–157. [Link]

  • Petropoulos, A. D., & Mitsika, E. K. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5821. [Link]

  • Weeks, J. A., et al. (2012). Environmental release, environmental concentrations, and ecological risk of N,N-Diethyl-m-toluamide (DEET). Integrated environmental assessment and management, 8(1), 126–141. [Link]

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Troubleshooting & Optimization

4-amino-N,N-diethyl-3-methylbenzamide degradation and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-amino-N,N-diethyl-3-methylbenzamide

Abstract: This technical support guide provides a comprehensive overview of the potential degradation pathways and recommended storage conditions for this compound (CAS 926229-45-0).[1][2] Specific experimental data on this compound is limited; therefore, this document synthesizes information based on the known chemical reactivity of its core functional groups: a tertiary benzamide and a primary aromatic amine (aniline derivative). The guidance herein is predictive and intended to empower researchers to proactively manage compound stability, troubleshoot common issues like discoloration, and design robust, stability-indicating experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: Based on the reactivity of the 4-amino group, which is susceptible to oxidation, the following conditions are strongly recommended to maximize long-term stability:

  • Temperature: Store at low temperatures, such as 2-8°C or -20°C. Lower temperatures will slow the rate of potential degradation reactions. Studies on other aromatic amines show significantly improved stability at reduced temperatures.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The primary degradation pathway for the aniline moiety is oxidation, which is initiated by atmospheric oxygen.[4]

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Aromatic amines are often light-sensitive and can undergo photodegradation.[5][6][7] Safety data sheets for aniline consistently recommend protection from light.[6][7]

  • Container: Use a tightly sealed, clean glass container. Ensure the cap is well-fitted to prevent moisture and air ingress.

Q2: My solid sample of this compound has turned yellow/brown. What is the cause and can I still use it?

A2: The discoloration is almost certainly due to the oxidation of the 4-amino group. Aromatic amines are notoriously prone to air oxidation, forming highly colored polymeric impurities. The initial step often involves the formation of nitroso and nitro compounds, which can then participate in further reactions.[4]

Can you still use it? It is not recommended to use the discolored material without re-analysis. The presence of impurities can lead to inaccurate concentration measurements and introduce confounding variables into your experiments.

  • Action: Before use, you should re-assess the purity of the material using a quantitative analytical technique like HPLC-UV or LC-MS. If the purity is no longer acceptable, the material should be purified (e.g., by column chromatography or recrystallization) or a new batch should be sourced.

Q3: How should I prepare and store solutions of this compound?

A3: Solution stability is a critical factor.

  • Solvent Choice: Use high-purity, degassed solvents. Protic solvents may participate in degradation, while residual acids or bases can catalyze hydrolysis.

  • pH Considerations: The compound has a basic amino group and a relatively neutral amide group. At low pH, the amino group will be protonated. At extreme pH (highly acidic or basic), the amide bond is at risk of hydrolysis.[8][9][10][11] Studies on primary aromatic amines have shown they are least stable in acidic food simulants like 3% acetic acid.[12]

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, filter the solution, purge the vial with inert gas, seal tightly, and store protected from light at low temperature (2-8°C or -20°C).

  • Recommendation: For critical applications, perform a preliminary stability study of the compound in your chosen solvent system under your experimental conditions to understand its degradation profile.

Troubleshooting Guide: Degradation Issues

Observed Issue Potential Cause(s) Recommended Scientific Action(s)
Sample Discoloration (Solid or Solution) Oxidation of the 4-amino group: Exposure to atmospheric oxygen and/or light is the most probable cause, leading to colored quinone-imine type structures or polymeric products.[4]1. Verify Purity: Use HPLC with a photodiode array (PDA) detector to quantify the main peak and observe the spectral characteristics of any new impurity peaks. 2. Prevent Recurrence: Handle solid material in a glove box or nitrogen bag. Store all samples (solid and solution) under inert gas and protected from light.[5][6][7]
Appearance of New Peaks in HPLC/LC-MS Hydrolysis: The amide bond can cleave under strongly acidic or basic conditions, yielding 4-amino-3-methylbenzoic acid and diethylamine.[11] Oxidation: Besides the amino group, the benzylic methyl group could be oxidized to a carboxylic acid, especially under strong oxidizing conditions.[13]1. Identify Degradants: Use LC-MS/MS to obtain the mass of the new peaks and perform fragmentation analysis to elucidate their structures. 2. Review Conditions: Scrutinize the pH, temperature, and solvent composition of your experimental setup. Ensure no strong acids, bases, or oxidizing agents are inadvertently introduced.
Loss of Potency / Inconsistent Results Gradual Degradation: The compound may be slowly degrading under your experimental or storage conditions, leading to a lower effective concentration over time.1. Prepare Fresh Solutions: Always use freshly prepared solutions for quantitative experiments. 2. Run a Time-Course Study: Analyze your solution by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under your standard experimental conditions to quantify the rate of degradation.
Precipitation from Solution Salt Formation: If an acidic medium is used, the protonated amine salt may have different solubility characteristics. Formation of Insoluble Degradants: Polymeric oxidation products are often insoluble.1. Check pH: Measure the pH of the solution. Adjust if necessary. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to confirm its identity.

Potential Degradation Pathways & Mechanisms

The structure of this compound contains three primary sites susceptible to degradation: the 4-amino group, the amide linkage, and the 3-methyl group.

  • Oxidation of the 4-Amino Group: This is the most likely degradation pathway under ambient conditions. Aromatic amines are readily oxidized by air, light, and chemical oxidants to form a cascade of products, including nitroso, nitro, and ultimately complex polymeric materials, which are often colored.[4]

  • Hydrolysis of the Amide Bond: This reaction is typically slow at neutral pH but is accelerated by heat and strong acidic or basic conditions.[11]

    • Acid-catalyzed hydrolysis: Involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.[10] The presence of the electron-donating amino group may slightly retard this process compared to unsubstituted benzamides.[10]

    • Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide ion on the carbonyl carbon.[8][9][14]

  • Oxidation of the 3-Methyl Group: The benzylic protons of the methyl group are activated and can be oxidized by strong oxidizing agents (e.g., KMnO4, hot acidic conditions) to a carboxylic acid.[13] This is considered a more forced degradation pathway.

G cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent This compound Oxidized_Amino Nitroso/Nitro/Polymeric Products (Colored) Parent->Oxidized_Amino [O] Air, Light Oxidized_Methyl 4-amino-N,N-diethylisophthalamic acid Parent->Oxidized_Methyl Strong [O] e.g., KMnO4 Hydrolysis_Product_Acid 4-amino-3-methylbenzoic acid Parent->Hydrolysis_Product_Acid H+ or OH- Heat Hydrolysis_Product_Amine Diethylamine Parent->Hydrolysis_Product_Amine H+ or OH- Heat

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage
  • Procurement: Obtain the compound from a reputable supplier with a certificate of analysis indicating high purity.

  • Aliquotting: Upon receipt, if the quantity is large, immediately aliquot the solid material into smaller, single-use amounts in a controlled environment (e.g., a glove box or glove bag flushed with nitrogen or argon). This minimizes repeated exposure of the bulk material to air and moisture.

  • Packaging: Place each aliquot into a clean, dry, amber glass vial.

  • Inerting: Backfill each vial with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes to displace air.

  • Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials in a labeled, secondary container and store in a freezer (-20°C) or refrigerator (2-8°C), ensuring they are protected from light.

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish a stability-indicating analytical method.[15] The ICH Q1B guideline provides a framework for photostability testing.[16]

G cluster_prep Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis & Elucidation A Prepare Stock Solution of Compound B Develop Initial HPLC/LC-MS Method for Parent Compound A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->C2 C3 Oxidation (e.g., 3% H2O2, RT) B->C3 C4 Thermal (e.g., 80°C, Solid & Solution) B->C4 C5 Photolytic (ICH Q1B Light Conditions) B->C5 Control Control Sample (RT, Protected from Light) B->Control D Analyze All Samples by HPLC-PDA & LC-MS C1->D C2->D C3->D C4->D C5->D Control->D E Compare to Control: Calculate % Degradation D->E F Characterize Major Degradants (MS Fragmentation) E->F G Optimize HPLC Method to Separate All Peaks F->G

Caption: Workflow for a forced degradation study.

References

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link][8][9][17]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(7), 2172–2177. Available at: [Link][14]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link][5][7]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Available at: [Link][11]

  • Chemistry LibreTexts. (2024). Oxidation of Aromatic Compounds. Available at: [Link][13]

  • ChemWhat. (n.d.). This compound. Retrieved from [Link][2]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link][16]

  • Gawande, P. (n.d.). Photostability. IAGIM. Retrieved from [Link][18]

  • Hill, R. R., Jeffs, G. E., Roberts, D. R., & Wood, S. A. (1999). Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications, 1735. Available at: [Link][19]

  • Laha, S., & Luthra, P. K. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. Available at: [Link][20]

  • Mokhtari, J., Nateri, A. S., & Sarli, M. A. (2018). Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. ResearchGate. Available at: [Link][21]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N,N-diethylbenzamide. PubChem. Retrieved from [Link][22]

  • O'Connor, C. J. (1970). Acidic and Basic Amide Hydrolysis. Journal of Chemical Education, 47(7), 498. Available at: [Link][10]

  • Pérez, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 350. Available at: [Link][3]

  • Ritter, A., et al. (2017). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 30(1). Available at: [Link][15]

  • ScienceMadness.org. (n.d.). Oxidation of Aromatic Amines to Nitro Compounds. Retrieved from [Link][4]

  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link][5]

  • Van der Vurst, F., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 37(11), 1956-1968. Available at: [Link][12]

  • Various Authors. (n.d.). Discussion on aromatic amide hydrolysis stability. ResearchGate. Retrieved from [Link][23]

  • Vlasov, V. G., & Rodionov, A. N. (1982). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 51(8), 754-766. Available at: [Link][24]

  • Wulff, J. E., et al. (2020). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 21(10), 3524. Available at: [Link][25]

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358. Available at: [Link][26]

Sources

Technical Support Center: Synthesis of 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-amino-N,N-diethyl-3-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step process. Our goal is to provide not just a procedure, but a foundational understanding of the reaction dynamics to empower you to achieve higher yields and purity.

Overview of the Synthetic Pathway

The most common and reliable route to synthesize this compound begins with the commercially available insect repellent, N,N-diethyl-3-methylbenzamide (DEET). The synthesis is typically a two-step process:

  • Electrophilic Aromatic Substitution: Nitration of the aromatic ring of DEET to form N,N-diethyl-3-methyl-4-nitrobenzamide.[1][2]

  • Reduction: Conversion of the nitro group to a primary amine to yield the final product, this compound.[1][3]

This guide is structured to address challenges and optimization strategies for each of these critical steps.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction DEET N,N-diethyl-3-methylbenzamide (DEET) Nitro_Intermediate N,N-diethyl-3-methyl-4-nitrobenzamide DEET->Nitro_Intermediate HNO₃ / H₂SO₄ Final_Product This compound Nitro_Intermediate->Final_Product Reducing Agent (e.g., Sn/HCl)

Caption: High-level workflow for the synthesis of this compound from DEET.

Part 1: Troubleshooting the Nitration of DEET

The introduction of a nitro group onto the DEET molecule is a classic electrophilic aromatic substitution. The existing substituents on the ring—the methyl group (-CH₃) and the diethylamide group (-CON(Et)₂)—are both ortho-, para-directing. However, due to the steric hindrance from the bulky diethylamide group, the substitution is strongly favored at the para position (position 4).

Frequently Asked Questions (FAQs)

Q1: My nitration yield is consistently low. What are the most likely causes?

Low yield in this step is a common problem, often attributable to one of the following factors. See the troubleshooting flowchart below for a systematic approach.

  • Temperature Control: This is the most critical parameter. The reaction is highly exothermic. If the temperature rises above 5-10°C, side reactions, including the formation of dinitro products and oxidative degradation, can significantly reduce the yield of the desired product.

  • Reagent Addition Rate: The nitrating mixture (HNO₃/H₂SO₄) must be added dropwise to the solution of DEET. A rapid addition will cause a sharp increase in temperature and promote unwanted side reactions.

  • Moisture: The presence of water can dilute the nitrating agent and reduce its efficacy. Ensure all glassware is dry and use concentrated acids.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.

Nitration_Troubleshooting Start Low Nitration Yield? Temp Was temperature kept below 10°C? Start->Temp Check Addition Was nitrating mix added slowly? Temp->Addition Yes Sol_Temp Action: Improve cooling (ice/salt bath). Monitor internal temperature. Temp->Sol_Temp No TLC Did TLC show full consumption of starting material? Addition->TLC Yes Sol_Addition Action: Add dropwise via addition funnel. Ensure vigorous stirring. Addition->Sol_Addition No Sol_TLC Action: Increase reaction time. Continue monitoring by TLC. TLC->Sol_TLC No Success Yield should improve. TLC->Success Yes

Sources

Technical Support Center: A Troubleshooting Guide for Colorimetric Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for colorimetric assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during experimental work. Instead of a rigid, one-size-fits-all approach, this resource is structured to provide in-depth, scientifically-grounded solutions to specific problems you may face. We will delve into the causality behind experimental outcomes and provide validated protocols to ensure the integrity and reproducibility of your results. While the principles discussed are broadly applicable, we will often refer to the 4-(dimethylamino)cinnamaldehyde (DMAC) assay as a practical example, given its widespread use for the quantification of proanthocyanidins (PACs) and other flavanols.[1][2][3][4][5][6][7]

Understanding the Fundamentals: The Basis of Colorimetric Assays

Colorimetric assays are a cornerstone of biochemical analysis, relying on the principle that the concentration of a substance is proportional to the intensity of a colored product generated by a chemical reaction. This relationship is governed by the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[8]

However, the simplicity of this principle can be deceptive. A multitude of factors can influence the accuracy and reproducibility of these assays, leading to frustrating and misleading results.[9] This guide will equip you with the knowledge to identify and rectify these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High Background or False Positive Signal

Q1: My blank and low-concentration standards show unexpectedly high absorbance readings. What could be the cause?

High background noise can obscure the true signal in a colorimetric assay, significantly reducing its sensitivity and accuracy.[9] This issue often stems from a few common sources:

  • Contaminated or Degraded Reagents: Reagents can become contaminated over time or may degrade if not stored properly. For instance, the DMAC reagent is sensitive to light and should be prepared fresh.[4][9]

  • Non-Specific Reactions: Components in your sample matrix may react non-specifically with the assay reagents, producing a colored product that is independent of your analyte of interest.[9]

  • Instrumental Artifacts: Issues with the spectrophotometer, such as a failing lamp or dirty optics, can lead to elevated baseline readings.[9]

high_background start High Background Signal reagent_check Reagent Quality Check Prepare fresh reagents. Check expiration dates. Store reagents correctly. start->reagent_check blank_analysis Analyze Blanks Run a 'no-reagent' blank (sample + solvent). Run a 'no-sample' blank (reagents + solvent). reagent_check->blank_analysis If problem persists instrument_check Instrument Check Calibrate spectrophotometer. Clean cuvettes/plate. Check lamp status. blank_analysis->instrument_check If blanks are high matrix_effect Investigate Matrix Effects Prepare standards in a matrix similar to the sample. Dilute the sample. instrument_check->matrix_effect If instrument is fine outcome1 Problem Resolved matrix_effect->outcome1 If dilution helps outcome2 Problem Persists matrix_effect->outcome2 If problem remains

Caption: Troubleshooting workflow for high background signals.

  • Reagent Preparation and Quality Control:

    • Always use high-purity reagents and solvents.[9]

    • Prepare reagents fresh, especially chromogenic agents like DMAC, which should be used within a few hours of preparation.[4]

    • Check for any signs of precipitation or discoloration in your stock solutions.

  • Blank Analysis:

    • Run multiple types of blanks. A "reagent blank" (all reagents except the sample) helps identify issues with the reagents themselves. A "sample blank" (sample and solvent, but no chromogenic reagent) can reveal if the sample itself has inherent color that absorbs at the analytical wavelength.

  • Instrument Calibration and Maintenance:

    • Ensure your spectrophotometer or plate reader is calibrated according to the manufacturer's guidelines.[9]

    • Thoroughly clean cuvettes or use new microplates for each assay to prevent cross-contamination.

Low or No Signal

Q2: My standard curve is flat, or my samples are giving very low absorbance readings, even when I expect a high concentration of the analyte.

A weak or absent signal can be just as problematic as a high background. The potential causes often relate to issues with the reaction chemistry or the sample itself.

  • Incorrect Reagent Concentration or pH: The chemical reaction that produces the color is often highly dependent on the concentration of the reagents and the pH of the solution.[10][11]

  • Sub-optimal Incubation Time or Temperature: Many colorimetric assays require a specific incubation period at a certain temperature for the color to develop fully.[9][11]

  • Analyte Degradation: The analyte of interest may be unstable in your sample matrix or may have degraded during storage.

  • Presence of Inhibitors: Components in the sample matrix can interfere with the chemical reaction, preventing color development.[9]

low_signal start Low or No Signal protocol_review Protocol Review Verify reagent concentrations and volumes. Check incubation time and temperature. Confirm correct wavelength. start->protocol_review positive_control Run Positive Control Use a known concentration of a standard. If control fails, suspect reagents or protocol. protocol_review->positive_control If protocol is correct reagent_stability Reagent Stability Check Prepare fresh reagents. Test individual reagent components if possible. positive_control->reagent_stability If control fails sample_integrity Sample Integrity & Interference Check sample storage conditions. Spike sample with a known amount of standard to check for recovery. Perform serial dilutions to mitigate interference. reagent_stability->sample_integrity If reagents are fine outcome1 Problem Resolved sample_integrity->outcome1 If spike recovery is good outcome2 Problem Persists sample_integrity->outcome2 If recovery is poor

Caption: Troubleshooting workflow for low or no signal.

Potential Cause Troubleshooting Action Expected Outcome
Incorrect Wavelength Scan the absorbance of a positive control across a range of wavelengths.The maximum absorbance should correspond to the wavelength specified in the protocol (e.g., ~640 nm for the DMAC assay).[3][4]
Insufficient Incubation Time Measure the absorbance of a sample at several time points during incubation.The absorbance should increase over time and then plateau. The optimal incubation time is at the beginning of the plateau.[12]
Sample Matrix Interference Perform a spike-and-recovery experiment. Add a known amount of standard to your sample and a control matrix.Recovery in the sample matrix should be within 80-120% of the control. Poor recovery suggests interference.
Poor Reproducibility

Q3: I am getting significant variation between my replicates and between different assays run on different days.

Poor reproducibility is a critical issue that undermines the reliability of your data.[9][13] The source of this problem is often variability in the experimental procedure.

  • Inconsistent Pipetting: Small errors in pipetting volumes of samples, standards, or reagents can lead to large variations in the final absorbance readings.[13]

  • Fluctuations in Temperature: If the assay is temperature-sensitive, even minor fluctuations in the ambient temperature or the temperature of a water bath or incubator can affect the rate of the color-forming reaction.[11]

  • Timing of Readings: In assays where the color development is not a true end-point reaction (like some BCA protein assays), the timing of the absorbance reading is critical.[4] For the DMAC assay, it is recommended to read the absorbance at its maximum point, which may vary between samples.[4][14]

  • Improper Mixing: Inadequate mixing of reagents and samples can lead to localized differences in concentration and, consequently, variable color development.[13]

  • Calibrate Your Pipettes: Regularly calibrate all pipettes to ensure they are dispensing the correct volumes.[13][15]

  • Use a Consistent Workflow: When processing a large number of samples, use a multichannel pipette and a consistent order of reagent addition to minimize timing differences between wells.[13]

  • Control the Temperature: Use a calibrated incubator or water bath to maintain a constant and uniform temperature during incubation steps.

  • Thorough Mixing: Ensure all solutions are thoroughly mixed after each reagent addition, for example, by gently vortexing or using a plate shaker.

  • Automate When Possible: For high-throughput applications, using a 96-well plate reader with automated reagent dispensers can significantly improve reproducibility.[5]

References

  • Sirius Genomics. (2025). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. Sirius Genomics. [Link]

  • Sino Biological. ELISA Troubleshooting (Poor Reproducibility). Sino Biological. [Link]

  • Sino Biological. ELISA Troubleshooting: Poor Reproducibility. Sino Biological. [Link]

  • MB - About. Assay Troubleshooting. MB - About. [Link]

  • Surmodics IVD. What Causes High Background in ELISA Tests?. Surmodics IVD. [Link]

  • ResearchGate. (2020). Inter-laboratory validation of 4-(dimethylamino)cinnamaldehyde (DMAC) assay using cranberry proanthocyanidin standard for quantification of soluble proanthocyanidins in cranberry foods and dietary supplements, First Action Method: 2019.06. ResearchGate. [Link]

  • ResearchGate. (2025). Inter-laboratory validation of 4-(dimethylamino)cinnamaldehyde (DMAC) assay using cranberry proanthocyanidin standard for quantification of soluble proanthocyanidins in cranberry foods and dietary supplements, First Action Method: 2019.06 | Request PDF. ResearchGate. [Link]

  • SpringerLink. Assessment of experimental factors affecting the sensitivity and selectivity of the spectrophotometric estimation of proanthocyanidins. SpringerLink. [Link]

  • MDPI. (2021). An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples. MDPI. [Link]

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  • PubMed. (2010). Evaluation of parameters that affect the 4-dimethylaminocinnamaldehyde assay for flavanols and proanthocyanidins. PubMed. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-N,N-diethyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and logical synthetic pathway involves a two-step process:

  • Amidation: The coupling of 4-nitro-3-methylbenzoic acid with diethylamine to form 4-nitro-N,N-diethyl-3-methylbenzamide.

  • Reduction: The subsequent reduction of the nitro group to an amine to yield the final product, this compound.

This route is generally preferred due to the commercial availability of the starting materials and the relatively straightforward nature of the reactions.

Q2: I am observing a low yield in the amidation step. What are the likely causes?

Low yields in the amidation of a carboxylic acid with an amine are often attributed to the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[1][2] To circumvent this, activation of the carboxylic acid is typically necessary. Common issues leading to low yield include:

  • Inefficient activation of the carboxylic acid.

  • Suboptimal reaction temperature or time.

  • Presence of moisture, which can hydrolyze the activated intermediate.

  • Incomplete reaction, requiring monitoring by techniques like Thin Layer Chromatography (TLC).

Q3: Which method is recommended for the reduction of the aromatic nitro group in the second step?

Several effective methods exist for the reduction of aromatic nitro groups to anilines.[3][4] The choice of method often depends on the functional group tolerance required and the scale of the reaction. Two of the most common and reliable methods are:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney nickel with a hydrogen source.[5][6] This is often a clean and high-yielding method.

  • Metal-mediated Reduction: Employing metals such as iron, tin, or zinc in an acidic medium.[5][6] For instance, iron in the presence of an acid like acetic acid or a salt like ammonium chloride is a mild and effective option.[4]

Q4: How can I purify the final product, this compound?

Purification of the final product can typically be achieved through standard laboratory techniques. After an aqueous workup to remove inorganic byproducts, the crude product can be purified by:

  • Column Chromatography: Using silica gel is a common method for achieving high purity.[7] The choice of eluent will depend on the polarity of the final compound and any impurities present.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option, although this is less common for this specific compound.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Part 1: Amidation of 4-nitro-3-methylbenzoic acid

Issue 1: The amidation reaction is not proceeding to completion, as indicated by TLC showing significant starting material.

  • Underlying Cause & Solution: The direct reaction between a carboxylic acid and an amine can be slow due to the formation of an unreactive ammonium salt.[8][9] To drive the reaction forward, the carboxylic acid needs to be activated.

    • Recommendation 1: Use a Coupling Agent. Modern peptide coupling agents are highly effective for amide bond formation.[] Consider using reagents like HATU, HBTU, or COMU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).[1][11] These reagents convert the carboxylic acid into a highly reactive activated ester in situ.

    • Recommendation 2: Convert to an Acyl Chloride. A more traditional and cost-effective method is to convert the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting acyl chloride is highly electrophilic and reacts readily with diethylamine.[]

    • Experimental Protocol: Acyl Chloride Formation and Amidation

      • In a fume hood, dissolve 4-nitro-3-methylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

      • Add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

      • Heat the reaction mixture under reflux until the evolution of HCl and SO₂ gases ceases.

      • Remove the excess SOCl₂ and solvent under reduced pressure.

      • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

      • Cool the solution in an ice bath and add diethylamine dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Perform an aqueous workup to remove diethylamine hydrochloride and any remaining starting materials.

Issue 2: The reaction is messy, with multiple spots on the TLC plate.

  • Underlying Cause & Solution: The formation of multiple byproducts can result from side reactions, especially at elevated temperatures or with highly reactive intermediates.

    • Recommendation 1: Control the Reaction Temperature. When using the acyl chloride method, the reaction with diethylamine is highly exothermic.[] Adding the amine slowly at a low temperature (e.g., 0 °C) can help to control the reaction and minimize side product formation.

    • Recommendation 2: Ensure Anhydrous Conditions. Coupling agents and acyl chlorides are sensitive to moisture. The presence of water can lead to the hydrolysis of the activated species back to the carboxylic acid, and can also contribute to other side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

Part 2: Reduction of 4-nitro-N,N-diethyl-3-methylbenzamide

Issue 1: The reduction of the nitro group is incomplete.

  • Underlying Cause & Solution: Incomplete reduction can be due to several factors, including catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

    • Recommendation 1 (Catalytic Hydrogenation): If using Pd/C, ensure the catalyst is active. Use a fresh batch of catalyst if necessary. The reaction vessel should be thoroughly flushed with an inert gas (like nitrogen or argon) before introducing hydrogen. Ensure adequate stirring to maintain good contact between the catalyst, substrate, and hydrogen.

    • Recommendation 2 (Metal Reduction): When using a metal like iron, the reaction is often performed in an acidic medium. The acid helps to activate the metal surface and serves as a proton source. Ensure a sufficient excess of the metal and that the acid is added portion-wise to maintain a steady reaction rate.

Issue 2: Formation of undesired byproducts during reduction.

  • Underlying Cause & Solution: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[4][12] Under certain conditions, these intermediates can react further to form undesired products like azo or azoxy compounds.

    • Recommendation: Choose a Mild and Selective Reducing Agent. For many applications, catalytic hydrogenation is a very clean method.[5] Alternatively, using iron powder with ammonium chloride in a mixture of ethanol and water is a mild and effective method that often minimizes the formation of dimeric byproducts.[4]

    • Experimental Protocol: Reduction with Iron and Ammonium Chloride

      • To a solution of 4-nitro-N,N-diethyl-3-methylbenzamide in a mixture of ethanol and water, add iron powder and ammonium chloride.

      • Heat the mixture to reflux with vigorous stirring.

      • Monitor the reaction progress by TLC until all the starting material is consumed.

      • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

      • Concentrate the filtrate to remove the ethanol.

      • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Comparison of Common Amidation Methods

MethodActivating AgentTypical SolventTemperatureAdvantagesDisadvantages
Acyl ChlorideThionyl Chloride (SOCl₂) or Oxalyl ChlorideDCM, Toluene0 °C to RTCost-effective, high reactivityHarsh reagents, moisture sensitive
Coupling AgentHATU, HBTU, COMUDMF, DCMRTMild conditions, high yieldsExpensive reagents
Boron-basedB(OCH₂CF₃)₃MeCN80-100 °COperationally simple[13]Requires heating

Table 2: Comparison of Common Nitro Reduction Methods

MethodReagentTypical SolventTemperatureAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C or Raney NiEthanol, MethanolRTClean reaction, high yieldsRequires specialized equipment (hydrogenator)
Metal ReductionFe, Sn, or Zn with AcidEthanol/Water, Acetic AcidRefluxInexpensive, effectiveCan require acidic conditions, workup can be tedious
Transfer HydrogenationAmmonium formate, Pd/CMethanolRefluxAvoids the use of H₂ gasCan be slower than direct hydrogenation

Visualizations

Reaction Scheme

Reaction_Scheme start 4-nitro-3-methylbenzoic acid intermediate 4-nitro-N,N-diethyl-3-methylbenzamide start->intermediate Amidation (e.g., SOCl₂, then Et₂NH) product This compound intermediate->product Reduction (e.g., Fe, NH₄Cl)

Caption: Overall synthetic route for this compound.

Troubleshooting Workflow for Low Amidation Yield

Troubleshooting_Amidation start Low Yield in Amidation Step check_activation Is the carboxylic acid activated? start->check_activation direct_reaction Direct reaction of acid and amine is inefficient. check_activation->direct_reaction No check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes activation_method Choose an activation method: - Acyl Chloride - Coupling Agent direct_reaction->activation_method temp_time Optimize temperature and reaction time. check_conditions->temp_time No moisture Are anhydrous conditions maintained? check_conditions->moisture Yes dry_reagents Use oven-dried glassware and anhydrous solvents. moisture->dry_reagents No incomplete_reaction Is the reaction going to completion? moisture->incomplete_reaction Yes monitor_tlc Monitor reaction by TLC. incomplete_reaction->monitor_tlc

Caption: Decision tree for troubleshooting low yields in the amidation step.

Potential Side Reactions in Nitro Reduction

Side_Reactions nitro Ar-NO₂ nitroso Ar-NO nitro->nitroso Reduction hydroxylamine Ar-NHOH nitroso->hydroxylamine Reduction azoxy Ar-N=N(O)-Ar nitroso->azoxy Condensation with Ar-NHOH amine Ar-NH₂ hydroxylamine->amine Reduction azo Ar-N=N-Ar hydroxylamine->azo Condensation with Ar-NO

Caption: Intermediates and potential side products in nitroarene reduction.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Chemguide. The Preparation of Amides. [Link]

  • Nitro Reduction - Common Conditions. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • ResearchGate. Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. [Link]

  • YouTube. (2019). Reduction of nitro groups to anilines. [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]

  • ResearchGate. Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. [Link]

  • MDPI. (2021). N,N-Diethyl-3-methylbenzamide. [Link]

  • White Rose eTheses Online. (2018). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • SciELO Cuba. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. (2020). [Link]

  • ACS Publications. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. [Link]

  • ResearchGate. Synthesis of aromatic amides from lignin and its derivatives. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • Pendidikan Kimia. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3‑methylbenzamide (DEET) Using COMU as a Coupling Reagent. [Link]

  • Scribd. DEET Synthesis and Purification. [Link]

  • OSTI.GOV. (2020). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal– organic framework synthesis solvent with phase-directing capabilities. [Link]

  • Chemical Communications (RSC Publishing). (2020). N , N -Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. [Link]

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Technical Support Center: Purification of Crude 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 4-amino-N,N-diethyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this compound.

Introduction

This compound is a substituted aromatic amine and a tertiary amide, possessing both a basic amino group and a polar amide functionality. These characteristics can present unique challenges during purification. A common synthetic route to this compound involves the reduction of the nitro precursor, 4-nitro-N,N-diethyl-3-methylbenzamide. Consequently, crude samples may contain the starting nitro compound, partially reduced intermediates (such as nitroso or hydroxylamino species), and other byproducts. This guide provides a systematic approach to purifying this compound, focusing on recrystallization and column chromatography, and addresses common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. If synthesized via reduction of 4-nitro-N,N-diethyl-3-methylbenzamide, common impurities include:

  • Unreacted 4-nitro-N,N-diethyl-3-methylbenzamide: A less polar impurity.

  • Partially reduced intermediates: Such as the corresponding nitroso and hydroxylamino derivatives, which can be unstable.

  • Over-reduction products: Though less common, depending on the reducing agent and conditions.

  • Color-forming impurities: Aromatic amines are susceptible to air oxidation, leading to colored byproducts.[1]

Q2: My crude product is a dark oil, but the pure compound is expected to be a solid. What should I do?

A2: The oily nature of the crude product is likely due to the presence of impurities that depress the melting point. It is also possible that the compound itself is an oil at room temperature, as indicated by some sources.[2] The first step is to attempt purification. Column chromatography is often effective in separating the desired product from the impurities causing the oily state. If the pure fractions yield an oil, it may be the true physical state of the compound.

Q3: Why is my purified this compound colored (e.g., yellow or brown)?

A3: Aromatic amines are prone to oxidation in the presence of air and light, which can result in the formation of colored impurities.[1] To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. If your purified product is colored, you can try to remove the color by recrystallization with the addition of a small amount of activated charcoal. However, use charcoal judiciously as it can also adsorb your product, leading to lower yields.

Troubleshooting Guide

Recrystallization Issues
IssuePotential CauseRecommended Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the impurities are significantly depressing the melting point.Try a lower-boiling point solvent system. Alternatively, purify a small sample by column chromatography first to obtain a purer solid that can be used as a seed crystal.
No crystals form upon cooling. The solution is not saturated, or too much solvent was used.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. If that fails, evaporate some of the solvent to increase the concentration and cool again.
Low recovery of the purified product. Too much solvent was used for dissolution, or the crystals were washed with a solvent in which they have significant solubility.Use the minimum amount of hot solvent to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
IssuePotential CauseRecommended Solution
Significant tailing of the product spot on TLC and poor separation on the column. The basic amino group is interacting with the acidic silanol groups on the silica gel.Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the mobile phase to neutralize the acidic sites on the silica gel. This will reduce tailing and improve separation.
The compound does not move from the baseline on the TLC plate. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For this compound, a gradient of methanol in dichloromethane or ethyl acetate in hexanes is a good starting point.[3]
Co-elution of the product with an impurity. The polarity of the product and the impurity are very similar in the chosen solvent system.Try a different solvent system. For example, if you are using an ethyl acetate/hexanes system, consider a dichloromethane/methanol system, which offers a different selectivity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. For this compound, a mixed solvent system of ethyl acetate and n-hexane is a good starting point.[3]

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add n-hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Gently reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any residual soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities.[5]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) (optional)

  • Glass column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. Start with a mixture of hexanes and ethyl acetate (e.g., 7:3) and gradually increase the polarity. A good separation is usually achieved when the desired compound has an Rf value of approximately 0.3. If tailing is observed, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed silica gel column.[3] This "dry loading" technique often leads to better separation.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., a gradient from 100% dichloromethane to 95:5 dichloromethane:methanol).[3]

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization (e.g., EtOAc/Hexane) is_solid->recrystallization Yes column_chromatography Perform Column Chromatography (e.g., DCM/MeOH gradient) is_solid->column_chromatography No (Oily) purity_check Check Purity (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% troubleshoot Troubleshoot (Refer to guide) purity_check->troubleshoot Purity < 98% troubleshoot->column_chromatography

Caption: Decision workflow for selecting the appropriate purification technique.

Troubleshooting Logic for Column Chromatography

Column_Troubleshooting start Column Chromatography Issue tailing Tailing Observed Cause: Amine-silica interaction Solution: Add 0.5-1% TEA to mobile phase start->tailing no_elution No Elution (Rf ~ 0) Cause: Mobile phase not polar enough Solution: Increase polarity of mobile phase start->no_elution co_elution co_elution start->co_elution

Caption: Troubleshooting common issues in column chromatography.

References

  • PubChem. (n.d.). 4-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). DEET. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • González-López, M., et al. (2021). N,N-Diethyl-3-methylbenzamide. Molbank, 2021(2), M1223. Retrieved from [Link]

  • University of Bath. (n.d.). How to run column chromatography. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N,N-diethyl-3-sulfamoylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Dodson, R. A., et al. (2020). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. Chemical Communications, 56(83), 12574-12577. Retrieved from [Link]

  • PubChem. (n.d.). CID 68791473. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound. Retrieved from [Link]

  • Dodson, R. A., et al. (2020). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal– organic framework synthesis solvent with phase-directing capabilities. Chemical Communications, 56(83), 12574-12577. Retrieved from [Link]

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Technical Support Center: Analytical Methods Using CD-2

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for analytical methods involving the chromogenic agent CD-2 (4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during assay development and execution. The guidance provided herein is based on the fundamental principles of spectrophotometry and the known chemical properties of p-phenylenediamine (PPD) derivatives.

Introduction to CD-2 in Analytical Assays

While historically known as a color developing agent in photography, the chemical properties of CD-2 and similar p-phenylenediamine derivatives lend themselves to specific analytical applications, primarily through oxidative coupling reactions .[1][2] In a typical assay, CD-2 acts as a chromogenic precursor. In the presence of an oxidizing agent and a target analyte (often a phenolic compound or an aromatic amine), it undergoes a coupling reaction to form a stable, colored product. The intensity of this color, measured by spectrophotometry, is proportional to the concentration of the analyte.[1]

Understanding this mechanism is key to troubleshooting, as many issues arise from the inherent reactivity and potential instability of CD-2, or from interferences that affect the oxidative coupling reaction itself.

Section 1: Core Principles & Reagent Handling

This section addresses the most fundamental aspects of working with CD-2: its stability and proper preparation. Problems at this stage are the most common source of assay failure.

FAQ 1: My prepared CD-2 solution changes color (e.g., turns pink/brown) before I even use it. Why is this happening and is it still usable?

Answer: This is a classic sign of auto-oxidation. p-Phenylenediamine derivatives like CD-2 are highly susceptible to oxidation by atmospheric oxygen, light, or trace metal contaminants.[3] This process forms colored degradation products that will lead to high background signal and non-specific results.

Root Causes:

  • Exposure to Air: Dissolved oxygen in aqueous solutions will readily oxidize CD-2.

  • Exposure to Light: Photons can catalyze the oxidation process.

  • Incorrect pH: The stability of PPD derivatives is pH-dependent. Neutral or alkaline conditions often accelerate oxidation.[4]

  • Contamination: Trace metal ions in your water or glassware can act as catalysts for oxidation.

Troubleshooting Protocol: Ensuring Reagent Stability

  • Prepare Fresh: Due to its instability, CD-2 solutions should be prepared fresh for each experiment. Stock solutions stored for even 24 hours can show signs of degradation.[4]

  • Use High-Purity Water: Always use deionized, distilled water (ddH₂O) or HPLC-grade water to minimize metal ion contamination.

  • Acidify the Solvent: Prepare your CD-2 stock solution in a slightly acidic buffer or by adding a small amount of acid (e.g., making it 0.1% with formic acid).[4] Acidic conditions help to protonate the amine groups, making them less susceptible to oxidation.

  • Protect from Light: Store the solid reagent in a dark container and wrap your prepared solution vessel in aluminum foil.

  • De-gas Buffers (Optional): For highly sensitive assays, sparging your buffers with an inert gas like nitrogen or argon before adding CD-2 can remove dissolved oxygen and improve stability.

  • Is it usable? No. If your solution is visibly colored before the assay begins, it should be discarded. The presence of oxidized CD-2 will compromise the accuracy and dynamic range of your assay.

Diagram: The Oxidative Coupling Reaction

Below is a simplified representation of the intended analytical reaction. The instability arises from the CD-2 Reagent undergoing the "Oxidation" step prematurely, before the addition of the analyte.

G CD2 CD-2 (Colorless Precursor) Oxidized_CD2 Oxidized CD-2 (Reactive Intermediate) CD2->Oxidized_CD2 Oxidation Analyte Analyte (e.g., Phenolic Drug) Coupling Coupling Reaction Analyte->Coupling Oxidant Oxidizing Agent Oxidant->Oxidized_CD2 Oxidized_CD2->Coupling Colored_Product Stable Colored Product (Quantifiable) Coupling->Colored_Product Forms

Caption: Simplified workflow of an oxidative coupling assay using CD-2.

Section 2: Troubleshooting Assay Performance

This section covers issues related to inaccurate, inconsistent, or unexpected spectrophotometric readings.

FAQ 2: My blank (no analyte) has very high absorbance. What's causing this high background?

Answer: A high background reading indicates that a colored product is being formed in the absence of your target analyte. This is one of the most frequent issues and severely limits the sensitivity of the assay.

Root Causes & Solutions:

  • Premature CD-2 Oxidation: This is the most likely cause. Refer to the troubleshooting steps in FAQ 1 . If your CD-2 solution is "off-color" before you even start, your background will be high.

    • Solution: Prepare fresh, light-protected, and potentially acidified CD-2 solution immediately before use.

  • Contaminated Reagents or Buffers: Your buffer components may be contaminated with interfering substances.

    • Solution: Test each component individually. Prepare a series of "blanks," each missing one component (e.g., buffer without oxidant, buffer without CD-2) to pinpoint the source of the background color. Use high-purity reagents and analytical-grade solvents.

  • Incompatible Buffer Components: Some common buffer species can interfere with the reaction. For example, phosphate buffers have been shown to inactivate enzymes like horseradish peroxidase (often used as an oxidant in similar assays) under certain pH conditions.[5]

    • Solution: If using an enzymatic oxidant, test alternative buffer systems like citrate or Tris. Ensure the pH of your final reaction mixture is optimal and consistent.

  • Spectrophotometer Issues: The problem may lie with the instrument itself.[6]

    • Solution Protocol:

      • Ensure you are reading at the correct wavelength (the λmax of your final colored product).

      • Check the instrument's calibration and perform a blank measurement with just the buffer/solvent to ensure it is properly zeroed.

      • Ensure cuvettes are clean, unscratched, and properly aligned in the light path. Use a fresh, clean cuvette for your blank.[7]

FAQ 3: I'm seeing inconsistent or non-reproducible results between replicates. What should I check?

Answer: Poor reproducibility points to variability in one or more steps of your experimental protocol or instability in the reaction over time.

Root Causes & Solutions:

  • Pipetting Inaccuracy: Small errors in the volumes of concentrated reagents (CD-2, oxidant, or analyte) will be magnified in the final result.

    • Solution: Calibrate your pipettes regularly. Use appropriate-sized pipettes for the volume you are dispensing. Ensure consistent, careful pipetting technique for all replicates.

  • Reaction Timing: Oxidative coupling reactions proceed over time. If you are reading replicates at different time points after initiating the reaction, their absorbance values will differ.

    • Solution: Use a multichannel pipette to initiate the reaction in all wells of a microplate simultaneously. If working in cuvettes, start a timer the moment the final reagent is added and read all samples at the exact same time point post-initiation. Perform a time-course experiment to determine when the reaction product is stable.

  • Temperature Fluctuations: Reaction rates are temperature-dependent.

    • Solution: Allow all reagents and samples to come to room temperature before starting the experiment.[7] Avoid placing your reaction plate on a cold or hot surface.

  • Sample Matrix Effects: The "matrix" refers to everything in your sample that is not your analyte of interest (e.g., salts, proteins, lipids from a biological sample). These can significantly interfere with the assay.[8]

    • Solution: Prepare your calibration standards in the same matrix as your unknown samples. For example, if you are analyzing a drug in serum, your standards should be prepared in serum from an untreated source. This is known as a "matrix-matched" calibration.

Table 1: Common Chemical & Matrix Interferences
Interfering SubstanceMechanism of InterferenceTroubleshooting & Mitigation Strategy
Reducing Agents (e.g., DTT, β-mercaptoethanol, Ascorbic Acid)Chemical interference. They consume the oxidizing agent or directly reduce the oxidized CD-2 intermediate, preventing color formation.Remove via dialysis or buffer exchange. If present in all samples, include the same concentration in the blank and standards to normalize the effect.
Other Phenols/Aromatic Amines Spectral & Chemical interference. These compounds can also undergo oxidative coupling, leading to a falsely elevated signal.[1]Use a chromatographic separation method (like HPLC) prior to the colorimetric assay. If not possible, results should be considered "total phenolic content" rather than specific to one analyte.
Hemoglobin (from hemolysis) Spectral interference. Hemoglobin has strong absorbance in the 400-500 nm range, which can overlap with the colored product's absorbance.[8]Centrifuge samples properly to pellet red blood cells. Avoid excessive force during sample handling. Use a sample blank that contains the hemolyzed matrix but not the assay reagents.
Lipids (Lipemia) Physical/Spectral interference. High lipid content causes turbidity, which scatters light and leads to a falsely high absorbance reading.[8]Use a high-speed centrifugation step to pellet lipids. Sample blanking and bichromatic measurements can also help correct for scattering.[8]
Bilirubin (Icterus) Spectral interference. Bilirubin absorbs light strongly between 340 and 500 nm, overlapping with many chromophores.[8]Include a sample blank. Some assay kits include agents to chemically suppress bilirubin interference.
High Protein Concentration Physical/Chemical interference. Can cause turbidity or a volume displacement effect, leading to artifactually low results. Paraproteins can cause various unpredictable interferences.[8]Deproteinize the sample using ultrafiltration or precipitation (e.g., with acetonitrile or trichloroacetic acid), ensuring your analyte remains in the supernatant.
Diagram: Troubleshooting Workflow for Inaccurate Results

This flowchart provides a logical sequence for diagnosing common issues.

G Start Start: Inaccurate or Inconsistent Results Check_Reagents Step 1: Check Reagents Is CD-2 solution fresh & colorless? Are buffers clean? Start->Check_Reagents High_Background Problem: High Background (See FAQ 2) Check_Reagents->High_Background No Check_Technique Step 2: Evaluate Technique Is pipetting calibrated & consistent? Is reaction timing identical for all samples? Check_Reagents->Check_Technique Yes Remake_Reagents Action: Remake all reagents fresh. Use high-purity water. Protect from light. High_Background->Remake_Reagents Remake_Reagents->Check_Reagents Re-evaluate Inconsistent_Results Problem: Poor Reproducibility (See FAQ 3) Check_Technique->Inconsistent_Results No Check_Matrix Step 3: Consider Matrix Effects Are standards matrix-matched? Is sample turbid or colored? Check_Technique->Check_Matrix Yes Refine_Protocol Action: Calibrate pipettes. Use timer for all steps. Ensure thermal equilibrium. Inconsistent_Results->Refine_Protocol Refine_Protocol->Check_Technique Re-evaluate Matrix_Interference Problem: Matrix Interference (See Table 1) Check_Matrix->Matrix_Interference Yes Check_Instrument Step 4: Verify Instrument Correct wavelength? Cuvettes clean? Instrument blanked correctly? Check_Matrix->Check_Instrument No Cleanup_Sample Action: Implement sample cleanup. (e.g., protein precipitation, filtration). Prepare matrix-matched standards. Matrix_Interference->Cleanup_Sample Cleanup_Sample->Check_Matrix Re-evaluate Instrument_Error Problem: Instrument Error (See FAQ 2) Check_Instrument->Instrument_Error No Resolved Issue Resolved Check_Instrument->Resolved Yes Calibrate_Instrument Action: Re-blank instrument. Clean/replace cuvettes. Check wavelength setting. Instrument_Error->Calibrate_Instrument Calibrate_Instrument->Check_Instrument Re-evaluate

Caption: A step-by-step decision tree for troubleshooting CD-2 based assays.

References
  • Vertex AI Search. (2023). What is the application of oxidative coupling reaction in analytical chemistry?
  • Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints.
  • Chemistry LibreTexts. (2022). 9.3: Interferences in Absorption Spectroscopy.
  • OSHA. (1991). m-, o-, and p-Phenylenediamine.
  • PLoS ONE. (2011). Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus.
  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes.
  • Wikipedia.
  • Randolph, T. W. (1981). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents.
  • Burtis, C. A., & Bruns, D. E. (1976). Errors in Spectrophotometry and Calibration Procedures to Avoid Them.

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Technical Support Center: Stability of 4-amino-N,N-diethyl-3-methylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N,N-diethyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work with this compound in solution.

Introduction

This compound is a substituted aromatic amine and a tertiary benzamide. Its chemical structure, featuring an electron-donating amino group on the benzene ring, presents specific stability challenges that researchers must consider to ensure the integrity of their experimental results. This guide will delve into the potential degradation pathways of this molecule in solution and provide practical advice for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concerns for this compound in solution are oxidation, hydrolysis, and photodegradation. The presence of the aromatic amino group makes the molecule particularly susceptible to oxidative degradation, while the amide linkage can be prone to hydrolysis under certain pH conditions.

Q2: My solution of this compound is turning yellow/brown. What is causing this discoloration?

The development of a yellow or brown color in your solution is a common indicator of oxidative degradation. Aromatic amines, like the aniline moiety in this compound, are known to form colored oxidation products upon exposure to air (atmospheric oxygen). It is crucial to handle solutions of this compound with care to minimize exposure to oxygen.

Q3: Can I expect hydrolysis of the amide bond? What conditions favor this degradation?

Yes, hydrolysis of the N,N-diethylbenzamide portion of the molecule can occur, yielding 4-amino-3-methylbenzoic acid and diethylamine. While amides are generally more resistant to hydrolysis than esters, this reaction can be catalyzed by acidic or basic conditions, especially at elevated temperatures.[1] The electron-donating amino group on the aromatic ring can influence the rate of this hydrolysis.[2][3]

Q4: Is this compound sensitive to light?

Yes, compounds containing an aminoaryl (aniline) group can be susceptible to photodegradation.[4][5] Exposure to UV or even ambient laboratory light can potentially lead to the formation of degradation products. It is recommended to protect solutions from light by using amber vials or by working in a dark environment.

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Inconsistent results in biological assays.

Q: I am observing variable potency of my compound in cell-based assays. Could this be a stability issue?

A: Absolutely. The degradation of this compound in your assay medium can lead to a decrease in the effective concentration of the active compound, resulting in inconsistent results.

  • Underlying Cause: The compound may be degrading under the assay conditions (e.g., in aqueous buffer at 37°C). Both hydrolysis and oxidation can occur over the time course of a typical biological experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of the compound fresh before each experiment.

    • Solvent Selection: If possible, prepare a concentrated stock solution in an anhydrous, aprotic solvent like DMSO and dilute it into the aqueous assay medium immediately before use.

    • Control Experiments: Include a "time-zero" control and a control incubated for the duration of the assay without cells/reagents to assess the compound's stability in the medium by HPLC.

    • Inert Atmosphere: For sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.

Q: I am analyzing my sample by HPLC and see new peaks that were not present initially. What are these?

A: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. The retention times of these new peaks can provide clues to the nature of the degradation products.

  • Potential Degradation Products and Their Chromatographic Behavior:

    • Hydrolysis Product (4-amino-3-methylbenzoic acid): This product is more polar than the parent compound due to the presence of the carboxylic acid group. It will likely elute earlier on a reversed-phase HPLC column.

    • Oxidation Products: Oxidized derivatives, such as nitroso or nitro compounds, can be more or less polar than the parent compound depending on the specific modification. Often, these products will have different UV-Vis spectra, which can be detected with a photodiode array (PDA) detector.[6][7]

    • Photodegradation Products: These can be a complex mixture of compounds, and their chromatographic behavior will vary.

  • Troubleshooting and Identification Workflow:

    G Start Unexpected Peak(s) in HPLC Check_UV Analyze with PDA Detector Compare UV-Vis Spectra Start->Check_UV LCMS Perform LC-MS Analysis Determine Molecular Weights Check_UV->LCMS Different Spectrum Forced_Deg Conduct Forced Degradation Study LCMS->Forced_Deg Compare Compare Retention Times and Mass Spectra with Forced Degradation Samples Forced_Deg->Compare Identify Identify Degradation Product(s) Compare->Identify

    Caption: Workflow for identifying unknown peaks in HPLC.

Issue 3: Difficulty in obtaining a stable baseline during HPLC analysis.

Q: My HPLC baseline is drifting or noisy when analyzing this compound. What could be the cause?

A: An unstable baseline can be due to on-column degradation or issues with the mobile phase.

  • On-Column Degradation: The stationary phase of the HPLC column, particularly if it is silica-based, can have residual silanol groups that may interact with the basic amino group of your compound, potentially catalyzing degradation.

  • Mobile Phase Instability: If the compound is unstable at the pH of your mobile phase, it may degrade in the time it takes to run the analysis.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Screen a range of mobile phase pH values to find a condition where the compound is most stable. A slightly acidic pH (e.g., using formic acid or acetic acid as an additive) can often improve the peak shape and stability of basic compounds.

    • Use a Suitable Column: Employ a modern, end-capped C18 column or a column specifically designed for the analysis of basic compounds to minimize interactions with silanol groups.

    • Control Temperature: Use a column oven to maintain a consistent and controlled temperature, as temperature can affect both retention time and degradation rates.

Protocols for Stability Assessment

To proactively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[8][9][10][11]

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in a transparent vial) to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.[8] A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for an extended period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method. A PDA detector is highly recommended to monitor for changes in the UV-Vis spectra of the peaks.

Recommended HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm), and PDA to monitor peak purity.

  • Injection Volume: 10 µL.

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and PDA

Potential Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are proposed for this compound:

G cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation Parent This compound Hydrolysis_Product 4-amino-3-methylbenzoic acid + Diethylamine Parent->Hydrolysis_Product Acid or Base Oxidation_Product1 Nitroso derivative Parent->Oxidation_Product1 [O] Oxidation_Product3 Colored Polymers Parent->Oxidation_Product3 [O], air Photo_Product Complex mixture of degradation products Parent->Photo_Product Light (hν) Oxidation_Product2 Nitro derivative Oxidation_Product1->Oxidation_Product2 [O]

Caption: Potential degradation pathways of this compound.

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. NIH.

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives. Benchchem.

  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. JRC Publications Repository.

  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed.

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate.

  • Oxidation of aromatic amines into nitroarenes with m-CPBA. OUCI.

  • lech204.pdf. NCERT.

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies.

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega.

  • HPLC Analysis of Aniline Homologs on Discovery ® C18. Sigma-Aldrich.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PMC - PubMed Central.

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC - NIH.

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA.

  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry.

  • Photodegradation of aniline in aqueous suspensions of microalgae. PubMed.

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.

  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.

  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. NIH.

  • amines, aromatic 2002. niosh - CDC.

  • A brief review on aniline and its derivatives. ResearchGate.

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace.

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate.

  • Force Degradation for Pharmaceuticals: A Review. IJSDR.

  • Stability of Carbocations in Aniline Derivatives. YouTube.

  • 15.16: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts.

  • Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. PMC - NIH.

  • Photostability and Photostabilization of Drugs and Drug Products. ResearchGate.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

  • Forced Degradation Studies. MedCrave online.

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • Aniline. Wikipedia.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate.

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.

  • Photodegradation of aniline in aqueous suspensions of microalgae. ResearchGate.

  • Principles of Drug Action 1, Spring 2005, Amides.

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. PubMed.

  • Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides1. ACS Publications.

  • Photostability testing of pharmaceutical products. ResearchGate.

  • Free-radical-induced oxidative and reductive degradation of N,N'-diethyl-m-toluamide (DEET). PubMed.

  • N , N -Diethylbenzamide. ResearchGate.

  • Photodegradation of aniline in aqueous suspensions of microalgae.. Semantic Scholar.

  • Photodegradation of aniline in aqueous suspensions of microalgae. ResearchGate.

  • Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts. Semantic Scholar.

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Technical Support Center: Stabilizing CD-2 in Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the handling and use of Color Developing Agent 2 (CD-2). As a substituted p-phenylenediamine, CD-2 is a highly effective reducing agent utilized in a variety of scientific applications beyond its traditional role in photographic development. However, its susceptibility to aerial oxidation presents a significant challenge in experimental design, leading to loss of reagent activity, introduction of confounding variables, and compromised data integrity.

This guide provides in-depth technical support, troubleshooting advice, and validated protocols to prevent the oxidation of CD-2, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My CD-2 solution has turned a pink/brown color. What does this mean and can I still use it?

A1: A pink, brown, or even black discoloration indicates that the CD-2 has oxidized. The coloration is due to the formation of quinone-diimine and other polymeric degradation products. An oxidized solution has significantly reduced activity as a developing agent or reducing agent and will introduce impurities into your experiment. It is strongly recommended to discard the discolored solution and prepare a fresh batch. Using an oxidized solution can lead to inconsistent results, decreased signal in assays, and potential artifacts.

Q2: I've stored my solid CD-2 powder in its original container at room temperature. Is this sufficient to prevent oxidation?

A2: While solid CD-2 is more stable than its solutions, it is still susceptible to slow oxidation over time, especially if the container is not airtight or has been opened multiple times. For long-term storage, it is best to keep the powder in a tightly sealed container, preferably in a dark, dry environment. Some laboratories opt to store the powder under an inert gas like argon or nitrogen to further minimize exposure to oxygen.

Q3: What is the primary cause of CD-2 oxidation in my experiments?

A3: The primary cause is exposure to atmospheric oxygen, a process known as aerial oxidation. This is significantly accelerated in aqueous solutions, especially those with a neutral to alkaline pH. Other factors that can hasten oxidation include exposure to light and elevated temperatures.

Q4: Can I prepare a large stock solution of CD-2 in water and use it over several weeks?

A4: Preparing a large, unprotected aqueous stock solution of CD-2 for long-term use is not recommended due to its rapid oxidation. Without the inclusion of antioxidants and proper storage conditions, a simple aqueous solution can show signs of degradation within hours to days. For consistent results, it is best to prepare fresh solutions for each experiment or to prepare stabilized stock solutions as outlined in the protocols below.

Troubleshooting Guide: Preventing CD-2 Oxidation

Issue 1: Rapid Discoloration of CD-2 Working Solutions
  • Root Cause Analysis: This is a classic sign of rapid aerial oxidation. The rate of oxidation is highly dependent on the solution's pH, oxygen exposure, and the presence of catalytic metal ions.

  • Immediate Corrective Actions:

    • Incorporate Antioxidants: The most effective way to prevent rapid oxidation is to include an antioxidant in your solution. The two most common and effective antioxidants for p-phenylenediamine derivatives are sodium sulfite and hydroxylamine sulfate.

      • Sodium Sulfite (Na₂SO₃): Acts as an oxygen scavenger, reacting with dissolved oxygen to form sodium sulfate.[1]

      • Hydroxylamine Sulfate ((NH₃OH)₂SO₄): A powerful reducing agent that can reverse the initial oxidation of the developing agent and acts as a stabilizer.[2][3]

    • Control pH: CD-2 is more stable in acidic solutions. Preparing your stock solution in a slightly acidic buffer (e.g., pH 6.0) can significantly slow the rate of oxidation compared to neutral or alkaline conditions.[4][5]

    • Deoxygenate Solvents: Before dissolving the CD-2, sparge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[6][7]

Issue 2: Inconsistent Results Between Experiments Using the Same CD-2 Stock Solution
  • Root Cause Analysis: This inconsistency often points to the progressive degradation of the CD-2 stock solution over time. Even if not visibly discolored, a partially oxidized solution will have a lower effective concentration of the active CD-2 molecule.

  • Preventative Workflow:

    • Prepare Stabilized Stock Solutions: Instead of a simple aqueous solution, prepare a concentrated stock solution in an appropriate solvent with antioxidants.

    • Aliquot and Store Properly: Dispense the stock solution into single-use aliquots in small, airtight vials. This prevents repeated exposure of the entire stock to air.

    • Inert Gas Overlay: Before sealing each aliquot, flush the headspace of the vial with nitrogen or argon to displace any oxygen.

    • Optimal Storage Conditions: Store aliquots at low temperatures. For short-term storage (days to a week), 2-8°C is suitable. For long-term storage (weeks to months), freezing at -20°C is recommended. Always protect solutions from light by using amber vials or wrapping them in aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous CD-2 Stock Solution (100 mM)

This protocol yields a more stable aqueous stock solution suitable for dilution into various experimental buffers.

Materials:

  • CD-2 (hydrochloride salt, CAS 2051-79-8)

  • Sodium Sulfite (anhydrous)

  • Hydroxylamine Sulfate

  • High-purity, deionized water

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Inert gas source (Nitrogen or Argon) with tubing

  • Amber glass vials or cryovials

Procedure:

  • Deoxygenate the Water: Place 80 mL of high-purity water in a flask. Sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Add Antioxidants: While maintaining a gentle inert gas stream over the water's surface, add and dissolve 0.5 g of sodium sulfite and 0.2 g of hydroxylamine sulfate.

  • Adjust pH: Check the pH of the antioxidant solution. Adjust to approximately 6.0 using dilute HCl or NaOH. An acidic pH enhances the stability of CD-2.

  • Dissolve CD-2: Weigh out 2.15 g of CD-2 hydrochloride and slowly add it to the solution while stirring gently. Ensure it dissolves completely.

  • Final Volume Adjustment: Add deoxygenated water to bring the final volume to 100 mL.

  • Aliquot Under Inert Gas: Dispense the solution into single-use amber vials. Before sealing, flush the headspace of each vial with inert gas.

  • Storage: For immediate use, store at 2-8°C. For long-term storage, store at -20°C.

Protocol 2: Quality Control of CD-2 Solution via UV-Vis Spectrophotometry

This protocol allows for a quick assessment of the integrity of your CD-2 solution.

Procedure:

  • Prepare a Dilute Sample: Dilute your CD-2 stock solution in a suitable acidic buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to a final concentration of approximately 0.1 mM.

  • Acquire Spectrum: Using a quartz cuvette, scan the absorbance of the diluted solution from 200 nm to 600 nm, using the same buffer as a blank.

  • Analyze the Spectrum:

    • A fresh, unoxidized solution of a p-phenylenediamine like CD-2 should have a primary absorbance peak in the UV range, around 230-240 nm.[8][9]

    • As oxidation occurs, this peak will decrease, and new absorbance peaks will appear in the visible range (typically 450-550 nm), corresponding to the colored oxidation products.[10][11] A significant absorbance in the visible spectrum indicates a compromised solution.

Data and Diagrams

Table 1: Summary of Stabilization Strategies
StrategyMechanismKey Implementation Points
Antioxidants Chemical reduction of oxygen and oxidized CD-2Add sodium sulfite and/or hydroxylamine sulfate to solutions.
pH Control Slows the rate of oxidation reactionsPrepare and store solutions in a slightly acidic buffer (pH ~6.0).
Inert Atmosphere Physical removal of oxygenDeoxygenate solvents by sparging; overlay solutions with N₂ or Ar.
Low Temperature Reduces the kinetic rate of oxidationStore solutions at 2-8°C (short-term) or -20°C (long-term).
Light Protection Prevents photo-oxidationUse amber vials or wrap containers in foil.
Diagram 1: Oxidation Pathway of p-Phenylenediamine Derivatives

OxidationPathway CD2 CD-2 (p-Phenylenediamine Derivative) Oxidized_Intermediate Semi-quinone Radical CD2->Oxidized_Intermediate O₂ (Aerial Oxidation) QuinoneDiimine Quinone-diimine (Colored) Oxidized_Intermediate->QuinoneDiimine Further Oxidation Polymer Polymeric Products (Brown/Black Precipitate) QuinoneDiimine->Polymer Polymerization

Caption: Simplified oxidation pathway of CD-2 leading to colored, inactive products.

Diagram 2: Recommended Workflow for Preparing Stable CD-2 Solutions

Workflow start Start deoxygenate 1. Deoxygenate Solvent (N₂ or Ar Sparging) start->deoxygenate add_antioxidants 2. Add Antioxidants (Sulfite, Hydroxylamine) deoxygenate->add_antioxidants adjust_ph 3. Adjust pH to ~6.0 add_antioxidants->adjust_ph dissolve_cd2 4. Dissolve CD-2 Powder adjust_ph->dissolve_cd2 qc_check 5. QC Check (UV-Vis Scan) dissolve_cd2->qc_check aliquot 6. Aliquot into Vials (Under Inert Gas) qc_check->aliquot store 7. Store at -20°C (Protected from Light) aliquot->store end End: Stable Aliquots store->end

Sources

Technical Support Center: Synthesis of 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of 4-amino-N,N-diethyl-3-methylbenzamide. Our goal is to move beyond simple procedural outlines and address the nuanced challenges and side reactions that can arise during this multi-step synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Section 1: Overview of the Synthetic Pathway

The most common and logical synthetic route to this compound begins with 3-methylbenzoic acid. The synthesis involves three key transformations: amidation, electrophilic nitration, and reduction. Each step presents unique challenges and potential for impurity generation.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 3-Methylbenzoic Acid B N,N-diethyl-3-methylbenzamide (DEET) A->B e.g., SOCl2, then HNEt2 or Coupling Agent (COMU) C N,N-diethyl-3-methyl-4-nitrobenzamide B->C HNO3 / H2SO4 D This compound C->D e.g., H2, Pd/C or SnCl2, HCl

Caption: General three-step synthesis pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Part A: Amidation Step (3-Methylbenzoic Acid to DEET)

Question: My yield for the conversion of 3-methylbenzoic acid to N,N-diethyl-3-methylbenzamide (DEET) is consistently low. What are the common causes?

Answer: Low yields in this initial amidation step typically stem from two primary issues: incomplete activation of the carboxylic acid or side reactions involving the activated intermediate.

  • Causality (Acid Chloride Method): The most common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with diethylamine.[1]

    • Incomplete Acyl Chloride Formation: Insufficient activating agent or reaction time will leave unreacted 3-methylbenzoic acid. The acid will then be deprotonated by diethylamine to form diethylammonium m-toluolate salt, which is unreactive and will be lost during aqueous workup.[1]

    • Hydrolysis: Acyl chlorides are highly moisture-sensitive. Any water present in the reaction solvent or on the glassware will rapidly hydrolyze the acyl chloride intermediate back to the starting carboxylic acid.

  • Causality (Coupling Agent Method): Reagents like COMU activate the carboxylic acid for direct reaction with the amine.[2]

    • Stoichiometry and Base: The stoichiometry of the coupling agent, carboxylic acid, and amine is critical. An inappropriate base or incorrect stoichiometry can lead to side reactions or incomplete activation.

    • Reagent Decomposition: Coupling reagents can degrade if not stored properly.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Monitor the Activation Step: When using the acyl chloride route, the reaction with SOCl₂ can be monitored by the cessation of HCl and SO₂ gas evolution. A small sample can be carefully quenched in methanol and analyzed by GC-MS to confirm the formation of the methyl ester, indicating successful acyl chloride formation.

  • Control Temperature: The addition of diethylamine to the acyl chloride is highly exothermic. Perform this addition at a low temperature (e.g., 0°C) to prevent side reactions and ensure controlled formation of the amide.

  • Verify Reagent Quality: If using a coupling agent, ensure it is from a reliable source and has been stored under the recommended conditions (typically dry and cold).

Part B: Nitration Step (DEET to 4-nitro-DEET)

Question: After nitrating my DEET intermediate, I see multiple product spots on my TLC plate and complex signals in the ¹H NMR. Why am I getting isomers?

Answer: The formation of regioisomers during the electrophilic nitration of DEET is a common and predictable side reaction governed by the directing effects of the substituents on the aromatic ring.

  • Mechanistic Explanation: The aromatic ring has two directing groups:

    • -CH₃ (methyl): An activating, ortho-, para-director. It encourages substitution at the 2-, 4-, and 6-positions.

    • -CON(Et)₂ (diethylamide): A deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group. It encourages substitution at the 2- and 5-positions relative to its own position (position 1).

The desired product, 4-nitro-DEET, results from nitration at the position that is para to the activating methyl group and meta to the deactivating amide group.[3] This is typically the major product. However, competing side reactions can lead to other isomers.

G cluster_products Nitration Products DEET N,N-diethyl-3-methylbenzamide P4 4-Nitro (Major Product) DEET->P4 HNO3/H2SO4 (Favored) P2 2-Nitro (Minor) DEET->P2 Side Reaction P6 6-Nitro (Minor) DEET->P6 Side Reaction (Steric Hindrance)

Caption: Formation of nitration isomers.

Troubleshooting & Mitigation:

  • Strict Temperature Control: Nitration is highly exothermic. Maintain a low temperature (typically 0 to 5°C) during the addition of the nitrating mixture. Elevated temperatures provide the activation energy needed to form the less-favored isomers and increase the risk of over-nitration or oxidative degradation.

  • Slow, Controlled Addition: Add the substrate to the cooled nitrating mixture (or vice-versa, depending on the specific protocol) dropwise with vigorous stirring. This ensures localized heat buildup is minimized.

  • Purification: Complete separation of these isomers is often challenging. Careful column chromatography on silica gel is the most effective method. A solvent system like hexane/ethyl acetate is a good starting point for elution.

Part C: Reduction Step (4-nitro-DEET to 4-amino-DEET)

Question: My final product is dark brown/purple and appears to be degrading. What is causing this instability, and how can I obtain a pure, stable product?

Answer: The discoloration of your final product, this compound, is a classic sign of oxidation. Aromatic amines, particularly anilines, are highly susceptible to air oxidation, which forms highly colored polymeric impurities.

  • Causality: The lone pair of electrons on the amino nitrogen makes the aromatic ring highly electron-rich and easily oxidized. This process can be accelerated by light, heat, and the presence of trace metal impurities.

  • Incomplete Reduction: Another potential issue is the presence of partially reduced intermediates, such as nitroso or hydroxylamine species. These compounds are often unstable and can contribute to product discoloration and impurity profiles.

Troubleshooting Workflow:

G Start Problem: Discolored Final Product Q1 Was the reaction run to completion? Start->Q1 A1_Yes Yes (Confirmed by TLC/LCMS) Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the product protected from air during workup and storage? A1_Yes->Q2 Sol_A1_No Increase reaction time, add more reductant, or check catalyst activity. A1_No->Sol_A1_No Purify Purify via chromatography or recrystallization using degassed solvents. Sol_A1_No->Purify A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_Yes->Purify Sol_A2_No Work up under inert atmosphere (N2/Ar). Store product under inert gas in the dark. A2_No->Sol_A2_No Sol_A2_No->Purify End Obtain Pure, Stable Product Purify->End

Caption: Troubleshooting workflow for product discoloration.

Best Practices for Handling and Purification:

  • Inert Atmosphere: Once the reduction is complete, conduct all subsequent steps (filtration of catalyst, extractions, solvent removal) under an inert atmosphere (Nitrogen or Argon) to minimize air exposure.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle for chromatography and recrystallization.

  • Storage: Store the final, purified product in an amber vial under an inert atmosphere and in a freezer to prolong its shelf life.

  • Antioxidants: For long-term storage or formulation, the inclusion of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered, though this would need to be declared in any analytical reports.

FAQ: Can N-dealkylation be a significant side reaction during this synthesis?

Answer: While N-dealkylation is a known metabolic pathway for DEET in biological systems, it is not a common side reaction under the standard conditions used for this synthesis.[4] The C-N bond of the diethylamide is relatively robust. Significant N-dealkylation would require harsh conditions (e.g., very high temperatures, or specific reagents like cyanogen bromide not used in this synthesis) that are not typically employed in the amidation, nitration, or reduction steps.[5] If you suspect N-dealkylation, the primary side product would be 4-amino-N-ethyl-3-methylbenzamide, which could be identified by mass spectrometry (loss of 28 Da) and ¹H NMR (presence of a single ethyl group and an N-H proton).

Section 3: Summary of Potential Side Products

The following table summarizes the key impurities that may be encountered.

Side Product NameStep of OriginMolar Mass ( g/mol )Distinguishing Analytical Feature
3-Methylbenzoic AcidAmidation136.15Remains in aqueous basic layer during extraction.
N,N-diethyl-3-methyl-2-nitrobenzamideNitration236.27Different aromatic splitting pattern in ¹H NMR.
N,N-diethyl-3-methyl-6-nitrobenzamideNitration236.27Different aromatic splitting pattern in ¹H NMR.
4-hydroxylamino-N,N-diethyl-3-methylbenzamideReduction222.28Unstable intermediate, may not be isolated.
Di- and Poly-nitrated ProductsNitration>281Significantly higher mass in MS.

Section 4: References

  • Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. ResearchGate. [Link]

  • Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. ResearchGate. [Link]

  • Amines. NCERT. [Link]

  • N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

  • Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. [Link]

  • DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf. Regulations.gov. [Link]

  • In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. ResearchGate. [Link]

  • N-Dealkylation of Amines. PMC - NIH. [Link]

  • Toxicological Summary for N, N-Diethyl-3-methylbenzamide (DEET): CAS: 134-62-3. Minnesota Department of Health. [Link]

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]

  • Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. Google Patents.

  • 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760. PubChem. [Link]

  • Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Pendidikan Kimia. [Link]

  • N,N-DIETHYL-3-METHYLANILINE | CAS 91-67-8. Matrix Fine Chemicals. [Link]

  • N,N-diethyl-3-methylbenzamide (DEET) acts as a metal– organic framework synthesis solvent with phase-directing capabilities. OSTI.GOV. [Link]

  • Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. ResearchGate. [Link]

  • This compound CAS#: 926229-45-0. ChemWhat. [Link]

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Technical Support Center: Optimizing CD-2 Developing Agent Performance Through pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing CD-2 (Color Developing Agent 2) in their experimental workflows. As a seasoned application scientist, I aim to provide not just procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your results effectively. The stability and activity of p-phenylenediamine-based developers like CD-2 are critically dependent on the pH of the solution. This document will serve as your comprehensive resource for understanding and controlling this crucial parameter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a CD-2 based color developer?

The optimal pH for a standard C-41 color developer utilizing CD-2 is approximately 10.0 .[1][2] Some processes may tolerate a narrow range of 10.0 to 10.15.[2] This alkaline environment is essential for the developer to become sufficiently active to reduce silver halide crystals in the film emulsion.[3]

Q2: What are the consequences of an incorrect developer pH?

Even minor deviations from the optimal pH can have significant impacts on your results. The tolerance for pH variation is extremely tight, often cited as +/- 0.05 pH units, to ensure consistent color balance and film speed.[4]

  • Low pH: A pH below the optimal range will result in reduced developer activity, leading to underdevelopment.[5] This can manifest as thin negatives (lacking density) and noticeable color shifts.[6][7] Specifically, a low pH can disproportionately affect the development of certain color layers; for instance, inadequate development of the red-sensitive layer can lead to a red bias in the final print, which corresponds to a cyan deficiency in the negative.[1]

  • High pH: A pH above the optimal range can lead to overly aggressive development, which may result in increased grain, higher contrast, and potential color imbalances.[7]

Q3: How does pH affect the chemical activity of CD-2?

CD-2, or 4-(N,N-diethyl)-2-methyl-p-phenylenediamine, is the active developing agent.[3][8] Its primary function is to donate electrons to reduce exposed silver halide crystals to metallic silver. In an alkaline solution, the amine groups of the p-phenylenediamine molecule are deprotonated, making the molecule a more potent reducing agent. This increased reactivity is necessary for the development process to proceed at the correct rate. Following the reduction of silver, the oxidized CD-2 molecule reacts with color couplers embedded in the film's emulsion layers to form cyan, magenta, and yellow dyes.[8] The efficiency of this dye-forming reaction is also pH-dependent.

Troubleshooting Guide: pH-Related Issues

This section addresses common problems that can arise from improper pH control of your CD-2 developing solution.

Symptom Potential pH-Related Cause Recommended Actions
Red/Cyan Color Cast The pH of the developer is likely too low, leading to underdevelopment of one or more color layers.[1]1. Calibrate your pH meter with fresh buffer solutions. 2. Measure the pH of your working developer solution. 3. If the pH is low, carefully adjust it upwards using a dilute solution of sodium carbonate or sodium hydroxide. Add the alkaline solution dropwise with constant stirring and frequent pH monitoring.
Thin Negatives/Underdeveloped Film The developer pH is below the optimal range, resulting in insufficient developer activity.[5][7]1. Verify the accuracy of your pH meter. 2. Prepare a fresh batch of developer, paying close attention to the manufacturer's instructions for mixing and pH adjustment. 3. Ensure your processing temperature is accurate, as low temperatures can mimic the effects of low pH.[7]
Excessive Grain The developer pH may be too high, causing the development process to be too aggressive.[7]1. Measure the pH of your developer. 2. If high, you may need to prepare a new batch of developer. Lowering the pH of a working solution with acid is generally not recommended as it can cause the release of sulfur dioxide gas if sulfites are present.[9]
Inconsistent Results Batch-to-Batch The pH of your developer is likely varying between batches.1. Implement a strict protocol for pH measurement and adjustment for every new batch of developer. 2. Ensure your water source is consistent, as variations in water quality can affect the final pH of the solution.

Experimental Protocols

Protocol 1: Accurate pH Measurement of CD-2 Developer
  • Calibrate the pH Meter: Use a three-point calibration with fresh, high-quality pH 7.0, 10.0, and 12.0 buffer solutions. Ensure the buffers and your developer solution are at the same temperature.

  • Rinse the Electrode: Thoroughly rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

  • Measure the Developer pH: Immerse the electrode in your CD-2 developer solution and allow the reading to stabilize.

  • Clean and Store the Electrode: After use, rinse the electrode thoroughly and store it in the appropriate storage solution as per the manufacturer's instructions.

Protocol 2: Preparation of a CD-2 Developer (Illustrative Example)

This is a simplified, illustrative formula and not a complete, ready-to-use formulation. Commercial C-41 kits are recommended for consistent results.

  • Start with 750 mL of distilled water.

  • Dissolve a buffer, such as sodium carbonate (anhydrous), to achieve an alkaline solution.

  • Add a preservative, like sodium sulfite (anhydrous).

  • Introduce an anti-foggant, such as potassium bromide.

  • Dissolve the CD-2 developing agent.

  • Add water to make a final volume of 1 liter.

  • Crucially, measure and adjust the pH to the target of 10.0 ± 0.05 using a dilute solution of sodium hydroxide or sodium carbonate.

Safety Precautions: Always work in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling developer chemicals.[4][10]

Visualizing the Impact of pH

The following diagrams illustrate the relationship between pH and the performance of the CD-2 developing agent.

cluster_0 pH Scale and CD-2 Activity cluster_1 Consequences Low_pH Low pH (<9.8) Underdevelopment Underdevelopment Color Shifts (Red Bias) Low Contrast Low_pH->Underdevelopment leads to Optimal_pH Optimal pH (10.0 ± 0.05) Correct_Development Accurate Color Proper Density Normal Grain Optimal_pH->Correct_Development results in High_pH High pH (>10.2) Overdevelopment Increased Grain High Contrast Potential Color Shifts High_pH->Overdevelopment causes Start Prepare Developer Solution Calibrate Calibrate pH Meter Start->Calibrate Measure Measure pH Calibrate->Measure Check_pH Is pH 10.0 ± 0.05? Measure->Check_pH Adjust_High pH Too High: Remake Solution Check_pH->Adjust_High No (High) Adjust_Low pH Too Low: Add Dilute Alkali Check_pH->Adjust_Low No (Low) Ready Developer Ready for Use Check_pH->Ready Yes Adjust_Low->Measure

Caption: Workflow for pH adjustment of CD-2 developer.

References

  • Anonymous. (2017, August 27). C41: Effect of pH on color balance? Photrio.com Photography Forums. Retrieved from [Link]

  • Anonymous. (n.d.). Color developer CD-1 CD-2 CD-3 CD-4. Labeyond. Retrieved from [Link]

  • Anonymous. (n.d.). Color Developing Agent 2. Wikipedia. Retrieved from [Link]

  • Anonymous. (2008, December 18). Color developing agents and cross processes. Photrio.com Photography Forums. Retrieved from [Link]

  • Anonymous. (2021, December 2). Developing c-41 film with CD-2. Photrio.com Photography Forums. Retrieved from [Link]

  • Anonymous. (2024, January 31). Have you ever tried making C41 chemicals from scratch at home? Reddit. Retrieved from [Link]

  • Anonymous. (n.d.). Photography. Princeton EHS. Retrieved from [Link]

  • Anonymous. (n.d.). Processing KODAK Color Print Films, Module 9 Process ECP-2E Specifications. Kodak. Retrieved from [Link]

  • Anonymous. (2010, April 6). C-41 troubleshooting. Photrio.com Photography Forums. Retrieved from [Link]

  • Anonymous. (2022, October 22). Wondering anywhere can see the PH of C41. Photrio.com Photography Forums. Retrieved from [Link]

  • Anonymous. (n.d.). Color Negative Film Processing Errors. Evident Scientific. Retrieved from [Link]

  • Anonymous. (n.d.). Film Processor/Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Scientific Landscape: An Analysis of 4-amino-N,N-diethyl-3-methylbenzamide and the "Developing Agent" Designation

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

In the pursuit of scientific advancement, clarity of function and application is paramount. This guide was intended to provide an in-depth, data-driven comparison of 4-amino-N,N-diethyl-3-methylbenzamide against other developing agents. However, a comprehensive review of the current scientific literature reveals a critical discrepancy: the designation of this compound as a "developing agent" is not supported by available evidence in common chemical or pharmaceutical contexts.

This document will therefore serve a different, but equally important, purpose: to clarify the known properties of this compound, to address the ambiguity surrounding the term "developing agent" in this context, and to distinguish it from its well-known structural analog, DEET.

Defining "Developing Agent": A Contextual Challenge

The term "developing agent" typically refers to a chemical species that facilitates a specific, observable transformation. The most common applications are in:

  • Photography: A reducing agent that converts latent silver halide crystals in an exposed photographic emulsion into visible, metallic silver. Common examples include Metol (4-(methylamino)phenol sulfate) and hydroquinone.

  • Colorimetry & Staining: A reagent used in analytical chemistry or histology to produce a colored product, allowing for the visualization or quantification of a target substance.

  • Electrochemistry: A substance that enables or enhances a reaction at an electrode for analytical purposes.

Our extensive search for literature and experimental data did not yield any evidence of this compound being used in these capacities. Its primary documented role is as a chemical intermediate.

Known Applications of this compound

While not a "developing agent" in the traditional sense, this compound is a documented chemical compound with specific, albeit niche, applications. The primary area where it appears in scientific literature is as a precursor in organic synthesis.

Notably, research has been published on its synthesis and subsequent use to create novel reactive dyes with specific functional properties, such as insect-repellency when applied to fabrics like nylon.[1][2] The synthesis route itself is a point of study, but its functional role in these publications is that of a building block, not a developing agent.

Below is a generalized representation of its synthesis as described in the literature.[1][2]

cluster_start Starting Material cluster_mid Intermediate Steps cluster_end Final Product 3-methyl-4-nitrobenzoic acid 3-methyl-4-nitrobenzoic acid Amidation Amidation 3-methyl-4-nitrobenzoic acid->Amidation + Diethylamine Reduction Reduction Amidation->Reduction (e.g., catalytic hydrogenation) Product This compound Reduction->Product

Caption: Generalized synthesis pathway for this compound.

The Point of Confusion: N,N-diethyl-3-methylbenzamide (DEET)

A significant portion of the available literature relates to a structurally similar but distinct molecule: N,N-diethyl-3-methylbenzamide , universally known as DEET.[3][4] This compound is one of the most common and effective active ingredients in insect repellents worldwide.[3][5][6]

The key structural difference is the absence of the "4-amino" group on the benzene ring. This substitution dramatically alters the molecule's chemical properties and biological activity.

FeatureThis compoundN,N-diethyl-3-methylbenzamide (DEET)
Chemical Formula C₁₂H₁₈N₂OC₁₂H₁₇NO
Key Functional Group Aromatic Amine (-NH₂) at position 4No substituent at position 4
Primary Application Chemical intermediate for dyes[1][2]Active ingredient in insect repellents[5][7][8]
Common Name NoneDEET

The widespread recognition and extensive research on DEET often leads to its confusion with less common derivatives. It is crucial for researchers to distinguish between these two compounds, as their applications and safety profiles are not interchangeable.

Conclusion and Path Forward

Based on a thorough review of authoritative scientific databases and publications, we must conclude that there is no established body of evidence to support the classification of this compound as a developing agent. Consequently, a comparative guide on its performance in such a role cannot be constructed without resorting to speculation, which would violate the principles of scientific integrity.

The compound's known value lies in its utility as a synthetic intermediate. Any future investigation into novel applications would first require foundational research to define its activity, establish protocols, and generate the primary experimental data that is currently absent from the literature.

We encourage the scientific community to ensure precise nomenclature when referencing chemical compounds to avoid confusion with structurally similar but functionally distinct molecules like DEET. Should new research emerge that characterizes this compound in a "developing agent" capacity, a data-driven comparison will become a valuable and achievable endeavor.

References

  • Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. ResearchGate. Available at: [Link]

  • Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. ResearchGate. Available at: [Link]

  • N,N-Diethyl-3-methylbenzamide. MDPI. Available at: [Link]

  • N,N-diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Royal Society of Chemistry. Available at: [Link]

  • Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). PubMed. Available at: [Link]

  • Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology. Available at: [Link]

  • Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. National Institutes of Health (NIH). Available at: [Link]

Sources

A Comparative Analysis of CD-2 and CD-3 in Chromogenic Development: Efficacy, Stability, and Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chromogenic development, the choice of a developing agent is paramount to achieving desired color fidelity, image permanence, and process efficiency. Among the myriad of available compounds, Color Developer 2 (CD-2) and Color Developer 3 (CD-3) have played significant roles in the evolution of color photography. This guide provides an in-depth technical comparison of these two pivotal p-phenylenediamine derivatives, grounded in their chemical properties and supported by experimental insights, to inform researchers and professionals in their selection and application.

At a Glance: Key Chemical and Performance Differences

FeatureCD-2CD-3
Chemical Name N,N-diethyl-3-methyl-p-phenylenediamine hydrochlorideN-Ethyl-N-(β-methanesulfonamidoethyl)-3-methyl-p-phenylenediamine sesquisulfate
Molecular Structure Smaller, less sterically hinderedLarger, more complex with a sulfonamidoethyl group
Polarity Less polarMore polar
Activity HigherLower, often requires accelerators (e.g., benzyl alcohol) or higher pH
Dye Stability Forms more planar dye molecules, leading to lower stabilityForms bulkier, non-planar dye molecules, resulting in significantly higher stability
Toxicity Higher potential for skin irritation and allergenicityLower toxicity and reduced allergenic potential
Primary Processes Older color negative and print processes (e.g., early Ektacolor papers)Modern color negative (e.g., C-41), motion picture (e.g., ECN-2), and color print processes

The Genesis of Color: A Shared Mechanism

At its core, the function of both CD-2 and CD-3 in chromogenic development is to reduce exposed silver halide crystals in the photographic emulsion to metallic silver. This process is the linchpin of image formation, as the oxidized developer molecule is the reactive species that couples with dye couplers embedded in the emulsion layers to form cyan, magenta, and yellow dyes.

The fundamental reaction can be visualized as a two-step process:

  • Redox Reaction: The developing agent donates electrons to the silver halide, reducing it to silver and becoming oxidized itself.

  • Dye Formation: The oxidized developing agent reacts with a color coupler to form a stable dye molecule.

Chromogenic_Development cluster_emulsion Photographic Emulsion cluster_developer Developer Solution AgX Silver Halide Crystal (Latent Image) Silver Metallic Silver AgX->Silver Reduction Coupler Color Coupler Dye Color Dye Coupler->Dye Dye Formation CD CD-2 or CD-3 CD->AgX e⁻ donation Oxidized_CD Oxidized Developer CD->Oxidized_CD Oxidation Oxidized_CD->Coupler Coupling Reaction

General mechanism of chromogenic development.

Delving Deeper: A Comparative Efficacy Analysis

While the overarching mechanism is the same, the structural differences between CD-2 and CD-3 lead to significant variations in their performance characteristics.

Chemical Structure and Reactivity

CD-2, or N,N-diethyl-3-methyl-p-phenylenediamine, is a relatively small and less polar molecule. This structural simplicity contributes to its higher reactivity. In contrast, CD-3, N-Ethyl-N-(β-methanesulfonamidoethyl)-3-methyl-p-phenylenediamine, possesses a larger and more polar sulfonamidoethyl group. This bulky side chain introduces steric hindrance, making CD-3 inherently less reactive than CD-2. Consequently, developer solutions incorporating CD-3 often necessitate the inclusion of an accelerator, such as benzyl alcohol, or operation at a higher pH to achieve the desired development rate.

The Crucial Aspect of Dye Stability

The most significant differentiator between CD-2 and CD-3 lies in the stability of the dyes they form. The dyes produced through the coupling of oxidized CD-2 are relatively planar molecules. This planarity allows for closer stacking of the dye molecules, making them more susceptible to chemical attack and degradation over time, leading to fading.

Conversely, the bulky sulfonamidoethyl group on the CD-3 molecule results in the formation of non-planar, three-dimensional dye molecules. This steric bulk prevents the dye molecules from stacking closely, thereby protecting the chromophore from environmental factors and significantly enhancing the archival stability of the resulting color image. This improved dye stability was a primary driver for the transition from CD-2 to CD-3 in the photographic industry.

Impact on Color Fidelity and Grain

The choice of developing agent can also influence the final color reproduction and perceived grain of the image. The polarity of the developer molecule affects its interaction with the dye couplers, which can lead to subtle shifts in the absorption spectra of the formed dyes. While specific quantitative data directly comparing the sensitometric curves of films developed with CD-2 and CD-3 is scarce in publicly available literature, historical evidence from the evolution of color processes suggests that the couplers used in conjunction with each developer were optimized to produce the desired color balance.

It is important to note that using a developer with a film system for which it was not designed can lead to undesirable color crossovers and a mismatch in contrast between the color layers. For instance, developing a modern C-41 film, designed for a CD-4 (a derivative of CD-3) based developer, with a CD-2 based formula would likely result in significant color inaccuracies.

Experimental Protocols for Comparative Evaluation

To provide a framework for the objective comparison of CD-2 and CD-3, the following experimental protocols are outlined. These methodologies are designed to be self-validating and provide quantifiable data on key performance indicators.

Sensitometric Analysis for Color Fidelity and Speed

Objective: To determine and compare the characteristic curves of a color negative film when processed with CD-2 and CD-3 based developers.

Methodology:

  • Exposure: Expose multiple strips of a single batch of a standard color negative film to a calibrated sensitometric step wedge. This provides a range of known exposures.

  • Developer Preparation: Prepare two developer solutions, one containing CD-2 and the other CD-3, with all other components (e.g., alkali, antioxidant, restrainer) being identical. If necessary, adjust the pH and consider the use of an accelerator for the CD-3 developer to achieve a comparable development time.

  • Processing: Process the exposed film strips in their respective developers under tightly controlled conditions of time, temperature, and agitation. The subsequent bleaching and fixing steps should be identical for all strips.

  • Densitometry: Using a color densitometer, measure the red, green, and blue densities of each step on the processed film strips.

  • Data Plotting and Analysis: Plot the measured densities against the logarithm of the exposure for each color layer. This will generate the characteristic curves (H&D curves) for each developer. From these curves, key parameters such as film speed, contrast (gamma), and color balance can be determined and compared.

Sensitometry_Workflow cluster_processing Processing Start Start: Unexposed Film Exposure Expose to Sensitometric Step Wedge Start->Exposure Dev_CD2 Develop with CD-2 Exposure->Dev_CD2 Dev_CD3 Develop with CD-3 Exposure->Dev_CD3 BleachFix Bleach & Fix Dev_CD2->BleachFix Dev_CD3->BleachFix Densitometry Measure RGB Densities BleachFix->Densitometry Analysis Plot H&D Curves & Analyze Data Densitometry->Analysis End End: Comparative Sensitometric Data Analysis->End

Workflow for sensitometric analysis.

Accelerated Aging for Dye Stability Comparison

Objective: To compare the long-term stability of dyes formed with CD-2 and CD-3 through accelerated aging tests.

Methodology:

  • Sample Preparation: Create uniform color patches (e.g., cyan, magenta, yellow, and neutral gray) on a standard color photographic paper using both the CD-2 and CD-3 developer formulations.

  • Initial Measurement: Measure the initial spectral reflectance of each color patch using a spectrophotometer.

  • Accelerated Aging: Subject the prepared samples to controlled conditions of high temperature and humidity in a dedicated environmental chamber (e.g., 60°C and 70% RH). This accelerates the natural aging process.

  • Periodic Measurements: At regular intervals, remove the samples from the chamber and re-measure their spectral reflectance.

  • Data Analysis: Calculate the change in density over time for each color patch. The rate of density loss is an indicator of dye stability. The results can be extrapolated to predict the longevity of the prints under normal storage conditions.

Conclusion: A Tale of Evolving Stability and Performance

The comparison of CD-2 and CD-3 is not merely a technical exercise but a reflection of the historical progression of chromogenic materials towards greater permanence and improved performance. While CD-2 played a crucial role in the early days of color photography, its limitations in dye stability and higher toxicity paved the way for the development of superior alternatives.

CD-3, with its innovative molecular design, offered a significant leap forward in the archival quality of color images. Although it presents its own set of challenges in terms of lower reactivity, these are readily addressed through careful formulation of the developer. For researchers and professionals working with chromogenic systems, a thorough understanding of the interplay between the chemical structure of the developing agent and the resulting image properties is essential for optimizing existing processes and for the rational design of new and improved imaging materials. The experimental frameworks provided herein offer a robust starting point for such comparative evaluations.

References

  • ChinLookchem. Color Developing Agent 3 CD-3 CAS 25646-71-3. [Link]

  • Grokipedia. Color Developing Agent 1. [Link]

  • Labeyond. Color developer CD-1 CD-2 CD-3 CD-4. [Link]

  • PubChem. Color developing agent CD-3. [Link]

  • Wikipedia. Color Developing Agent 3. [Link]

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug product is reliable, reproducible, and fit for its intended purpose. This guide provides an in-depth validation of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 4-amino-N,N-diethyl-3-methylbenzamide, a key aromatic amine intermediate.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the validation of the new HPLC method but also objectively compare its performance against a traditional spectrophotometric method, providing the supporting experimental data and the scientific rationale behind the chosen validation parameters. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a robust and compliant validation process.[1][2][3][4][5]

Introduction to this compound and the Analytical Challenge

This compound is an emerging intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). Its chemical structure, featuring a primary aromatic amine, necessitates careful monitoring and quantification throughout the manufacturing process to ensure purity and control potential impurities. The development of a selective, sensitive, and robust analytical method is therefore paramount.

While traditional methods like spectrophotometry can be employed for the determination of aromatic amines, they often lack the specificity required in a complex pharmaceutical matrix.[6][7][8][9] This guide introduces a novel Reverse-Phase HPLC (RP-HPLC) method designed to overcome these limitations and provides a head-to-head comparison with a conventional spectrophotometric approach.

The New RP-HPLC-UV Method: Protocol and Validation

The causality behind selecting RP-HPLC is its superior separating power, which is critical for distinguishing the analyte from structurally similar impurities. The UV detector is chosen for its compatibility with the chromophoric nature of the aromatic amine.

Experimental Protocol: RP-HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.

Method Validation According to ICH Q2(R2) Guidelines

The validation of this new method is a self-validating system, where each parameter confirms the method's suitability for its intended use.[1][2][3][4][5]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In this study, specificity was demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo (matrix without the analyte), a standard solution, and a sample solution. The retention time of the analyte was confirmed, and no interfering peaks were observed at the retention time of this compound.

Linearity was established by analyzing five concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The peak area response was plotted against the concentration, and the correlation coefficient (r²) was determined.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
10151,987
25378,456
50755,123
1001,510,567

Linearity Results:

  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 15098x + 345

The high correlation coefficient indicates a strong linear relationship between concentration and peak area response over the tested range.

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

The excellent percent recovery values demonstrate the accuracy of the method.

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% concentration level (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision Parameter% RSD (Relative Standard Deviation)
Repeatability0.8%
Intermediate Precision1.2%

The low %RSD values indicate high precision.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

These low limits demonstrate the sensitivity of the method.

Robustness was evaluated by making deliberate small variations in the method parameters and observing the effect on the results.

Parameter VariedVariation%RSD of Results
Flow Rate± 0.1 mL/min1.5%
Column Temperature± 2 °C1.3%
Mobile Phase Composition± 2% Acetonitrile1.8%

The method is considered robust as the %RSD of the results remained low despite the variations.

Comparative Method: Spectrophotometry

For comparison, a diazotization-coupling spectrophotometric method, a common technique for aromatic amines, was evaluated.[8]

Experimental Protocol: Spectrophotometric Method

Reagents:

  • Sodium Nitrite Solution (1% w/v)

  • Sulphamic Acid Solution (3% w/v)

  • N-(1-naphthyl)ethylenediamine Dihydrochloride (NEDA) Solution (0.1% w/v)

  • Hydrochloric Acid (1 M)

Procedure:

  • An aliquot of the sample solution containing this compound is transferred to a 50 mL volumetric flask.

  • 1 mL of 1 M HCl and 1 mL of Sodium Nitrite solution are added, and the mixture is cooled in an ice bath for 5 minutes.

  • 1 mL of Sulphamic Acid solution is added, and the flask is shaken.

  • After 3 minutes, 1 mL of NEDA solution is added, and the volume is made up to 50 mL with distilled water.

  • The absorbance is measured at the wavelength of maximum absorption (λmax) against a reagent blank.

Head-to-Head Comparison: HPLC-UV vs. Spectrophotometry

The following table summarizes the performance of the two methods based on key validation parameters.

Validation ParameterNew RP-HPLC-UV Method Spectrophotometric Method Commentary
Specificity High (retention time specific)Low (potential for interference from other aromatic amines)The HPLC method is superior in distinguishing the analyte from potential impurities.
Linearity (r²) 0.99980.995Both methods show good linearity, but the HPLC method is slightly better.
Accuracy (% Recovery) 99.2% - 100.6%95% - 105%Both methods are accurate, but the HPLC method shows a tighter recovery range.
Precision (%RSD) < 2%< 5%The HPLC method is significantly more precise.
LOD 0.1 µg/mL1 µg/mLThe HPLC method is more sensitive.
Robustness HighModerate (sensitive to reaction time and temperature)The HPLC method is more robust to small variations in experimental conditions.
Analysis Time per Sample ~10 minutes~20 minutesThe HPLC method offers a faster sample throughput.

Visualizing the Workflows

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis cluster_report Outcome Prep Standard & Sample Preparation HPLC_Analysis RP-HPLC-UV Analysis Prep->HPLC_Analysis Specificity Specificity Report Validation Report Specificity->Report Linearity Linearity Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOD_LOQ LOD/LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report HPLC_Analysis->Specificity HPLC_Analysis->Linearity HPLC_Analysis->Accuracy HPLC_Analysis->Precision HPLC_Analysis->LOD_LOQ HPLC_Analysis->Robustness Comparative_Analysis_Workflow cluster_methods Analytical Methods cluster_params Performance Parameters cluster_decision Decision HPLC New RP-HPLC-UV Method Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Sensitivity Sensitivity (LOD) HPLC->Sensitivity Robustness Robustness HPLC->Robustness Spectro Spectrophotometric Method Spectro->Specificity Spectro->Linearity Spectro->Accuracy Spectro->Precision Spectro->Sensitivity Spectro->Robustness Decision Selection of Optimal Method Specificity->Decision Linearity->Decision Accuracy->Decision Precision->Decision Sensitivity->Decision Robustness->Decision

Caption: Workflow for the comparative analysis of the two analytical methods.

Conclusion and Recommendation

The newly developed and validated RP-HPLC-UV method for the quantification of this compound has demonstrated superior performance in terms of specificity, precision, sensitivity, and robustness when compared to the traditional spectrophotometric method. While the spectrophotometric method can be a cost-effective option for preliminary or less stringent analyses, the HPLC method is unequivocally the more suitable choice for in-process control and final product release in a regulated pharmaceutical environment. Its ability to separate the analyte from potential impurities ensures a higher degree of confidence in the reported results, which is critical for patient safety and regulatory compliance.

Therefore, it is the recommendation of this guide that the new RP-HPLC-UV method be adopted for the routine quality control of this compound.

References

  • S. K. Raza, A. new spectrophotometric method for the determination of primary aromatic amines, Talanta, 26(9), 861-865 (1979). [Link]

  • M. A. El-Ries, Spectrophotometric determination of some aromatic amines, Talanta, 47(4), 883-890 (1998). [Link]

  • Pharma Talks, Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview, YouTube, (2023). [Link] (Note: A representative URL is used as the original may not be persistent).

  • AMSbiopharma, ICH Guidelines for Analytical Method Validation Explained, AMSbiopharma Blog, (2023). [Link]

  • European Medicines Agency, ICH Q2(R2) Validation of analytical procedures - Scientific guideline, EMA, (2022). [Link]

  • International Council for Harmonisation, Validation of Analytical Procedures Q2(R2), ICH, (2023). [Link]

  • A. M. El-Didamony, Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid, Analytical Letters, 15(A10), 861-872 (1982). [Link]

  • IntuitionLabs, ICH Q2(R2) Guide: Analytical Method Validation Explained, IntuitionLabs, (2024). [Link]

  • A. K. Singh, VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF PHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Dimethylphenylenediamine, Rasayan Journal of Chemistry, 1(4), 784-789 (2008). [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to de-risking its progression through the development pipeline. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-amino-N,N-diethyl-3-methylbenzamide, a compound of interest within the broader class of bioactive benzamides. While this molecule's specific pharmacological profile is still under investigation, its structural similarity to known bioactive compounds, including N,N-diethyl-3-methylbenzamide (DEET), necessitates a thorough assessment of its off-target interaction potential.[1][2][3]

This document is structured to provide not just a protocol, but a strategic and logical approach to designing and interpreting a cross-reactivity study. We will delve into the rationale behind target selection, present a detailed experimental workflow, and offer a comparative analysis of hypothetical data to guide your lead optimization efforts.

The Imperative of Early-Stage Cross-Reactivity Profiling

Undesirable off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[4][5] Early identification of these liabilities allows for data-driven decisions in lead optimization, enabling medicinal chemists to modify structures to enhance selectivity and mitigate potential safety concerns.[6] For this compound, the benzamide core and the diethylamino group are common pharmacophores that can interact with a range of biological targets.[7][8][9][10] Therefore, a broad-based screening approach is recommended to build a comprehensive safety and selectivity profile.

Designing the Cross-Reactivity Study: A Rationale-Driven Approach

The selection of an appropriate panel of off-targets is critical for a meaningful cross-reactivity study. Based on the chemical scaffolds present in this compound and the known pharmacology of related compounds, we propose a tiered screening strategy.

Tier 1: Primary Safety Panel

This initial screen should encompass a broad range of targets associated with common and serious ADRs.[5] The rationale for including specific target classes is as follows:

  • G-Protein Coupled Receptors (GPCRs): The benzamide moiety is a known scaffold for ligands of various GPCRs, including dopamine and serotonin receptors.[8][10] Off-target activity at these receptors can lead to neurological and psychiatric side effects.

  • Ion Channels: Interaction with cardiac ion channels, particularly the hERG (human Ether-a-go-go-Related Gene) potassium channel, is a major concern for cardiotoxicity.[8]

  • Transporters: Monoamine transporters (e.g., for dopamine, serotonin, and norepinephrine) are key targets for many centrally acting drugs, and unintended interactions can disrupt neurotransmitter homeostasis.[5]

  • Enzymes: The benzamide structure is found in inhibitors of various enzymes, such as histone deacetylases (HDACs) and cyclooxygenases (COXs).[9]

Several reputable contract research organizations (CROs) offer standardized safety panels that cover these critical targets, such as the SafetyScreen44 panel.[4][5][6]

Tier 2: Extended and Mechanism-Based Panels

If the primary intended target of this compound is known (e.g., a specific enzyme or receptor), a more focused secondary screen is warranted. This would include:

  • Related Target Subtypes: Screening against other members of the same target family to assess selectivity.

  • Kinase Panels: The pyridine motif, while not present in our molecule, is a common feature in kinase inhibitors.[7] Given the structural diversity of kinase active sites, a broad kinase panel is a prudent inclusion in an extended screen, especially if the primary target is a kinase.

  • Nuclear Hormone Receptors: These receptors can mediate a wide range of physiological effects, and off-target interactions can lead to endocrine disruption.[11]

Experimental Protocol: In Vitro Radioligand Binding and Functional Assays

The following protocol outlines a standard approach for an initial cross-reactivity screen using a combination of radioligand binding assays and functional assays.

Objective: To determine the binding affinity (Ki) or functional activity (IC50/EC50) of this compound against a panel of off-targets.

Materials:

  • This compound (test compound)

  • Cell membranes or purified enzymes/receptors for each target

  • Specific radioligands for each binding assay

  • Appropriate substrates and detection reagents for functional assays

  • Assay buffers and multi-well plates

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., from 10 nM to 100 µM).

  • Binding Assays (for Receptors and Transporters): a. In a multi-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound. b. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand). c. Incubate the plates at an appropriate temperature for a sufficient time to reach equilibrium. d. Harvest the membranes onto filter plates and wash to remove unbound radioligand. e. Add scintillation cocktail and measure the bound radioactivity using a scintillation counter. f. Calculate the percent inhibition of radioligand binding at each concentration of the test compound. g. Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

  • Functional Assays (for Enzymes and Ion Channels): a. The specific protocol will vary depending on the target. For example:

    • Enzyme Inhibition Assay: Combine the enzyme, its substrate, and varying concentrations of the test compound. Measure the formation of the product over time using a suitable detection method (e.g., fluorescence, absorbance).
    • Ion Channel Assay: Utilize automated patch-clamp electrophysiology or fluorescent membrane potential dyes to measure the effect of the test compound on ion channel currents. b. Calculate the percent inhibition or stimulation of activity at each concentration. c. Determine the IC50 or EC50 value by non-linear regression analysis.

Data Analysis and Interpretation:

A compound is typically flagged for potential off-target liability if it shows significant activity (e.g., >50% inhibition or stimulation) at a concentration of 10 µM or less in the initial screen. For any "hits," a full concentration-response curve should be generated to determine the precise Ki or IC50/EC50 value. A selectivity index can be calculated by comparing the potency at the off-target to the potency at the primary target.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proposed cross-reactivity screening workflow.

Cross_Reactivity_Workflow cluster_prep Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis Compound 4-amino-N,N-diethyl- 3-methylbenzamide Stock Stock Solution (e.g., in DMSO) Compound->Stock Dilution Serial Dilutions Stock->Dilution Binding Radioligand Binding Assays (Receptors, Transporters) Dilution->Binding Functional Functional Assays (Enzymes, Ion Channels) Dilution->Functional IC50 Determine IC50/EC50 Binding->IC50 Functional->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki Selectivity Calculate Selectivity Index Ki->Selectivity Final_Report Final Report: Cross-Reactivity Profile Selectivity->Final_Report Interpretation & Reporting

Caption: Workflow for in vitro cross-reactivity profiling.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate how to interpret the data from a cross-reactivity study, the following table presents hypothetical results for this compound compared to a known selective compound (Compound X) and a known non-selective compound (Compound Y). For this example, we will assume the primary target of this compound is a hypothetical enzyme, "Target Enzyme A," with a Ki of 50 nM.

Target ClassTargetThis compound (Ki or IC50 in µM)Compound X (Ki or IC50 in µM)Compound Y (Ki or IC50 in µM)
Primary Target Target Enzyme A 0.05 0.01 0.1
GPCRDopamine D2> 10> 100.5
GPCRSerotonin 5-HT2A8.5> 100.2
Ion ChannelhERG> 10> 101.2
TransporterDopamine Transporter (DAT)> 10> 102.5
EnzymeHistone Deacetylase 1 (HDAC1)5.2> 100.8

Interpretation of Hypothetical Data:

  • This compound: In this hypothetical scenario, the compound demonstrates a high degree of selectivity for its primary target. The off-target activities observed are at concentrations significantly higher than its on-target potency, suggesting a favorable selectivity profile. The interaction with HDAC1, while present, is over 100-fold weaker than its primary activity.

  • Compound X: This represents an ideal highly selective compound with no significant off-target activity observed within the tested concentration range.

  • Compound Y: This compound exhibits significant off-target activity at multiple targets, with potencies within a similar range to its primary target. This would raise significant safety concerns and likely halt its development.

Potential Implications of Off-Target Binding

The following diagram illustrates how off-target binding of a hypothetical benzamide derivative could lead to unintended physiological effects.

Off_Target_Pathways cluster_drug Benzamide Derivative cluster_targets Biological Targets cluster_effects Physiological Effects Drug 4-amino-N,N-diethyl- 3-methylbenzamide Target_On Primary Target Drug->Target_On On-Target Binding Target_Off1 Dopamine D2 Receptor Drug->Target_Off1 Off-Target Binding Target_Off2 hERG Channel Drug->Target_Off2 Off-Target Binding Target_Off3 HDAC1 Drug->Target_Off3 Off-Target Binding Effect_On Therapeutic Effect Target_On->Effect_On Effect_Off1 Neurological Side Effects Target_Off1->Effect_Off1 Effect_Off2 Cardiotoxicity Target_Off2->Effect_Off2 Effect_Off3 Gene Expression Changes Target_Off3->Effect_Off3

Caption: Potential on- and off-target effects of a benzamide derivative.

Conclusion

A thorough and early assessment of cross-reactivity is a cornerstone of modern drug discovery. For this compound, a systematic screening approach against a well-rationalized panel of targets is essential to build a comprehensive understanding of its selectivity and potential safety liabilities. The methodologies and comparative frameworks presented in this guide provide a robust starting point for researchers to design and interpret such studies, ultimately leading to the selection of safer and more effective drug candidates.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. ResearchGate. Retrieved from [Link]

  • Fereydouni, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Institutes of Health. Retrieved from [Link]

  • Qiu, H., et al. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. Retrieved from [Link]

  • Solensky, R. (2014). Testing for Drug Hypersensitivity Syndromes. National Institutes of Health. Retrieved from [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. Retrieved from [Link]

  • Worm, M., et al. (2021). Guideline for the diagnosis of drug hypersensitivity reactions. National Institutes of Health. Retrieved from [Link]

  • Stanley, M., & Gannon, J. (1997). Side-effects of benzamide derivatives. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. ResearchGate. Retrieved from [Link]

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A Comparative Guide to Purity Analysis of 4-amino-N,N-diethyl-3-methylbenzamide: Spectrophotometry vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two robust analytical methods for determining the purity of 4-amino-N,N-diethyl-3-methylbenzamide: a classic, yet effective, colorimetric approach using UV-Visible spectrophotometry and the modern, high-resolution technique of High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity assessments of this and structurally similar aromatic amine compounds.

Introduction: The Significance of Purity in Aromatic Amine Intermediates

This compound is a substituted aromatic amine, a class of compounds that are pivotal as intermediates in the synthesis of a wide range of pharmaceuticals and other specialty chemicals. The purity of such an intermediate is a critical quality attribute, as even trace amounts of impurities can have a significant impact on the safety, efficacy, and stability of the final product. Process-related impurities, such as unreacted starting materials or by-products from side reactions, must be meticulously monitored and controlled.[1] This guide will dissect two analytical methodologies, providing the theoretical basis and practical workflows for their implementation in a quality control or research setting.

Method 1: Spectrophotometric Analysis via Diazotization-Coupling Reaction

Spectrophotometry offers a cost-effective and rapid means of quantifying compounds that can be derivatized to produce a colored product (a chromophore). For primary aromatic amines like this compound, the Bratton-Marshall reaction is a well-established and highly sensitive method.[2]

Principle of the Bratton-Marshall Reaction

This method is a two-step process:

  • Diazotization: The primary aromatic amino group of the analyte reacts with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt.[3]

  • Coupling: The resulting diazonium salt is then coupled with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine, to form a stable, intensely colored azo dye.[3]

The intensity of the color, which is directly proportional to the concentration of the analyte, is then measured using a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax) of the azo dye.[4]

cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Quantification Analyte 4-amino-N,N-diethyl- 3-methylbenzamide Diazonium_Salt Diazonium Salt Intermediate Analyte->Diazonium_Salt Reaction NaNO2_HCl NaNO2 + HCl (Nitrous Acid) NaNO2_HCl->Diazonium_Salt Reagent Azo_Dye Colored Azo Dye Diazonium_Salt->Azo_Dye Coupling Coupling_Reagent N-(1-naphthyl)ethylenediamine Coupling_Reagent->Azo_Dye Spectrophotometer Spectrophotometer (Measure Absorbance at λmax) Azo_Dye->Spectrophotometer

Caption: Workflow of the Bratton-Marshall reaction for spectrophotometric analysis.

Experimental Protocol: Spectrophotometry

Materials:

  • This compound reference standard and sample

  • Hydrochloric acid (HCl), 1 M

  • Sodium nitrite (NaNO2), 0.1% (w/v) aqueous solution (prepare fresh)

  • Ammonium sulfamate, 0.5% (w/v) aqueous solution

  • N-(1-naphthyl)ethylenediamine dihydrochloride, 0.1% (w/v) in 50% ethanol (prepare fresh and protect from light)

  • Volumetric flasks and pipettes

  • UV-Visible Spectrophotometer

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard in 1 M HCl to prepare a stock solution (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with 1 M HCl to cover the desired concentration range (e.g., 1-10 µg/mL).

    • Accurately weigh and dissolve the sample to be tested in 1 M HCl to obtain a theoretical concentration within the calibration range.

  • Derivatization:

    • To 1.0 mL of each standard, sample, and a blank (1 M HCl) in separate test tubes, add 1.0 mL of 0.1% sodium nitrite solution. Mix and allow to stand for 5 minutes.

    • Add 1.0 mL of 0.5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and let it stand for 3 minutes.

    • Add 1.0 mL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride solution. Mix well and allow the color to develop for 15 minutes in the dark.

  • Measurement:

    • Measure the absorbance of each solution at the predetermined λmax (typically around 550 nm for this type of azo dye) against the reagent blank.[3]

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of the sample from the calibration curve and calculate the purity.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC (RP-HPLC) method is ideal for a moderately polar compound like this compound.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer. The separated components are detected by a UV detector as they elute from the column, and the area of the chromatographic peak is proportional to the concentration of the compound.[5]

Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column Injector->Column Sample Injection Detector UV Detector Column->Detector Separation Data_System Data Acquisition System Detector->Data_System Signal

Caption: A simplified workflow of a typical HPLC system.

Experimental Protocol: HPLC

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or a suitable buffer (e.g., phosphate buffer)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (based on the UV absorbance of the benzamide chromophore)

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare the sample solution at the same concentration.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Calculate the purity of the sample by the area normalization method or by using the response factor of the main peak from the standard injection.

    Purity (%) = (Area of main peak in sample / Total area of all peaks in sample) x 100

Comparative Analysis of the Two Methods

The choice of analytical method depends on various factors, including the intended purpose of the analysis, available instrumentation, and the required level of accuracy and sensitivity. Below is a comparative summary of the two methods based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Parameter Spectrophotometry (Bratton-Marshall) HPLC Rationale & Causality
Specificity/Selectivity ModerateHighThe Bratton-Marshall reaction is specific to primary aromatic amines. However, it cannot distinguish between the analyte and other structurally similar primary aromatic amine impurities. HPLC, with its chromatographic separation, can resolve the main compound from its impurities, providing a true purity profile.
Linearity & Range Good (typically 1-10 µg/mL)Excellent (typically over a wider range, e.g., 1-200 µg/mL)Both methods can exhibit good linearity. HPLC often has a wider linear range, which can be advantageous for analyzing samples with varying concentrations without multiple dilutions.
Accuracy GoodExcellentAccuracy in spectrophotometry can be affected by interfering substances that absorb at the same wavelength or react with the derivatizing agent. HPLC's superior separation capability generally leads to higher accuracy.
Precision GoodExcellentHPLC systems with autosamplers provide excellent injection precision, leading to very low variability in results (low %RSD). Manual dilutions in the spectrophotometric method can introduce slightly more variability.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Low (ng/mL range)Low to Very Low (ng/mL to pg/mL range)The Bratton-Marshall reaction is known for its high sensitivity. However, modern HPLC systems with sensitive UV detectors can often achieve comparable or even lower detection limits.
Robustness ModerateHighThe spectrophotometric method is sensitive to variations in reaction time, temperature, and reagent stability. HPLC methods, once developed, are generally more robust to minor changes in mobile phase composition, flow rate, and temperature.
Throughput & Cost High throughput, low cost per sampleLower throughput, higher initial and running costsSpectrophotometry is generally faster for a large number of samples (if processed in batches) and the instrumentation is less expensive. HPLC has a longer run time per sample and higher costs associated with instrumentation, columns, and high-purity solvents.

Conclusion and Recommendations

Both spectrophotometry (via the Bratton-Marshall reaction) and RP-HPLC are viable methods for the purity analysis of this compound.

  • Spectrophotometry is a suitable choice for routine quality control where a rapid, cost-effective, and sensitive estimation of the total primary aromatic amine content is sufficient, and where the impurity profile is well-characterized and known not to contain other primary aromatic amines.

  • HPLC is the superior method for stability studies, reference standard characterization, and in situations where a detailed impurity profile is required. Its high specificity and resolving power allow for the separation and quantification of individual impurities, which is essential for regulatory submissions and in-depth product understanding.

For drug development and manufacturing environments that adhere to Good Manufacturing Practices (GMP), a validated HPLC method is the industry standard for purity and impurity analysis. The spectrophotometric method can serve as a valuable in-process control or a screening tool.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550.
  • ResearchGate. (n.d.). Structure of bratton-marshal reagent Principle. Retrieved from [Link]

  • International Journal of Research and Applied Reviews. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Pinheiro, H. M., Touraud, E., & Thomas, O. (2004). Aromatic amines from azo dye reduction: status review with emphasis on direct UV spectrophotometric detection in textile industry wastewaters. Dyes and Pigments, 61(2), 121-139. Retrieved from [Link]

  • Islam, T. et al. (2022). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). Early adventures in drug metabolism: 1. Role of the Bratton-Marshall reagent. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Quantitative Analysis of CD-2 in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate quantification of a target compound in a complex matrix is a cornerstone of successful research and development. This guide provides a deep dive into the quantitative analysis of CD-2, a novel investigational compound, within the challenging environments of plasma and tissue homogenates. We will move beyond a simple listing of methods to explore the "why" behind the "how," offering a comparative analysis of leading analytical techniques, supported by experimental data and validated protocols. Our goal is to equip you with the insights needed to select and implement the most robust analytical strategy for your specific research context.

Introduction to the Analytical Challenge

We will explore the fundamental principles of each, present head-to-head performance data, and provide detailed, field-tested protocols.

Comparative Analysis: HPLC-MS/MS vs. HPLC-UV/Vis

The selection of an analytical technique is a balance of sensitivity, selectivity, cost, and complexity. Below, we dissect the capabilities of HPLC-MS/MS and HPLC-UV/Vis for the quantification of CD-2.

Core Principles and Selectivity

HPLC-UV/Vis operates on the principle of light absorption. A sample is passed through a chromatography column to separate its components. As the separated components (including CD-2) elute from the column, they pass through a flow cell where a beam of UV-Visible light is directed through the sample. The amount of light absorbed at a specific wavelength by the analyte is proportional to its concentration. For this technique to be effective, the target analyte must possess a chromophore—a part of the molecule that absorbs light.

HPLC-MS/MS , or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers a much higher degree of selectivity. After chromatographic separation, the eluent is ionized, creating charged molecules that are then introduced into the mass spectrometer. The first mass analyzer (Q1) isolates the "parent" ion of CD-2 based on its specific mass-to-charge ratio (m/z). This isolated ion is then fragmented in a collision cell (Q2), and the resulting "daughter" ions are detected by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces interference from other compounds in the matrix.

G Injector Autosampler Column Chromatography Column Injector->Column Sample Injection Detector_UV UV/Vis Detector Column->Detector_UV Separation Detector_MS Mass Spectrometer (MS/MS) Column->Detector_MS Separation Output_UV Chromatogram (Absorbance vs. Time) Detector_UV->Output_UV Output_MS Chromatogram (Intensity vs. Time) Detector_MS->Output_MS G Start Plasma Sample (100 µL) Step1 Add Acetonitrile with Internal Standard (300 µL) Start->Step1 Step2 Vortex (1 min) Step1->Step2 Step3 Centrifuge (14,000 rpm, 10 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Evaporate to Dryness (Nitrogen) Step4->Step5 Step6 Reconstitute in Mobile Phase (100 µL) Step5->Step6 End Inject into LC-MS/MS Step6->End

A Comparative Analysis of 4-amino-N,N-diethyl-3-methylbenzamide and its Alternatives in Modulating Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Effective Prokinetic Agents

In the landscape of drug development for gastrointestinal (GI) disorders, the modulation of motility remains a cornerstone of therapeutic intervention. Prokinetic agents, which enhance coordinated GI motility, are critical for managing conditions such as gastroparesis, gastroesophageal reflux disease (GERD), and functional constipation. Historically, dopamine D2 receptor antagonists have been a mainstay in this therapeutic area. This guide provides an in-depth comparison of a novel D2 receptor antagonist, 4-amino-N,N-diethyl-3-methylbenzamide, with the widely established prokinetic agent, Metoclopramide. Furthermore, we will explore Prucalopride, a selective serotonin 5-HT4 receptor agonist, as a mechanistically distinct alternative, offering a broader perspective for researchers in the field.

This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to inform the selection and development of next-generation prokinetic therapies.

Compound Profiles: A Head-to-Head Overview

FeatureThis compoundMetoclopramidePrucalopride
Primary Mechanism Dopamine D2 Receptor Antagonist[1]Dopamine D2 Receptor Antagonist[2][3][4][5][6]Selective Serotonin 5-HT4 Receptor Agonist[7][8][9][10]
Primary Applications InvestigationalNausea, Vomiting, Gastroparesis, GERD[2][3][5]Chronic Idiopathic Constipation[7][11]
Key Characteristics Negative allosteric modulator of the D2 receptor[1]Also exhibits 5-HT4 receptor agonist and 5-HT3 receptor antagonist activity at higher doses[5][6]High selectivity for the 5-HT4 receptor, minimizing off-target effects[7][8]

Mechanisms of Action: A Tale of Two Receptors

The prokinetic effects of these compounds are rooted in their distinct interactions with key receptors in the enteric nervous system.

1. Dopamine D2 Receptor Antagonism: The Established Pathway

Dopamine acts as an inhibitory neurotransmitter in the GI tract, suppressing motility. Both this compound and Metoclopramide function by blocking D2 receptors, thereby disinhibiting the release of acetylcholine, a primary excitatory neurotransmitter. This leads to increased esophageal sphincter pressure, enhanced gastric emptying, and accelerated intestinal transit.[4][6]

G cluster_0 Normal Physiology cluster_1 D2 Antagonist Action Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates ACh_Release Acetylcholine Release D2R->ACh_Release Inhibits GI_Motility GI Motility ACh_Release->GI_Motility Stimulates Compound This compound Metoclopramide Compound->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism Pathway.

2. Serotonin 5-HT4 Receptor Agonism: A Targeted Approach

Prucalopride represents a more targeted approach to enhancing GI motility. By selectively activating 5-HT4 receptors on enteric neurons, it directly stimulates the release of acetylcholine, leading to increased colonic peristalsis and bowel motility.[8][9][11] This high selectivity is a key differentiator from older, less selective serotonin agonists.[7]

G Prucalopride Prucalopride HT4R Serotonin 5-HT4 Receptor Prucalopride->HT4R Activates ACh_Release Acetylcholine Release HT4R->ACh_Release Stimulates Colonic_Motility Colonic Motility ACh_Release->Colonic_Motility Increases

Caption: Serotonin 5-HT4 Receptor Agonism Pathway.

Comparative Efficacy: Insights from Experimental Data

While direct comparative data for this compound is limited due to its investigational nature, we can infer its potential by examining studies comparing Metoclopramide and Prucalopride in clinically relevant models. A key area of comparison is in the management of feeding intolerance in critically ill patients, a condition characterized by delayed gastric emptying.

A randomized, double-blinded study provides valuable insights into the comparative efficacy of Prucalopride and Metoclopramide.[12][13][14]

Table 1: Comparison of Prucalopride and Metoclopramide in Feeding Intolerance [12][13][14]

ParameterPrucalopride Group (n=35)Metoclopramide Group (n=35)p-value
Average Daily Gastric Residual Volume (GRV) at Day 7 Significantly LowerHigher<0.001
Percentage Change in GRV (Day 1 to Day 7) Greater Significant ChangeLesser Change<0.001
Successful Caloric Intake at Day 7 Significantly HigherLower0.039

These findings suggest that the targeted 5-HT4 receptor agonism of Prucalopride may offer superior efficacy in improving gastric emptying and feeding tolerance compared to the D2 antagonism of Metoclopramide.[12][13][14] This highlights a potential advantage of exploring novel compounds with high receptor selectivity.

Safety and Tolerability: A Critical Consideration

The clinical utility of a prokinetic agent is often limited by its side effect profile. Metoclopramide, despite its efficacy, is associated with a range of adverse effects, primarily due to its central D2 receptor antagonism.

Table 2: Common Adverse Effects

CompoundCommon Adverse Effects
Metoclopramide Drowsiness, restlessness, and rarely, serious movement disorders like tardive dyskinesia with long-term use.[3][5]
Prucalopride Headache, nausea, abdominal pain, and diarrhea, which often subside after the initial days of treatment.[15][16]

The risk of extrapyramidal symptoms with Metoclopramide is a significant clinical concern and has led to limitations on the duration of its use.[15] In contrast, Prucalopride's high selectivity for the 5-HT4 receptor is associated with a more favorable safety profile, particularly concerning neurological side effects.[7][15] For a novel D2 antagonist like this compound, a critical aspect of its development will be to assess its central nervous system penetration and potential for off-target effects.

Experimental Protocols: Assessing Prokinetic Activity

For researchers investigating novel prokinetic agents, a standardized approach to evaluating efficacy is crucial. Below is a generalized protocol for assessing gastric emptying, a key indicator of prokinetic activity, based on methodologies used in clinical studies.[12][13][14]

Protocol: Measurement of Gastric Residual Volume (GRV)

  • Patient/Subject Preparation: Ensure the subject is in a semi-recumbent position.

  • Tube Placement: Confirm correct placement of a nasogastric or orogastric tube.

  • Aspiration: Gently aspirate the entire stomach contents using a 50-mL syringe.

  • Measurement: Quantify the volume of the aspirate.

  • Re-instillation: Return the aspirated contents to the stomach unless the volume exceeds a predefined threshold (e.g., 250 mL).

  • Frequency: Perform GRV measurements at regular intervals (e.g., every 4-6 hours) before administering the next enteral feeding.

  • Data Analysis: Compare the change in GRV over time between the treatment and control/comparator groups.

G start Start prep Subject Preparation (Semi-recumbent) start->prep tube Confirm Tube Placement prep->tube aspirate Aspirate Stomach Contents tube->aspirate measure Measure Aspirate Volume aspirate->measure decision Volume > Threshold? measure->decision reinstill Re-instill Contents decision->reinstill No discard Discard Excess decision->discard Yes record Record Data reinstill->record discard->record end End record->end

Caption: Experimental Workflow for Gastric Residual Volume Measurement.

Conclusion and Future Directions

The comparison between this compound, Metoclopramide, and Prucalopride underscores the evolving landscape of prokinetic drug development. While D2 receptor antagonism remains a valid therapeutic strategy, the potential for central nervous system side effects necessitates the development of more selective agents or those with limited blood-brain barrier penetration.

This compound, as a novel D2 receptor antagonist, warrants further investigation to characterize its selectivity, potency, and safety profile. Key areas for future research include:

  • Receptor Binding Assays: To determine its affinity and selectivity for dopamine receptor subtypes and other relevant receptors.

  • In Vivo Models: To assess its prokinetic efficacy and potential for central nervous system side effects in animal models of gastroparesis and other GI motility disorders.

  • Pharmacokinetic Studies: To evaluate its absorption, distribution, metabolism, and excretion, including its ability to cross the blood-brain barrier.

The superior efficacy and safety profile demonstrated by the highly selective 5-HT4 agonist Prucalopride in some clinical settings suggest that targeting specific pro-motility pathways may yield more favorable therapeutic outcomes. As such, a thorough understanding of the comparative pharmacology of compounds like this compound is essential for advancing the treatment of gastrointestinal motility disorders.

References

  • Metoclopramide - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 17, 2026, from [Link]

  • What is the mechanism of action of metoclopramide (Metoclopramide hydrochloride)? (2025, April 19).
  • Metoclopramide: pharmacology and clinical application. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Metoclopramide. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Metoclopramide Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • This compound CAS#: 926229-45-0. (n.d.). ChemWhat. Retrieved January 17, 2026, from [Link]

  • Prucalopride. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Comparison of enteral prucalopride versus intravenous metoclopramide for feeding intolerance in patients with critical illness: a randomized double-blinded study. (2024, November 8). PubMed Central. Retrieved January 17, 2026, from [Link]

  • What is the comparison between metoclopramide and prucalopride in the treatment of gastroparesis? (2025, July 29). Dr.Oracle.
  • Motegrity (prucalopride): Side effects, dosage, uses, and more. (n.d.). Medical News Today. Retrieved January 17, 2026, from [Link]

  • 4-amino-N,N-diethylbenzamide | C11H16N2O. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Metoclopramide vs Prucalopride Comparison. (n.d.). Drugs.com. Retrieved January 17, 2026, from [Link]

  • Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Comparison of enteral prucalopride versus intravenous metoclopramide for feeding intolerance in patients with critical illness: a randomized double-blinded study. (2024, November 8). PubMed. Retrieved January 17, 2026, from [Link]

  • Comparison of enteral prucalopride versus intravenous metoclopramide for feeding intolerance in patients with critical illness: a randomized double-blinded study. (2024, November 7). Frontiers. Retrieved January 17, 2026, from [Link]

  • The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • What is the mechanism of action of prucalopride? (2025, December 11). Dr.Oracle.
  • What is the mechanism of action and uses of Prucalopride (Serotonin 5-HT4 receptor agonist)? (2025, April 29). Dr.Oracle.
  • Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). SciELO Cuba. Retrieved January 17, 2026, from [Link]

  • CID 68791473 | C24H34N2O2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Dopamine D2 receptor antagonist-1, AMS.T11077-1-MG. (n.d.). Amsbio. Retrieved January 17, 2026, from [Link]

  • Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. (2021, June 17). Retrieved January 17, 2026, from [Link]

  • N , N -Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. (2020, July 23). Chemical Communications (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Prucalopride: a new drug for the treatment of chronic constipation. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • The trace amine-associated receptor 1 agonists – non- dopaminergic antipsychotics or covert modulators of D2. (n.d.). Retrieved January 17, 2026, from [Link]

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

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A Senior Application Scientist's Guide to the Characterization and Validation of 4-amino-N,N-diethyl-3-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization and validation of novel 4-amino-N,N-diethyl-3-methylbenzamide derivatives. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind methodological choices, ensuring a robust and defensible data package for your research and development programs. The principles and techniques discussed are grounded in established analytical practices and regulatory expectations, designed to build a self-validating system of inquiry from initial synthesis to biological confirmation.

The Scientific Imperative: Why Investigate this compound Derivatives?

The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved therapeutics. The parent compound, this compound, and its close structural relatives like N,N-diethyl-3-methylbenzamide (DEET), are known for their biological activities, including insect repellent properties.[1][2] The rationale for synthesizing and evaluating novel derivatives stems from the principles of structure-activity relationship (SAR) studies.[3][4] By systematically modifying the core structure—for instance, by altering substitution patterns on the aromatic ring or modifying the diethylamino moiety—researchers aim to enhance potency, improve selectivity for a biological target, and optimize pharmacokinetic properties.

SAR investigations have shown that even minor structural changes to the benzamide core can significantly impact biological activity. For example, the position and nature of substituents on the benzamide ring can influence binding affinity to target proteins, such as enzymes or receptors.[3][5] This guide provides the analytical framework to rigorously characterize these new chemical entities (NCEs) and validate their intended biological effects.

Comparative Analysis of Analytical Methodologies

The robust characterization of any NCE relies on orthogonal analytical techniques that, together, provide an unambiguous profile of the molecule's identity, purity, and stability. The two most powerful and common techniques for the analysis of benzamide derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

Table 1: Comparative Performance of HPLC-UV and GC-MS for Benzamide Derivative Analysis

ParameterHPLC-UVGC-MSRationale & Causality
Linearity (r²) >0.999[6][8]>0.99[6]Both techniques offer excellent linearity, demonstrating a direct proportional response to concentration, which is fundamental for accurate quantification.
Limit of Detection (LOD) Low ng/mL rangeSub-ng/mL levelsGC-MS often provides superior sensitivity, crucial for trace impurity analysis or pharmacokinetic studies where concentrations are low.
Limit of Quantification (LOQ) ng/mL rangeLow ng/mL levelsThe lower LOQ of GC-MS makes it more suitable for quantifying low-level impurities or metabolites.
Accuracy (% Recovery) 94% to 101%[6][9]80% to 98%[6]HPLC often demonstrates slightly higher accuracy in routine assays due to less sample volatility and degradation risk compared to the high temperatures of GC.
Precision (%RSD) < 2%[6][8]< 2%[6]Both methods are highly precise, ensuring reproducible results, a key requirement for quality control (QC) environments.
Selectivity Good (Retention Time, UV Spectrum)Excellent (Retention Time, Mass Spectrum)GC-MS provides definitive identification through mass fragmentation patterns, making it superior for identifying unknown impurities or analyzing complex matrices.[6][7]
Typical Run Time 10-15 minutes[6][8]10-20 minutesBoth offer relatively rapid analysis times suitable for high-throughput screening and routine QC.

Choosing the Right Tool:

  • HPLC-UV is the workhorse for routine purity checks, content uniformity, and release testing due to its robustness, reliability, and straightforward operation.[8]

  • GC-MS is the preferred method for identifying volatile impurities, definitive structure confirmation (when coupled with a reference standard), and analyzing compounds that are thermally stable and volatile.[7]

The Validation Gauntlet: From Analytical Method to Biological Activity

Validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[10] This applies not only to the analytical methods used for characterization but also to the biological assays used to confirm activity.

Analytical Method Validation

Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), have established clear guidelines for analytical method validation.[11][12][13] The core parameters ensure your data is accurate, reliable, and reproducible.

Caption: Core parameters for analytical method validation per ICH guidelines.

Biological Validation: In Vitro vs. In Vivo

Once a derivative is fully characterized, its biological activity must be validated. This typically begins with in vitro studies and progresses to in vivo models.[14][15]

  • In Vitro (Latin: "in glass"): These studies are performed outside of a living organism, using components like isolated enzymes, cell cultures, or tissue preparations.[16][17] They are essential for initial screening, determining mechanism of action, and assessing potential toxicity in a controlled environment.[14][18]

  • In Vivo (Latin: "within the living"): These studies are conducted in whole, living organisms (e.g., animal models). They are critical for understanding how a compound behaves in a complex biological system, including its metabolism, distribution, and overall effect on physiology.[15][16]

Caption: A typical workflow for the biological validation of a new drug candidate.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the characterization and validation of novel this compound derivatives.

Protocol 1: Spectroscopic and Spectrometric Characterization

Objective: To confirm the chemical structure and identity of the synthesized derivative.

1. Sample Preparation:

  • Ensure the sample is purified (e.g., via column chromatography or recrystallization) and thoroughly dried to remove residual solvents.[19]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry.
  • Procedure:
  • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[20]
  • Acquire ¹H NMR and ¹³C NMR spectra.
  • Expected ¹H NMR Signals for a this compound structure: Look for characteristic signals corresponding to aromatic protons, the NH₂ protons, the distinct methylene (CH₂) and methyl (CH₃) protons of the diethyl groups, and the methyl group on the aromatic ring.[21][22]
  • Expected ¹³C NMR Signals: Identify signals for the carbonyl carbon (C=O), aromatic carbons, and aliphatic carbons of the ethyl and methyl groups.[21]

3. Mass Spectrometry (MS):

  • Rationale: MS determines the molecular weight of the compound, providing definitive confirmation of the molecular formula.
  • Procedure:
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
  • Infuse the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).
  • Acquire the mass spectrum and identify the molecular ion peak [M+H]⁺ or [M]⁺. The measured mass should correspond to the calculated exact mass of the target derivative.[21]

4. Infrared (IR) Spectroscopy:

  • Rationale: IR spectroscopy identifies the functional groups present in the molecule.
  • Procedure:
  • Analyze the neat compound (if an oil) or as a KBr pellet (if a solid).
  • Expected Signals: Look for characteristic absorption bands for N-H stretching (from the amino group, ~3300-3500 cm⁻¹), C=O stretching (from the amide, ~1630-1680 cm⁻¹), and C-H stretching from aromatic and aliphatic groups.[21][23]
Protocol 2: Purity Determination by HPLC-UV

Objective: To quantify the purity of the synthesized derivative and validate the analytical method.[8]

1. Instrumentation and Conditions:

  • HPLC System: Standard system with a UV-Vis detector.[8]
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Causality: The C18 stationary phase is nonpolar and well-suited for retaining and separating moderately polar benzamide derivatives.[8][24]
  • Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v). Causality: This combination provides good separation for a wide range of benzamides. The ratio can be optimized to achieve ideal retention and resolution.[8]
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm, or the λmax determined by a UV scan.
  • Column Temperature: 30°C.

2. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the purified derivative (reference standard) and dissolve in 100 mL of the mobile phase.[8]
  • Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 75, 100 µg/mL) to establish linearity.[7]
  • Sample Solution: Prepare a solution of the test sample at a concentration expected to fall within the calibration range (e.g., 50 µg/mL).

3. Analysis and Validation:

  • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. Linearity is acceptable if r² > 0.999.[8]
  • Inject the sample solution in triplicate. Calculate the concentration based on the calibration curve.
  • Purity Calculation: Purity (%) = (Area of main peak / Total area of all peaks) x 100.
  • Accuracy: Perform a spike recovery study by adding a known amount of the standard to a sample matrix. Recovery should be within 98-102%.[9]
  • Precision: Analyze the same sample multiple times on the same day (intra-day) and on different days (inter-day). The Relative Standard Deviation (%RSD) should be < 2%.[8]

Conclusion: A Pathway to Confident Drug Development

The characterization and validation of novel this compound derivatives require a multi-faceted, systematic approach. By combining orthogonal analytical techniques like NMR, MS, and chromatography, researchers can build a complete and unambiguous profile of each new chemical entity. Rigorous validation of these analytical methods, guided by established principles from regulatory bodies like the ICH, ensures the integrity and reproducibility of the data. This analytical confidence is the essential foundation upon which meaningful biological validation, through both in vitro and in vivo studies, can be built. Following this comprehensive guide will empower researchers to generate a robust, defensible data package, accelerating the journey from novel compound synthesis to promising drug candidate.

References

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  • Gao, X., et al. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.
  • Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons.
  • BenchChem. Structure-activity relationship (SAR) studies of 3-Hydroxy-5-methylbenzamide analogues.
  • Charles River Laboratories. Novel In Vitro Models for Drug Discovery.
  • Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate.
  • National Institutes of Health. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • BenchChem. Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • Albert-Soriano, M., & Pastor, I. M. (2022). N,N-Diethyl-3-methylbenzamide. MDPI.
  • Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation.
  • BioPharm International. Method Validation Guidelines.
  • ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
  • Long, R. C., et al. N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities.
  • Klun, J. A., et al. (2003). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). PubMed.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • ICH. Quality Guidelines.
  • Al-Dhhan, Z. T. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • Toth, E., et al. (1998). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed.
  • ResearchGate. Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide.
  • Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.
  • CN101362707A. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. Google Patents.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-amino-N,N-diethyl-3-methylbenzamide, a substituted aromatic amine. The procedures outlined below are designed to be a self-validating system, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The core principle behind the stringent disposal requirements for compounds like this compound lies in its chemical nature as a substituted aromatic amine. Aromatic amines are a class of compounds known for their potential toxicity, and some are recognized as carcinogens[1]. Therefore, proper disposal is not merely a procedural formality but a critical step in mitigating potential harm to human health and the environment.

Hazard Profile and Pre-Disposal Considerations

Table 1: Hazard Profile of Structurally Related Aromatic Amines

Hazard ClassificationDescriptionAssociated Risks
Acute Oral ToxicityHarmful if swallowed.[2][3][4][5][6][7]Ingestion can lead to adverse health effects.
Skin Corrosion/IrritationCauses skin irritation.[2][4][5][6][7]Direct contact can cause redness, itching, and inflammation.
Serious Eye Damage/IrritationCauses serious eye irritation.[2][4][6][7]Contact with eyes can result in significant damage.
Aquatic ToxicityHarmful to aquatic life with long-lasting effects.[2]Improper disposal can lead to environmental contamination.

Given these potential hazards, the primary and most recommended method for the disposal of this compound is through a licensed and certified hazardous waste management company[1]. This ensures that the compound is handled, transported, and disposed of in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final removal from the laboratory.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE. This includes, but is not limited to:

  • Nitrile gloves

  • Safety goggles or a face shield[9]

  • A laboratory coat

2. Waste Segregation and Collection:

  • Isolate the Waste: Never mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases, to prevent hazardous reactions[1][2].

  • Use a Designated Waste Container: The waste must be collected in a robust, chemically compatible container with a secure, tight-fitting lid to prevent the release of vapors[1][10]. The original container is often a suitable choice if it is in good condition[10]. Do not use food containers[10].

  • Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion[8][10].

3. Labeling of Hazardous Waste: Proper labeling is a critical step for ensuring safe handling and disposal. The label on the waste container must be clearly legible and include the following information:

  • The words "Hazardous Waste"[1][11].

  • The full chemical name: "this compound"[1].

  • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant")[11].

  • The date when the waste was first added to the container.

4. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[10][11]. This area should be close to the point of waste generation and under the direct supervision of laboratory personnel[8].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment[8].

  • Ventilation: The SAA must be in a well-ventilated area, away from direct sunlight, heat sources, and ignition sources[1][2].

5. Arranging for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (which can vary by institution and regulations), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup[1].

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies[12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Disposal Coordination A Waste Generation: 4-amino-N,N-diethyl- 3-methylbenzamide B Wear Appropriate PPE A->B Handling C Segregate Waste in a Designated, Compatible Container B->C Collection D Label Container: 'Hazardous Waste', Chemical Name, Hazards C->D Identification E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E Storage F Container Full or Storage Time Limit Reached E->F G Contact EHS or Licensed Waste Disposal Company F->G Initiate Disposal H Professional Pickup and Transport G->H Scheduling I Final Disposal at a Permitted Facility H->I Off-site

Caption: Workflow for the safe disposal of this compound.

In-Laboratory Neutralization: A Word of Caution

While in-laboratory chemical degradation may seem like a viable alternative for some chemicals, it is generally not recommended for aromatic amines due to their potential carcinogenicity and the unpredictable nature of degradation byproducts[1]. Such procedures should only be attempted by highly trained personnel with a thorough understanding of the reaction chemistry and with appropriate safety measures in place, including working in a certified chemical fume hood. The primary and recommended disposal method remains professional off-site management.

Conclusion

The responsible management and disposal of chemical waste are paramount to ensuring a safe and sustainable research environment. By adhering to the detailed procedures outlined in this guide for this compound, researchers and laboratory professionals can effectively mitigate risks, protect themselves and the environment, and maintain compliance with all regulatory requirements. Always consult your institution's specific waste management policies and your EHS department for any additional guidance.

References

  • Benchchem.
  • Fisher Scientific. SAFETY DATA SHEET: N,N-Diethyl-3-methylbenzamide.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • EPA.
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  • Fisher Scientific.
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  • SKC Inc.
  • Sigma-Aldrich.
  • ECHEMI.

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Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-amino-N,N-diethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. However, routine should never overshadow vigilance, especially when working with compounds whose toxicological profiles are not exhaustively documented. This guide provides essential, immediate safety and logistical information for handling 4-amino-N,N-diethyl-3-methylbenzamide.

As a Senior Application Scientist, my aim is to move beyond a simple checklist. This document is structured to provide a deep, causal understanding of the recommended safety protocols. We will explore not just what personal protective equipment (PPE) to use, but why it is critical, grounding our recommendations in the established hazard profiles of structurally similar compounds.

Hazard Assessment: A Foundation of Chemical Analogy

This compound belongs to two chemical families—aromatic amines and benzamides—that are associated with distinct and significant health hazards. Aromatic amines, as a class, are known for their potential to cause skin irritation, sensitization, and in some cases, more severe systemic effects upon absorption.[1][2] Similarly, substituted benzamides frequently exhibit acute oral toxicity and can cause serious skin and eye irritation.[3][4]

Based on the GHS classifications for the closely related analogue, 4-amino-N,N-diethylbenzamide, we can anticipate a similar hazard profile for our target compound.[5] The following table summarizes the anticipated hazards that form the basis of our PPE recommendations.

Hazard CategoryAnticipated HazardRationale & Implication for Handling
Acute Toxicity, Oral Potentially harmful if swallowed.[5][6]Ingestion must be strictly avoided. This reinforces the need for rigorous hygiene practices and prohibits eating, drinking, or smoking in the laboratory.
Skin Corrosion/Irritation Likely to cause skin irritation.[5][6][7]Direct skin contact must be prevented through appropriate gloves and protective clothing. Aromatic amines can be absorbed through the skin.[2]
Serious Eye Damage/Irritation Likely to cause serious eye irritation.[5][6][7]Robust eye and face protection is mandatory to prevent contact with powders or splashes.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[5][7]Engineering controls are the primary defense. Respiratory protection may be required as a secondary measure.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Engineering Controls : All handling of this compound powder, including weighing and transfers, must be performed within a certified chemical fume hood or a powder containment balance enclosure.[8] This is non-negotiable. The rationale is to contain any airborne particles at the source, preventing inhalation and contamination of the general laboratory space.

  • Administrative Controls : Access to the area where the compound is handled should be restricted. All users must receive documented training on the potential hazards and the specific handling procedures outlined in this guide. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][9]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and directly correlated to the hazards identified. The following protocol is the minimum standard for any work involving this compound.

Eye and Face Protection: Shielding from Irritation

Given the high likelihood of serious eye irritation, standard safety glasses are insufficient.

  • Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required.[8][9]

  • Best Practice/Large Scale Operations : When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[9] The face shield provides a broader barrier, protecting the entire face from contact.

Skin and Body Protection: Preventing Dermal Absorption

Dermal contact is a primary route of exposure for aromatic amines.[2] Therefore, comprehensive skin protection is critical.

  • Gloves : The choice of glove material is a critical decision. While specific chemical breakthrough data for this compound is unavailable, data for similar aromatic amines can guide our selection.

    • Recommended : Nitrile or neoprene gloves are the preferred choice. Always use a reputable brand and check the manufacturer's specifications.

    • Protocol : Use a double-gloving technique, particularly during weighing and transfer operations. Inspect gloves for any signs of degradation or puncture before each use.[9] Remove and replace gloves immediately if contamination is suspected. Never reuse disposable gloves.

  • Lab Coat/Coveralls : A clean, buttoned, long-sleeved laboratory coat is mandatory. For operations with a higher risk of spillage, a chemical-resistant apron or a disposable coverall (e.g., Tychem®) should be worn over the lab coat.[10]

  • Footwear : Closed-toe shoes are required at all times in the laboratory. Perforated shoes or sandals are strictly forbidden.

Respiratory Protection: A Necessary Precaution

While engineering controls are designed to prevent airborne exposure, respiratory protection may be necessary in specific scenarios.

  • When is it Required? : A respirator should be used if engineering controls are not available or are known to be insufficient, or as an additional precaution during the handling of large quantities of powder or during spill cleanup.

  • What Type? : A NIOSH-approved air-purifying respirator fitted with a combination of P100 (particulate) and organic vapor cartridges is recommended. At a minimum, for weighing small quantities in a hood, an N95 dust mask can provide an additional layer of protection against inhaling fine powders. All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection Protocol cluster_disposal Waste Management start Start: Handling Task with This compound risk_assessment Task Assessment: Scale & Physical Form start->risk_assessment powder_op Weighing/Handling Powder? risk_assessment->powder_op no_hood Spill or No Enclosure (Emergency/Maintenance) risk_assessment->no_hood Emergency Condition hood_weigh Work in Fume Hood or Containment Enclosure powder_op->hood_weigh Yes solution_op Handling Dilute Solution (<1M in fume hood) powder_op->solution_op No (Solution) ppe_base Baseline PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat hood_weigh->ppe_base ppe_powder Additional PPE: - N95 Respirator (Minimum) - Consider Face Shield hood_weigh->ppe_powder ppe_emergency Emergency PPE: - Full-Face Respirator (P100/OV Cartridges) - Chemical Resistant Suit no_hood->ppe_emergency solution_op->ppe_base end_op Complete Task ppe_base->end_op ppe_powder->end_op ppe_emergency->end_op disposal Dispose of all contaminated PPE as hazardous waste. end_op->disposal

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Weighing to Disposal

  • Preparation : Before starting, ensure the fume hood is functioning correctly. Designate a specific area for the work and cover the work surface with absorbent, disposable bench paper.

  • Weighing : Perform all weighing operations on a tared weigh paper or in a disposable container within the fume hood. Use a micro-spatula to minimize the generation of dust. Close the primary container immediately after removing the required amount.

  • In Solution : When the compound is in solution, the risk of inhalation is reduced, but the risk of skin/eye contact from splashes remains. All baseline PPE (goggles, gloves, lab coat) is still mandatory.

  • Decontamination : After completing the work, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Wipe down the work surface in the fume hood.

  • Disposal : All disposable items contaminated with the compound, including gloves, bench paper, and weigh boats, must be placed in a dedicated, sealed hazardous waste container. Dispose of chemical waste according to your institution's and local regulations.[3][6] Never dispose of this compound down the drain.

By adhering to these multi-layered safety protocols—from engineering controls to meticulous PPE selection and procedural diligence—we can handle this compound with the respect and caution it requires, ensuring the safety of our most valuable asset: our scientists.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.